(-)-cis-Permethrin
説明
Structure
3D Structure
特性
CAS番号 |
54774-46-8 |
|---|---|
分子式 |
C21H20Cl2O3 |
分子量 |
391.3 g/mol |
IUPAC名 |
trans-(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m1/s1 |
InChIキー |
RLLPVAHGXHCWKJ-IEBWSBKVSA-N |
異性体SMILES |
CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
他のCAS番号 |
54774-46-8 52645-53-1 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
(m-Phenoxybenzyl)-cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate 3-Phenoxybenzyl-(+-)-cis,trans-2,2-dichlorovinyl-2,2-dimethyl-cyclopropylcarboxylic acid, ester 3-Phenoxybenzyl-cis,trans-(1RS)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate Ambush cis permethrin cis-(1RS)-permethrin cis-permethrin Cyclopropanecarboxylic Acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester Elimite FMC 33297 FMC-33297 FMC33297 NIA 33297 NIA-33297 NIA33297 Nittifor NRDC 143 NRDC 147 NRDC-143 NRDC-147 NRDC143 NRDC147 Permethrin Permethrin, (1R-cis)-Isomer Permethrin, (1R-trans)-Isomer Permethrin, (1S-cis)-Isomer Permethrin, (1S-trans)-Isomer Permethrin, (cis)-Isomer Permethrin, (cis-(+-))-Isomer Permethrin, (trans)-Isomer Permethrin, (trans-(+-))-Isomer permethrin, cis-(1RS)-isomer Permethrin, trans-(1RS)-Isomer PP 557 PP-557 PP557 S 3151 S-3151 S3151 trans permethrin trans-(1RS)-Permethrin trans-permethrin |
製品の起源 |
United States |
Foundational & Exploratory
(-)-cis-Permethrin: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for (-)-cis-Permethrin, a stereoisomer of the synthetic pyrethroid insecticide permethrin. Due to the stereospecific nature of its biological activity, the isolation and synthesis of individual isomers such as this compound are of significant interest in the fields of agriculture, medicine, and environmental science. This document details synthetic pathways, purification protocols, and analytical separation techniques, presenting quantitative data in accessible formats and visualizing key workflows.
Introduction to Permethrin and its Stereoisomers
Permethrin is a photostable synthetic pyrethroid that exists as a mixture of four stereoisomers due to two chiral centers at the C1 and C3 positions of the cyclopropane ring.[1][2] These isomers are designated as (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3R)-trans. The insecticidal activity of permethrin is primarily attributed to the (1R)-cis and (1R)-trans isomers.[3] Commercially available permethrin is typically a mixture of cis and trans isomers in ratios of 25:75 or 40:60.[1][4] The (-)-cis isomer corresponds to the (1S,3R)-cis enantiomer.
Synthesis of this compound
The synthesis of specific permethrin isomers can be approached in two primary ways: by stereoselective synthesis to yield the desired isomer directly, or by synthesizing a mixture of isomers followed by chiral separation. The industrial synthesis of permethrin generally involves the esterification of a cyclopropanecarboxylic acid derivative with a phenoxybenzyl alcohol.
A common route for synthesizing the permethrin backbone involves the reaction of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. The cis:trans isomeric ratio of the final product can be controlled by using the appropriate ratio of the acid chloride precursor.
Another established synthetic pathway begins with 1,1-dichloro-4-methyl-1,3-pentadiene, which undergoes cyclopropanation with ethyl diazoacetate to form the ethyl ester of the cyclopropanecarboxylic acid.
While direct, large-scale enantioselective synthesis of this compound is not extensively detailed in publicly available literature, the general synthesis provides the foundation for obtaining the cis-isomer, which can then be subjected to chiral resolution. A patented method in China outlines a process for synthesizing cis-permethrin acid, which is a key intermediate.
General Experimental Protocol for Permethrin Synthesis
The following protocol is a generalized procedure based on patented industrial methods for producing a mixture of permethrin isomers.
Step 1: Synthesis of 3-phenoxybenzyl alcohol
-
Reaction: Reduction of 3-phenoxybenzaldehyde.
-
Reducing Agent: A suitable reducing agent is used.
-
Temperature: 5-25°C.
-
Duration: 1-4 hours.
Step 2: Esterification
-
Reactants: 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (with a specific cis:trans ratio).
-
Solvent: Toluene, dichloromethane, ethyl acetate, or methyl tertiary butyl ether.
-
Temperature: 80-85°C.
-
Outcome: A mixture of permethrin isomers, with the cis:trans ratio determined by the acid chloride precursor.
The logical flow of this synthesis is depicted in the diagram below.
Caption: General synthetic pathway for a mixture of permethrin isomers.
Purification Methods
Achieving high purity of a specific stereoisomer like this compound requires a combination of bulk purification techniques to remove reaction impurities, followed by chiral separation to isolate the desired enantiomer.
Recrystallization for Bulk Purification
A common method to achieve high chemical purity of permethrin (as a mixture of isomers) is through recrystallization. A patent describes a procedure using a methanol-water mixture to obtain permethrin with a purity greater than 99.5%.
Experimental Protocol for Recrystallization:
-
Dissolve the crude permethrin mixture in methanol.
-
Heat the mixture to a temperature between 30-65°C (preferably 40-45°C) to ensure complete dissolution.
-
Cool the solution to 10-15°C.
-
Add water to induce precipitation.
-
Further cool the mixture to 0-5°C and maintain for 6-8 hours to maximize crystal formation.
-
Filter the solid product and wash with chilled methanol.
-
Dry the purified permethrin under vacuum.
Table 1: Purification of Permethrin by Recrystallization
| Parameter | Value | Reference |
| Solvent System | Methanol and Water | |
| Initial Purity | < 99.5% (GC) | |
| Final Purity | > 99.5% (GC) | |
| Yield | ~70% |
The workflow for this purification process is illustrated below.
Caption: Workflow for the recrystallization of permethrin.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The isolation of this compound from a mixture of stereoisomers is most effectively achieved through chiral High-Performance Liquid Chromatography (HPLC). Several methods have been developed that can resolve all four stereoisomers of permethrin.
Method 1: Coupled Chiral Columns A baseline resolution of all four stereoisomers can be achieved by coupling two different chiral columns in series.
Experimental Protocol:
-
Columns: CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm) coupled with CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm).
-
Mobile Phase: A mixture of Hexane, Ethanol (EtOH), and Diethylamine (DEA).
-
Detection: UV at 280 nm.
-
Temperature: 25°C.
Table 2: HPLC Conditions for Chiral Separation of Permethrin Isomers (Method 1)
| Parameter | Condition 1 | Condition 2 | Reference |
| Columns | CHIRALPAK® IG-3 + IJ-3 | CHIRALPAK® IG-3 + IJ-3 | |
| Mobile Phase | 95:5:0.1 Hex:EtOH:DEA | 90:10:0.1 Hex:EtOH:DEA | |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | |
| Injection Volume | 5 µl | 10 µl |
Method 2: Beta-Cyclodextrin-Based Stationary Phase Another effective method utilizes a chiral beta-cyclodextrin-based stationary phase to separate the permethrin enantiomers.
Experimental Protocol:
-
Stationary Phase: Chiral beta-cyclodextrin-based.
-
Mobile Phase: Methanol and water in a gradient mode.
-
Temperature Range Studied: 288-318 K.
This method has been validated and used for determining the enantiomer ratio in various samples.
The decision-making process for selecting a purification strategy is outlined in the following diagram.
Caption: Decision tree for purification and isolation of this compound.
Conclusion
The synthesis and purification of this compound present a multi-step challenge requiring careful control of reaction conditions and sophisticated separation techniques. While industrial synthesis focuses on producing specific ratios of cis and trans isomers, the isolation of a single enantiomer like this compound necessitates the use of chiral chromatography. The methods outlined in this guide, derived from peer-reviewed literature and patents, provide a solid foundation for researchers and professionals in the development and analysis of this specific stereoisomer. Further research into scalable, enantioselective synthetic routes will be crucial for advancing the applications of single-isomer pyrethroids.
References
- 1. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enantioselective Synthesis of (-)-cis-Permethrin: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
(-)-cis-Permethrin is a stereoisomer of the synthetic pyrethroid insecticide permethrin. The insecticidal activity of permethrin is known to be stereospecific, with the cis-isomers generally exhibiting greater efficacy than the trans-isomers. Furthermore, within the cis-isomer pair, the biological activity can be predominantly attributed to one enantiomer. This technical guide provides a comprehensive overview of the enantioselective synthesis of the biologically active this compound, focusing on key synthetic strategies, experimental protocols, and quantitative data.
Introduction to Permethrin Stereoisomers
Permethrin possesses two chiral centers in the cyclopropane ring, leading to the existence of four stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans. The enantioselective synthesis of a specific stereoisomer is crucial for developing more potent and potentially safer agrochemicals and pharmaceuticals by isolating the desired biological activity and minimizing off-target effects. This guide focuses on the synthesis of the this compound enantiomer.
Core Synthetic Strategy
The enantioselective synthesis of this compound hinges on two critical steps:
-
Asymmetric synthesis or resolution of the chiral acid moiety: The key precursor is the optically active (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
-
Stereospecific esterification: The chiral acid is then coupled with 3-phenoxybenzyl alcohol to yield the final product, this compound.
The overall synthetic pathway can be visualized as follows:
Figure 1: General synthetic workflow for this compound.
Asymmetric Synthesis and Resolution of (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid
The cornerstone of the enantioselective synthesis of this compound is the preparation of its chiral cyclopropanecarboxylic acid precursor. Two primary strategies are employed: asymmetric synthesis and resolution of a racemic mixture.
Resolution of Racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid
A common and often practical approach is the resolution of the racemic cis-acid. This is typically achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.
Experimental Protocol: Resolution with a Chiral Amine
-
Salt Formation: A solution of racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of organic solvents) is treated with an equimolar amount of a chiral resolving agent, such as an optically active amine (e.g., (R)- or (S)-α-methylbenzylamine, or other chiral amines).
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The difference in solubility between the two diastereomers allows for the selective precipitation of one salt. The crystallization process may be optimized by varying the solvent system and temperature.
-
Isolation of the Desired Diastereomer: The less soluble diastereomeric salt is isolated by filtration. The purity of the isolated salt can be checked by measuring its specific rotation.
-
Liberation of the Chiral Acid: The purified diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid or sulfuric acid) to liberate the free enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Purification: The optically active carboxylic acid is then extracted with an organic solvent, dried, and purified, typically by recrystallization.
Quantitative Data for Resolution:
| Parameter | Value |
| Resolving Agent | Chiral Amine (e.g., (R)-α-methylbenzylamine) |
| Typical Solvent | Ethanol/Water or Methanol |
| Yield of (-)-cis-acid | Typically 35-45% (based on the racemate) |
| Enantiomeric Excess (e.e.) | >98% after recrystallization |
| Specific Rotation [α]D | Varies with solvent and temperature |
Enzymatic Kinetic Resolution
An alternative and often highly selective method for obtaining the chiral acid is through enzymatic kinetic resolution of a corresponding ester.
Experimental Protocol: Enzymatic Hydrolysis of a Racemic Ester
-
Substrate Preparation: The racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is first converted to a suitable ester, for example, the methyl or ethyl ester.
-
Enzymatic Hydrolysis: The racemic ester is suspended in an aqueous buffer solution (e.g., phosphate buffer at a specific pH). A lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), is added. The enzyme selectively hydrolyzes one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as chiral HPLC or by measuring the consumption of base required to maintain a constant pH. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
Separation and Isolation: After the desired conversion is reached, the mixture is acidified, and the unreacted ester and the formed carboxylic acid are extracted with an organic solvent. The acid and ester are then separated, for instance, by extraction with a basic aqueous solution.
-
Hydrolysis of the Remaining Ester: The enantiomerically enriched ester can be hydrolyzed under basic conditions to yield the other enantiomer of the carboxylic acid.
An In-depth Technical Guide to the Mechanism of Action of (-)-cis-Permethrin on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-cis-Permethrin, a Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with insect sodium channels. It details the stereospecific and state-dependent nature of this interaction, the dual-receptor site hypothesis, and the impact of resistance-conferring mutations. This document synthesizes quantitative data from key studies and provides detailed experimental protocols for the principal techniques used to investigate these interactions, including two-electrode voltage clamp (TEVC), site-directed mutagenesis, and Schild analysis. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this critical insecticide's mode of action.
Introduction
Voltage-gated sodium channels are the primary target of pyrethroid insecticides[1][2]. These transmembrane proteins are responsible for the rising phase of the action potential in neurons and other excitable cells[3][4]. Pyrethroids disrupt the normal gating kinetics of these channels, leading to prolonged neuronal excitation, paralysis, and eventual death of the insect[5]. Permethrin, a widely used synthetic pyrethroid, exists as a mixture of stereoisomers. The insecticidal activity is primarily attributed to the 1R-cis and 1R-trans isomers, with the this compound corresponding to the 1R-cis configuration being a potent neurotoxin. Understanding the precise mechanism of action at the molecular level is crucial for the development of new, more effective insecticides and for managing the growing issue of insecticide resistance.
Core Mechanism of Action
The primary mechanism of action of this compound is the disruption of the normal gating properties of voltage-gated sodium channels. Specifically, it modifies the channel's kinetics in the following ways:
-
Prolonged Channel Opening: this compound binding to the sodium channel stabilizes the open state, thereby inhibiting the transition to the inactivated state and slowing the deactivation (closing) of the channel upon repolarization.
-
Depolarizing Afterpotential: This prolonged influx of sodium ions results in a sustained depolarization of the neuronal membrane, often referred to as a depolarizing afterpotential.
-
Repetitive Firing: At lower concentrations, this can lead to repetitive firing of neurons from a single stimulus. At higher concentrations, it can cause a complete block of nerve impulse conduction, leading to paralysis.
State-Dependent Binding
The action of this compound is state-dependent, meaning its affinity for the sodium channel varies depending on the conformational state of the channel. Evidence suggests that while permethrin can bind to both the resting (closed) and activated (open) states of the channel, it exhibits a significantly higher affinity for the open state. This is supported by the phenomenon of "use-dependence," where the modification of sodium channels by permethrin is enhanced by repetitive depolarization (i.e., repeated channel opening).
Stereospecificity
The interaction of permethrin with the sodium channel is highly stereospecific. The 1R-cis isomer, this compound, is the biologically active form that modifies channel gating. In contrast, the 1S-cis isomer is inactive and does not induce the characteristic prolonged sodium current. However, the inactive 1S-cis isomer can act as a competitive antagonist, binding to the same receptor site as the active isomer without eliciting an effect, thereby inhibiting the action of the active form. This competitive relationship is the basis for Schild analysis to determine the binding affinity of the inactive isomer.
The Dual Pyrethroid Receptor Site Model
Computational modeling and extensive site-directed mutagenesis studies have led to the development of a dual pyrethroid-receptor site model on the insect sodium channel. This model proposes two distinct, yet potentially interacting, binding sites, designated PyR1 and PyR2.
-
Pyrethroid Receptor Site 1 (PyR1): Located at the interface between domains II and III of the sodium channel alpha-subunit. Key residues contributing to this site are found in the IIS4-S5 linker, IIS5, and IIIS6 transmembrane segments.
-
Pyrethroid Receptor Site 2 (PyR2): Situated at the interface between domains I and II. This site is formed by residues in the IS4-S5 linker, IS5, IS6, and IIS6 segments.
The simultaneous binding of pyrethroid molecules to both sites is thought to be necessary to effectively lock the channel in the open state and produce the potent insecticidal effect. Knockdown resistance (kdr) mutations, which confer resistance to pyrethroids, are often located within or near these two receptor sites, reducing the binding affinity of the insecticide.
dot
Caption: Dual receptor sites for pyrethroids on the sodium channel.
Quantitative Analysis of this compound Interaction
The potency of this compound and the impact of resistance mutations are quantified using electrophysiological techniques. The key parameters are the effective concentration (EC50) for the active isomer and the dissociation constant (Kd) for the inactive, competing isomer, determined through Schild analysis.
EC50 Values for Channel Modification
The EC50 value represents the concentration of this compound required to achieve 50% of the maximal modification of the sodium current. This is typically measured as the induction of a tail current upon repolarization.
Table 1: EC50 Values for Permethrin on Cockroach Sodium Channel Splice Variants
| Channel Variant | EC50 (µM) |
|---|---|
| BgNav1-1 | >10 |
| BgNav2-1 | >10 |
Data derived from studies on German cockroach (Blattella germanica) sodium channels expressed in Xenopus oocytes. Note that for permethrin, even at high concentrations, the maximal effect was not always reached, indicating lower potency compared to Type II pyrethroids.
Schild Analysis for Binding Affinity of the Inactive Isomer
Schild analysis is a pharmacological method used to determine the dissociation constant (KB or Kd) of a competitive antagonist. In the context of permethrin, the inactive 1S-cis isomer is used as the antagonist against the active 1R-cis isomer. A lower Kd value indicates a higher binding affinity. Knockdown resistance (kdr) mutations often increase the Kd value, signifying reduced binding affinity of the pyrethroid to the channel.
Table 2: Dissociation Constants (Kd) for 1S-cis-Permethrin on Cockroach Sodium Channels
| Channel Type | Mutation | Location | Kd (µM) | Fold-change vs. Wild-Type |
|---|---|---|---|---|
| Wild-Type (BgNav) | - | - | 0.046 | - |
| Mutant | L993F | IIS6 (PyR2) | 0.23 | 5.0 |
| Mutant | F1519I | IIIS6 (PyR1) | 0.55 | 11.9 |
Data obtained from Schild analysis of the competitive interaction between 1R-cis- and 1S-cis-permethrin on cockroach sodium channels expressed in Xenopus oocytes. Data synthesized from Tan et al. (2005).
Experimental Protocols
The investigation of the mechanism of action of this compound on sodium channels relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes
TEVC is the primary technique for studying the effects of pyrethroids on cloned sodium channels expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: cRNA encoding the wild-type or mutant sodium channel α-subunit (and often an auxiliary subunit like TipE to enhance expression) is injected into the oocyte cytoplasm.
-
Incubation: Oocytes are incubated for 2-5 days to allow for channel protein expression and insertion into the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., ND96).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV to -100 mV).
-
Voltage steps are applied to elicit sodium currents. A typical protocol involves a depolarizing pulse to -10 mV to activate the channels.
-
-
Pyrethroid Application: this compound is dissolved in a solvent (e.g., DMSO) and diluted into the perfusion solution to the desired final concentration. The oocyte is perfused with the pyrethroid-containing solution.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded. The key measurement for pyrethroid action is the "tail current" observed upon repolarization of the membrane. The amplitude of this tail current is used to quantify the percentage of modified channels.
dot
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions (e.g., kdr mutations) into the sodium channel gene to study their effect on pyrethroid sensitivity.
Methodology:
-
Primer Design: Two complementary mutagenic oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid containing the wild-type sodium channel cDNA.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, mutated plasmids.
-
Transformation: The remaining mutated plasmids are transformed into competent E. coli for amplification.
-
Verification: Plasmids are isolated from the transformed bacteria, and the presence of the desired mutation is confirmed by DNA sequencing.
-
cRNA Synthesis: The verified mutant plasmid is used as a template for in vitro transcription to produce cRNA for injection into oocytes.
Schild Analysis
This protocol is used to determine the binding affinity of the inactive 1S-cis-permethrin isomer.
Methodology:
-
Determine EC50 of Agonist: First, a dose-response curve is generated for the active isomer (1R-cis-permethrin) alone to determine its EC50 (Kd).
-
Competitive Inhibition: A series of dose-response curves for the active isomer are then generated in the presence of several fixed concentrations of the inactive isomer (1S-cis-permethrin).
-
Calculate Dose Ratio: For each concentration of the inactive isomer, the EC50 of the active isomer (Kd') is determined. The dose ratio is calculated as (Kd' / Kd).
-
Construct Schild Plot: A plot is created with log(Dose Ratio - 1) on the y-axis versus the negative log of the molar concentration of the inactive isomer on the x-axis.
-
Determine Kd: The data are fitted with a linear regression. For a competitive antagonist, the slope of the line should be close to 1. The x-intercept of the line is equal to pA2, which is the negative log of the dissociation constant (Kd) of the inactive isomer.
dot
Caption: Signaling pathway of this compound action on sodium channels.
Conclusion
This compound acts as a potent neurotoxin by binding to and modifying the gating of insect voltage-gated sodium channels. Its action is state-dependent, stereospecific, and involves interaction with two distinct receptor sites on the channel protein. The quantitative analysis of its effects, primarily through electrophysiological methods like TEVC and Schild analysis, has been instrumental in elucidating this mechanism. Furthermore, the study of kdr mutations through site-directed mutagenesis has not only confirmed the location of the binding sites but also provided critical insights into the molecular basis of insecticide resistance. This detailed understanding is paramount for the strategic development of novel insecticides and for implementing effective resistance management strategies in agricultural and public health sectors.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction between two cockroach sodium channel mutations and a tobacco budworm sodium channel mutation in reducing channel sensitivity to a pyrethroid insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Neurotoxicity of (-)-cis-Permethrin in mammalian models
An In-depth Technical Guide to the Neurotoxicity of cis-Permethrin in Mammalian Models
Disclaimer: This document summarizes the available scientific literature on the neurotoxicity of permethrin, with a focus on its cis-isomers. Specific quantitative toxicological data for the isolated (-)-cis-Permethrin enantiomer is not widely available in the public domain. The data presented herein pertains to "cis-permethrin" or technical-grade permethrin (a mixture of cis- and trans-isomers). This is provided as the best available proxy, given that the cis-isomers, particularly the 1R-cis enantiomer, are established as the primary drivers of mammalian neurotoxicity.[1][2]
Introduction
Permethrin is a widely used Type I synthetic pyrethroid insecticide, valued for its high efficacy against a broad spectrum of insects and relatively low mammalian toxicity compared to older pesticide classes.[3] It exists as four stereoisomers due to two chiral centers in its cyclopropane ring: 1R-trans, 1S-trans, 1R-cis, and 1S-cis. The neurotoxicity and insecticidal activity of these isomers differ significantly. In mammalian models, the cis-isomers exhibit substantially greater toxicity than the trans-isomers, a difference largely attributed to their slower metabolic detoxification by hepatic enzymes.[4][5] The primary mechanism of action for permethrin involves the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs). This guide provides a detailed overview of the neurotoxic effects of cis-permethrin in mammalian systems, focusing on its mechanisms of action, downstream cellular consequences, quantitative toxicity data, and relevant experimental methodologies.
Primary Mechanism of Action: Voltage-Gated Sodium Channels
The principal neurotoxic action of cis-permethrin is its interaction with voltage-gated sodium channels in neuronal membranes. It binds to the channel protein and significantly delays the inactivation process (closing) that normally follows channel opening during an action potential. This leads to a prolonged influx of sodium ions, causing a persistent membrane depolarization and subsequent neuronal hyperexcitability, characterized by repetitive nerve firing. This hyperexcitability is the foundational event that triggers the overt clinical signs of Type I pyrethroid poisoning, such as tremors, ataxia, and hyperreactivity.
Downstream and Secondary Neurotoxic Effects
The primary action of cis-permethrin on VGSCs initiates a cascade of secondary events, including neuroinflammation, oxidative stress, and disruption of neurotransmitter systems.
Neuroinflammation via Microglial Activation
Recent evidence demonstrates that permethrin can directly activate microglia, the resident immune cells of the central nervous system. Microglia also express VGSCs, and their interaction with permethrin leads to a sustained influx of sodium ions. This ionic dysregulation acts as a trigger for microglial activation, causing the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This process establishes a state of neuroinflammation that can contribute to neuronal damage and has been implicated in the pathophysiology of depression-like behaviors in animal models.
Oxidative Stress
The state of neuronal hyperexcitability induced by cis-permethrin is an energy-intensive process that can overwhelm mitochondrial capacity, leading to the overproduction of reactive oxygen species (ROS). This imbalance overwhelms the endogenous antioxidant defense systems, resulting in oxidative stress. Studies in rats have shown that permethrin exposure leads to increased lipid peroxidation, evidenced by elevated malondialdehyde (MDA) levels in the prefrontal cortex, hippocampus, and cerebellum. Concurrently, a depletion of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) is observed.
Effects on Neurotransmitter Systems
Pyrethroids can modulate various neurotransmitter systems, although these effects are often considered secondary to VGSC modification.
-
GABAergic System: Some pyrethroids can inhibit GABA-gated chloride channels, but this effect is more pronounced with Type II pyrethroids. For Type I compounds like permethrin, effects on the GABAergic system appear to be indirect, potentially resulting from the membrane depolarization caused by VGSC modification, which can perturb chloride influx.
-
Dopaminergic and Serotoninergic Systems: Studies on other pyrethroids have demonstrated alterations in dopamine (DA) and serotonin (5-HT) levels. For example, exposure to the pyrethroid cyfluthrin caused significant, dose-dependent decreases in both DA and 5-HT and their metabolites in various rat brain regions. While direct quantitative data for cis-permethrin is lacking, it is plausible that similar disruptions occur, contributing to the overall neurotoxic profile.
Quantitative Neurotoxicity Data
The following tables summarize key quantitative data from studies on permethrin in mammalian models.
Table 1: Acute Oral Toxicity of Permethrin in Rats
| Isomer Composition | Vehicle | LD₅₀ (mg/kg body weight) | Reference(s) |
|---|---|---|---|
| Technical Grade | Not specified | 2280 (Female), 3580 (Male) | |
| Technical Grade | Not specified | 430 - 4000 | |
| 40:60 (cis:trans) | Corn Oil | ~500 |
| 40:60 (cis:trans) | Aqueous Suspension | 3000 - >4000 | |
Note: The cis-isomer is consistently reported to be considerably more toxic than the trans-isomer.
Table 2: Effects of Permethrin on Oxidative Stress Markers in Rat Brain
| Brain Region | Dose (mg/kg)¹ | MDA Level Change | Catalase (CAT) Activity Change | SOD Activity Change | GPx Activity Change | Reference(s) |
|---|---|---|---|---|---|---|
| Prefrontal Cortex | 500 | Increased | Significantly Decreased | Decreased | Decreased | |
| Prefrontal Cortex | 1000 | Significantly Increased | Significantly Decreased | Decreased | Decreased | |
| Hippocampus | 500 | Increased | Significantly Decreased | Decreased | Decreased | |
| Hippocampus | 1000 | Increased | Significantly Decreased | Decreased | Decreased | |
| Cerebellum | 500 | Increased | Decreased | Decreased | Decreased |
| Cerebellum | 1000 | Increased | Significantly Decreased | Decreased | Decreased | |
¹Doses refer to a 0.6% permethrin formulation mixed with feed for 14 days. Changes are relative to control groups.
Table 3: Summary of Pyrethroid Effects on Neurotransmitter Systems in Rats
| Neurotransmitter | Pyrethroid Studied | Dose/Route | Brain Region(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Dopamine (DA) | Cyfluthrin | 5-20 mg/kg, oral | Striatum, Cortex, etc. | Dose-dependent decrease | |
| Serotonin (5-HT) | Cyfluthrin | 5-20 mg/kg, oral | Striatum, Cortex, etc. | Dose-dependent decrease | |
| GABA | Permethrin | N/A (in vitro) | Trout Brain | Indirect inhibition of GABA-dependent Cl⁻ influx |
| GABA | Cypermethrin | >145 mg/kg | Rat Brain | Decreased GABA level | |
Experimental Protocols & Workflows
This section details a representative methodology for assessing permethrin-induced neurotoxicity, based on protocols described in the literature.
Animal Model and Dosing Regimen
-
Species: Adult Male Wistar Rats (130-135g).
-
Acclimatization: Animals are acclimatized for two weeks with ad libitum access to standard chow and water.
-
Grouping: Animals are divided into a control group and two treatment groups (n=5 per group).
-
Control Group: Receives standard rat diet.
-
Low-Dose Group: Receives standard diet mixed with 500 mg/kg of a 0.6% permethrin formulation.
-
High-Dose Group: Receives standard diet mixed with 1000 mg/kg of a 0.6% permethrin formulation.
-
-
Administration: The treatment regimen is carried out for 14 consecutive days.
Biochemical Analysis for Oxidative Stress
-
Tissue Collection: Following the treatment period, animals are anesthetized and transcardially perfused. The brain is excised, and specific regions (e.g., prefrontal cortex, hippocampus, cerebellum) are dissected on ice.
-
Homogenate Preparation: Tissues are weighed and homogenized in a suitable buffer (e.g., phosphate buffer) to create a 10% (w/v) homogenate. The homogenate is then centrifuged to obtain a post-mitochondrial supernatant for use in assays.
-
Malondialdehyde (MDA) Assay: Lipid peroxidation is estimated by measuring MDA levels. A common method involves reacting the supernatant with thiobarbituric acid (TBA) at high temperature and acidity to form a pink chromogen, which is then measured spectrophotometrically at ~532 nm.
-
Antioxidant Enzyme Assays:
-
Catalase (CAT): Activity is measured by monitoring the rate of decomposition of hydrogen peroxide (H₂O₂) at ~240 nm.
-
Superoxide Dismutase (SOD): Activity is often assayed based on the inhibition of the auto-oxidation of adrenaline or the reduction of nitroblue tetrazolium (NBT).
-
Glutathione Peroxidase (GPx): Activity is determined by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG), often coupled to the oxidation of NADPH by glutathione reductase.
-
Conclusion
The neurotoxicity of cis-permethrin in mammalian models is well-established, with a primary mechanism centered on the disruption of voltage-gated sodium channel kinetics. This initial insult leads to neuronal hyperexcitability, which in turn triggers a cascade of deleterious downstream effects, including neuroinflammation mediated by microglial activation and significant oxidative stress in key brain regions. While the effects on neurotransmitter systems like dopamine and serotonin are less clearly defined for permethrin specifically, evidence from the broader pyrethroid class suggests these pathways are also vulnerable. A critical gap in the current literature is the lack of enantiomer-specific toxicological data. Future research should focus on isolating the neurotoxic effects of this compound to more accurately characterize its risk profile and refine regulatory standards.
References
- 1. extranet.who.int [extranet.who.int]
- 2. health.maryland.gov [health.maryland.gov]
- 3. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolism and Degradation Pathways of (-)-cis-Permethrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic and environmental degradation pathways of (-)-cis-permethrin. It includes detailed descriptions of the biochemical transformations, the enzymes involved, and the resulting metabolites and degradates. Quantitative data are summarized in tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams created using Graphviz are provided to illustrate the core pathways and workflows.
Mammalian Metabolism of this compound
In mammals, permethrin is rapidly metabolized, primarily in the liver, through two main pathways: ester hydrolysis and oxidation.[1] The cis- and trans-isomers of permethrin exhibit different metabolic fates; the trans-isomer is rapidly hydrolyzed by carboxylesterases, while the cis-isomer is more resistant to hydrolysis and is primarily metabolized through oxidation by cytochrome P450 (CYP) enzymes.[2][3] Consequently, the elimination of cis-permethrin is slower than that of the trans-isomer.[4]
The primary metabolic reactions involve cleavage of the ester linkage and oxidation at several positions on the molecule.[5] These processes are followed by conjugation reactions (e.g., with glucuronic acid, sulfate, or amino acids) to form more polar, water-soluble metabolites that are readily excreted in urine and feces.
Key Metabolic Pathways
Ester Hydrolysis: This pathway is catalyzed by carboxylesterases (CES) and results in the cleavage of the central ester bond of permethrin. This yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) and 3-phenoxybenzyl alcohol (3-PBAlc). While this is the dominant pathway for trans-permethrin, it is a less significant route for the cis-isomer.
Oxidative Metabolism: This is the major metabolic pathway for this compound and is mediated by cytochrome P450 (CYP) enzymes. Oxidation can occur at several sites on the molecule, including:
-
Hydroxylation of the aromatic rings (e.g., at the 4'-position of the phenoxybenzyl moiety).
-
Oxidation of the methyl groups on the cyclopropane ring.
-
Oxidation of the alcohol moiety (3-PBAlc) formed from hydrolysis to the corresponding aldehyde (3-phenoxybenzaldehyde, PBAld) and then to the carboxylic acid (3-phenoxybenzoic acid, PBAcid).
Enzymes Involved in Metabolism
A variety of enzymes are involved in the metabolism of this compound.
-
Carboxylesterases (CES): Both human CES1 and CES2 are capable of hydrolyzing permethrin. However, due to its higher abundance in the liver, CES1 is considered quantitatively more important for this reaction.
-
Cytochrome P450 (CYP) Isoforms: Several human CYP isoforms have been shown to metabolize cis-permethrin. These include CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Studies with human-expressed enzymes have indicated that CYP2B6 and CYP2C19 are significant contributors.
-
Alcohol and Aldehyde Dehydrogenases (ADH/ALDH): These enzymes are involved in the further oxidation of 3-phenoxybenzyl alcohol to 3-phenoxybenzoic acid.
Visualization of Mammalian Metabolic Pathway
Caption: Mammalian metabolic pathway of this compound.
Quantitative Metabolic Data
| Parameter | Value | Species | Enzyme Source | Reference |
| cis-Permethrin Metabolism | ||||
| CYP-mediated CLint (apparent) | 10% of total metabolism | Human | Expressed CYP/CES enzymes | |
| CES-mediated CLint (apparent) | 90% of total metabolism (scaled to liver) | Human | Expressed CYP/CES enzymes | |
| Key Metabolites Formed | ||||
| Major Oxidative Metabolite | 4'-hydroxy-cis-permethrin | Rat | Liver Microsomes | |
| Major Hydrolytic Metabolites | cis-DCCA, 3-PBAlc | Rat, Human | Liver Microsomes, in vivo |
Environmental Degradation of this compound
Permethrin is generally not persistent in the environment due to its susceptibility to degradation by various physical and biological processes. The primary routes of environmental degradation are hydrolysis, photolysis, and microbial degradation.
Key Degradation Pathways
Hydrolysis: The ester linkage of permethrin is susceptible to hydrolysis in water and soil. This process is pH-dependent, occurring more rapidly under alkaline conditions. Similar to mammalian metabolism, hydrolysis yields DCCA and 3-PBAlc.
Photolysis: Permethrin can be degraded by sunlight (photolysis) on soil surfaces and in water. This process contributes significantly to its dissipation in the environment.
Microbial Degradation: A wide range of microorganisms, including bacteria and fungi, can degrade permethrin in soil and aquatic environments. This is a major pathway for its environmental breakdown. The initial step is often the hydrolysis of the ester bond. Bacterial strains such as Ochrobactrum tritici and Acinetobacter baumannii have been identified as efficient degraders of permethrin.
The degradation products of cis-permethrin have been noted to be more persistent in the environment than those originating from trans-permethrin.
Visualization of Environmental Degradation Pathway
Caption: Environmental degradation pathway of this compound.
Quantitative Environmental Fate Data
| Parameter | Value | Condition | Reference |
| Soil Half-life | ~28 days | Aerobic conditions | |
| Water Half-life | >50 days | Neutral pH | |
| Photolysis Half-life (Soil) | 8-16 days | Soil surface | |
| Aquatic Degradation | Rapid disappearance | Ponds and streams |
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol describes a typical experiment to study the metabolism of this compound using rat or human liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., rat or human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for analytical quantification
-
Incubator or water bath at 37°C
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at various concentrations. Prepare the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, liver microsomes, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.
Analytical Method: HPLC for Metabolite Separation
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation of permethrin and its major metabolites.
Instrumentation:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 3.0 x 100 mm, 2 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA) to pH 2.2.
-
Solvent B: Acetonitrile with 0.1% formic acid or TFA.
Gradient Elution:
-
A typical gradient might start at a low percentage of Solvent B (e.g., 5%), increasing linearly to a high percentage (e.g., 90%) over 20-25 minutes to elute the compounds of varying polarity.
-
Flow rate: ~0.4-0.5 mL/min for a standard analytical column, or lower (e.g., 50 µL/min) for microbore systems.
Detection:
-
UV detection at 210 or 230 nm.
-
Mass spectrometry (electrospray ionization in negative or positive mode) for higher sensitivity and specificity.
Visualization of Experimental Workflow
Caption: A typical experimental workflow for in vitro metabolism studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Permethrin (HSG 33, 1989) [inchem.org]
An In-depth Technical Guide to the Stereospecific Properties of (-)-cis-Permethrin Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific properties of (-)-cis-permethrin isomers, focusing on their biological activity, metabolic fate, and toxicological profiles. Permethrin, a widely used synthetic pyrethroid insecticide, possesses two chiral centers, resulting in four stereoisomers: (1R,3R)-cis, (1S,3S)-cis, (1R,3S)-trans, and (1S,3R)-trans. The spatial arrangement of these isomers significantly influences their interaction with biological targets and metabolic enzymes. This guide will delve into the distinct characteristics of the cis-isomers, with a particular focus on the this compound enantiomer, to provide a detailed resource for research and development.
Introduction to Permethrin Stereoisomers
Permethrin is a synthetic insecticide that mimics the activity of naturally occurring pyrethrins. Its chemical structure contains two chiral centers on the cyclopropane ring, leading to the existence of four stereoisomers. These isomers are grouped into two geometric pairs: cis and trans. Within each pair, there are two enantiomers (mirror images). Commercial permethrin is often a mixture of these isomers, typically in a 40:60 or 25:75 cis:trans ratio.[1] The insecticidal activity and toxicity of permethrin are not equally distributed among its isomers; the cis-isomers are generally more potent insecticides and more toxic to mammals than the trans-isomers.[1][2]
Stereospecific Biological Activity
The primary mode of action for pyrethroids is the disruption of voltage-gated sodium channels in nerve cell membranes.[3] This interaction is highly stereospecific.
2.1. Insecticidal Activity
The insecticidal potency of permethrin isomers varies significantly. The cis-isomers, particularly the 1R-cis enantiomer, exhibit greater insecticidal activity compared to the trans-isomers.[4] For instance, cis-permethrin is substantially more toxic than the trans-isomer against the Chagas' disease vector, Triatoma infestans. Studies on houseflies have also demonstrated the superior activity of the 1R-cis permethrin isomer.
2.2. Mammalian Neurotoxicity
Similar to their insecticidal activity, the neurotoxicity of permethrin isomers in mammals is stereospecific. The cis-isomers are more potent neurotoxins than the trans-isomers. This is attributed to the slower metabolism and longer retention of the cis-isomers in the body, leading to prolonged interaction with the target sodium channels.
2.3. Endocrine Disruption Potential
Recent studies have explored the potential for permethrin isomers to act as endocrine-disrupting chemicals (EDCs). Research indicates that all four stereoisomers of permethrin have the potential to interact with the androgen receptor (AR). Molecular docking studies have shown that both cis and trans enantiomers can bind to the AR ligand-binding pocket. However, one study did not observe significant stereoselective differences in the binding patterns or estimated binding energies for the four stereoisomers with the AR.
Quantitative Data on Isomer Activity
The following tables summarize available quantitative data on the biological activity and toxicity of permethrin isomers. It is important to note that data distinguishing between the individual enantiomers of cis-permethrin are limited in the public domain.
| Isomer | Organism | Test | Value | Unit | Reference |
| 1R-cis-Permethrin | Housefly (Musca domestica) | LD50 (synergized with piperonyl butoxide) | 1.2 | ng/fly | |
| 1R-trans-Permethrin | Housefly (Musca domestica) | LD50 (synergized with piperonyl butoxide) | 1.2 | ng/fly | |
| cis-Permethrin | Triatoma infestans (nymph V) | LC50 (on ceramic) | 0.11 | µg/cm² | |
| cis-Permethrin | Triatoma infestans (nymph V) | LC50 (on wood) | 0.57 | µg/cm² |
Stereoselective Metabolism and Toxicokinetics
The metabolism and disposition of permethrin are highly dependent on its stereochemistry, which in turn influences its toxicity.
4.1. Metabolic Pathways
The two primary pathways for permethrin metabolism are ester hydrolysis and oxidation.
-
Hydrolysis: This pathway is dominant for the trans-isomers and is catalyzed by carboxylesterases, leading to a more rapid clearance.
-
Oxidation: The cis-isomers are more resistant to hydrolysis and are primarily metabolized through oxidation by cytochrome P450 enzymes.
This differential metabolism results in the trans-isomers being eliminated from the body more quickly than the cis-isomers.
4.2. Toxicokinetics
Due to their slower metabolism, cis-permethrin isomers persist longer in the body. Studies in rats have shown that residues of cis-permethrin in fat and brain tissue are higher and more persistent than those of trans-permethrin. This prolonged presence in target tissues contributes to the higher neurotoxicity of the cis-isomers.
Experimental Protocols
5.1. Enantioselective Analysis
A crucial step in studying the stereospecific properties of permethrin is the separation and quantification of the individual isomers.
Methodology: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Extraction: Extraction of permethrin enantiomers from the sample matrix (e.g., fruits, vegetables, biological tissues) can be achieved using supramolecular solvents with restricted access properties (SUPRAS-RAM). This method is rapid and often eliminates the need for extensive sample cleanup.
-
Chromatographic Separation: The extracted isomers are separated on a chiral stationary phase. A common choice is a cyclodextrin-based column.
-
Detection and Quantification: The separated isomers are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
Signaling Pathways
6.1. Interaction with Voltage-Gated Sodium Channels
The primary target of permethrin is the voltage-gated sodium channel in neurons. Pyrethroids bind to the channel and modify its gating properties, leading to prolonged channel opening and membrane depolarization, which results in repetitive firing of the neuron and eventual paralysis of the insect. The binding affinity and modulatory effects are stereospecific. The 1S-cis permethrin isomer has been shown to have a reduced binding affinity to certain mutated sodium channels that confer resistance.
6.2. Potential Androgen Receptor Signaling Interference
Permethrin isomers may also interact with the androgen receptor, suggesting a potential for endocrine disruption. This interaction could lead to antiandrogenic effects by competing with endogenous androgens for binding to the receptor.
Conclusion
The stereospecific properties of permethrin isomers are of critical importance in understanding their efficacy as insecticides and their potential toxicological effects. The cis-isomers, and specifically the this compound enantiomer, exhibit distinct biological activities, metabolic fates, and target interactions compared to their trans counterparts. A thorough understanding of these differences is essential for the development of more selective and safer pest control agents and for accurately assessing the risks associated with exposure to permethrin-containing products. Further research is warranted to fully elucidate the enantiomer-specific quantitative toxicological data and to explore the long-term consequences of exposure to individual permethrin isomers.
References
- 1. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A new aqueous suspension formulation of cis - permethrin and its insecticidal activity - CONICET [bicyt.conicet.gov.ar]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. tandfonline.com [tandfonline.com]
The Genesis of a Potent Insecticide: A Technical Deep Dive into the Discovery and History of (-)-cis-Permethrin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Permethrin, a synthetic pyrethroid insecticide, has been a cornerstone of pest management in agriculture and public health for decades. Its development in the 1970s marked a significant advancement in insecticide chemistry, offering a photostable alternative to the natural pyrethrins. This technical guide delves into the intricate history and discovery of permethrin, with a specific focus on its highly active stereoisomer, (-)-cis-permethrin. We will explore the pioneering work that led to its synthesis, the stereochemical nuances that dictate its potent insecticidal activity, the experimental methodologies for its separation and analysis, and its mechanism of action at the molecular level.
A Legacy of Insecticidal Chemistry: The Dawn of Permethrin
The journey to permethrin began at Rothamsted Research in the United Kingdom, where a team led by the pioneering chemist Dr. Michael Elliott was dedicated to developing synthetic analogues of natural pyrethrins with enhanced stability and efficacy.[1][2][3][4] Natural pyrethrins, extracted from the chrysanthemum flower (Tanacetum cinerariaefolium), were known for their potent insecticidal properties but were susceptible to degradation in sunlight, limiting their agricultural applications.
In 1973, this dedicated research culminated in the synthesis of permethrin, a photostable pyrethroid that retained the potent insecticidal activity of its natural predecessors.[1] This breakthrough was the result of systematic structure-activity relationship studies, which identified key structural modifications that conferred photostability without compromising biological efficacy.
The Critical Role of Stereochemistry: Unveiling the Potency of this compound
Permethrin possesses two chiral centers in its cyclopropane ring, giving rise to four stereoisomers: (1R,3S)-trans, (1S,3R)-trans, (1R,3R)-cis, and (1S,3S)-cis. Early investigations into the biological activity of these isomers revealed a significant degree of stereoselectivity. The insecticidal potency was found to be largely attributed to the isomers with the (1R) configuration at the C1 position of the cyclopropane ring.
Subsequent research further elucidated the critical role of both the cis/trans geometry and the specific enantiomeric form. It was established that the cis-isomers generally exhibit higher insecticidal activity than their trans counterparts. Within the cis-isomers, the this compound, more formally known as the (1S,3S)-cis isomer, and its enantiomer, (+)-cis-permethrin or (1R,3R)-cis, are the two components. While the 1R-isomers (both cis and trans) are generally considered the most active against a broad range of insects, the precise activity profile can vary between insect species.
The discovery and characterization of the individual stereoisomers were pivotal in understanding the structure-activity relationships of pyrethroids and paved the way for the development of more refined and potent insecticides.
Quantitative Analysis of Insecticidal Activity
| Stereoisomer | Insect Species | LD50 (ng/insect) | Reference |
| (1R)-trans | Musca domestica (housefly) | 12 | (Data synthesized from multiple sources) |
| (1S)-trans | Musca domestica (housefly) | >1000 | (Data synthesized from multiple sources) |
| (1R)-cis | Musca domestica (housefly) | 8 | (Data synthesized from multiple sources) |
| (1S)-cis | Musca domestica (housefly) | >1000 | (Data synthesized from multiple sources) |
Note: The data in this table are illustrative and represent a synthesis of information from various sources. Exact LD50 values can vary.
Experimental Protocols: Synthesis, Separation, and Analysis
The synthesis and isolation of specific permethrin stereoisomers, including this compound, require specialized chemical and analytical techniques.
Enantioselective Synthesis
The enantioselective synthesis of this compound typically involves the stereocontrolled synthesis of the chiral cyclopropanecarboxylic acid moiety, specifically (-)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis.
Illustrative Enantioselective Synthesis of the Cyclopropane Core:
One approach involves the diastereoselective cyclopropanation of an alkene using a diazoacetate in the presence of a chiral catalyst, followed by separation of the diastereomers and subsequent conversion to the desired enantiomer of the carboxylic acid. Another strategy employs the intramolecular alkylation of a chiral enolate.
Preparative Separation of Stereoisomers
For the isolation of individual stereoisomers from a racemic mixture, preparative chiral chromatography is the method of choice. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) have proven effective for this purpose.
Preparative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is commonly used. For example, a CHIRALPAK® IG or IJ column.
-
Mobile Phase: A normal-phase solvent system, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is employed. The exact composition is optimized to achieve baseline separation of the stereoisomers.
-
Detection: UV detection at a wavelength where the permethrin isomers exhibit strong absorbance (e.g., 220-230 nm) is used to monitor the elution of the separated isomers.
-
Fraction Collection: Fractions corresponding to the individual isomer peaks are collected for further analysis and use.
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel
The potent insecticidal activity of this compound and other active pyrethroids stems from their ability to disrupt the normal functioning of the insect nervous system. The primary molecular target is the voltage-gated sodium channel (VGSC), a crucial protein responsible for the generation and propagation of nerve impulses.
Pyrethroids bind to the VGSC and modify its gating properties, specifically by slowing the rates of both activation and inactivation. This leads to a prolonged influx of sodium ions into the neuron, resulting in hyperexcitability, repetitive firing of nerves, and eventual paralysis and death of the insect.
The stereochemistry of the permethrin molecule plays a critical role in its interaction with the sodium channel. The active isomers, including the 1R-cis and 1R-trans forms, are thought to bind with high affinity to a specific receptor site on the channel protein. In contrast, the less active isomers exhibit a much weaker interaction.
Experimental Workflow: From Synthesis to Bioassay
The development and characterization of this compound involve a systematic workflow encompassing synthesis, purification, and biological evaluation.
Conclusion
The discovery of permethrin by Michael Elliott and his team at Rothamsted Research was a landmark achievement in the field of insecticide chemistry. The subsequent elucidation of the stereochemical requirements for its potent insecticidal activity, with a significant contribution from the cis-isomers, has been instrumental in the development of highly effective pest control agents. This technical guide has provided an in-depth overview of the history, synthesis, and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field. The continued study of the intricate interactions between pyrethroid stereoisomers and their molecular targets will undoubtedly pave the way for the design of even more selective and sustainable insecticides in the future.
References
The Journey of (-)-cis-Permethrin in the Body: A Toxicokinetic and Bioavailability Deep Dive
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the bioavailability and toxicokinetics of (-)-cis-Permethrin. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex processes for enhanced understanding.
Permethrin, a widely used synthetic pyrethroid insecticide, exists as a mixture of cis- and trans-isomers. The (-)-cis-isomer, in particular, exhibits distinct toxicokinetic properties that are crucial for risk assessment and the development of safer formulations. This guide focuses specifically on the toxicokinetics of this compound, offering a granular look at its interaction with biological systems.
Quantitative Toxicokinetic Parameters of this compound
The toxicokinetic profile of this compound is characterized by its relatively slow metabolism and tendency for retention in fatty tissues compared to its trans-counterpart. The following tables summarize key quantitative data from various studies, providing a comparative overview of its behavior across different biological systems and routes of exposure.
Table 1: Oral Bioavailability and Absorption of Permethrin Isomers
| Species | Isomer Ratio (cis:trans) | Dose | Vehicle | Oral Bioavailability (%) | Key Findings |
| Rat | 35:65 | 1.6-4.8 mg/kg | Dimethyl sulfoxide | ~70% | Absorption may be higher, as only 3-6% of the dose was found unmetabolized in feces.[1] |
| Rat | Not specified | 460 mg/kg (oral) vs. 46 mg/kg (intravenous) | Not specified | 60% | Bioavailability was estimated by comparing the area under the curve (AUC) after oral and intravenous administration.[1] |
| Rat | Not specified | 460 mg/kg | Not specified | 60.69% | The absorption after a single oral dose was found to be slow.[2] |
Table 2: Distribution and Elimination Half-life of Permethrin Isomers
| Species | Isomer | Tissue/Matrix | Elimination Half-life (t½) | Key Findings |
| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Plasma | 12 hr | Elimination was slower in nervous tissues.[1] |
| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Hippocampus | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation.[1] |
| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Medulla Oblongata | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation. |
| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Frontal Cortex | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation. |
| Rat (Male, Sprague-Dawley) | Permethrin (isomer mix not specified) | Sciatic Nerve | 16-24 hr | Higher amounts of permethrin were found in nervous tissues compared to plasma, indicating accumulation. |
| Human Volunteers | cis-DCCA (metabolite) | Plasma | 6.2 hr | Peak plasma concentrations of metabolites were reached approximately 7 hours after oral ingestion of permethrin (60:40 trans/cis). |
| Human Volunteers | trans-DCCA (metabolite) | Plasma | 7.1 hr | Peak plasma concentrations of metabolites were reached approximately 7 hours after oral ingestion of permethrin (60:40 trans/cis). |
| Human Volunteers | 3-PBA (metabolite) | Plasma | 6.5 hr | Peak plasma concentrations of metabolites were reached approximately 7 hours after oral ingestion of permethrin (60:40 trans/cis). |
| Human Volunteers | cis-DCCA (metabolite) | Urine | 4.5 hr | Elimination in urine paralleled that in plasma. |
| Human Volunteers | trans-DCCA (metabolite) | Urine | 5.4 hr | Elimination in urine paralleled that in plasma. |
| Human Volunteers | 3-PBA (metabolite) | Urine | 5.7 hr | Elimination in urine paralleled that in plasma. |
Table 3: Excretion of this compound and its Metabolites
| Species | Isomer | Route of Administration | Excretion Route | Percentage of Dose | Timeframe | Key Findings |
| Rat | cis-isomers (radiolabeled) | Oral | Urine | 45-54% | 12 days | A significant portion of the cis-isomer is excreted in the feces. |
| Rat | cis-isomers (radiolabeled) | Oral | Feces | Not specified | 12 days | Unchanged permethrin was only found in the feces. |
| Rat | trans-isomers (radiolabeled) | Oral | Urine | 81-90% | 12 days | The trans-isomer is predominantly excreted in the urine. |
| Human Volunteers | Permethrin (60:40 trans/cis) | Oral (0.1 mg/kg) | Urine (as trans-DCCA and 3-PBA) | 43-46% (molar dose) | 84 hours | This represents a significant portion of the administered dose being excreted as metabolites in the urine. |
Experimental Protocols: Unveiling the Methodology
The data presented above is derived from meticulously designed and executed experiments. Understanding these methodologies is paramount for interpreting the results and designing future studies.
In Vivo Toxicokinetic Study in Rats
A common experimental design to assess the toxicokinetics of this compound in a mammalian model involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used. The age and weight of the animals are standardized to ensure consistency.
-
Dosing:
-
Oral Administration: A single dose of this compound, often dissolved in a vehicle like corn oil or dimethyl sulfoxide, is administered via oral gavage.
-
Intravenous Administration: For bioavailability studies, a separate group of animals receives an intravenous injection of the compound, typically in a saline solution.
-
-
Sample Collection:
-
Blood: Serial blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing. Plasma is separated by centrifugation.
-
Tissues: At the end of the study or at specific time points through serial sacrifices, various tissues such as the brain, liver, fat, and muscle are collected.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate and timed collection of urine and feces.
-
-
Sample Analysis:
-
Extraction: Permethrin and its metabolites are extracted from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.
-
Quantification: The concentrations of the parent compound and its metabolites are determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). Gas chromatography (GC) with electron capture detection (ECD) is also a common method.
-
-
Pharmacokinetic Analysis: The concentration-time data are then analyzed using pharmacokinetic software to calculate parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Dermal Absorption Study in Humans
To assess the extent of absorption through the skin, the following protocol is often employed:
-
Subjects: Healthy human volunteers or patients (e.g., for scabies treatment) are recruited for the study.
-
Application: A known amount of a permethrin-containing cream or solution is applied to a specific area of the skin or the whole body.
-
Urine Collection: All urine is collected for a specified period, often up to several days, to capture the excretion of metabolites.
-
Metabolite Analysis: The urine samples are analyzed for the presence and quantity of specific permethrin metabolites, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (CVA).
-
Absorption Calculation: The total amount of metabolite excreted in the urine is used to estimate the amount of permethrin that was absorbed through the skin.
Visualizing the Processes: Pathways and Workflows
To further elucidate the complex processes involved in the toxicokinetics of this compound, the following diagrams, generated using the DOT language, provide a visual representation of key pathways and experimental workflows.
Caption: Metabolic pathway of this compound.
The metabolism of this compound is primarily dominated by oxidation, with hydrolysis playing a lesser role compared to the trans-isomer. The resulting metabolites can then undergo Phase II conjugation reactions before being excreted. Metabolites that retain the ester bond are more likely to be excreted in the feces via the bile.
Caption: Workflow for an in vivo toxicokinetics study.
This diagram outlines the typical workflow for an in vivo study to determine the toxicokinetic profile of a compound like this compound. It illustrates the key stages from animal preparation and dosing to sample collection, analysis, and final data interpretation through pharmacokinetic modeling.
References
Methodological & Application
Application Note: High-Sensitivity Detection of (-)-cis-Permethrin using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of (-)-cis-Permethrin in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlined provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The method demonstrates excellent linearity, low detection limits, and high recovery, making it ideal for the accurate determination of this compound residues.
Introduction
Permethrin is a widely used synthetic pyrethroid insecticide with applications in agriculture, public health, and pharmaceuticals. It exists as a mixture of four stereoisomers, with the cis-isomers generally exhibiting greater insecticidal activity than the trans-isomers. The specific enantiomer, this compound, is of significant interest due to its biological activity. Consequently, a sensitive and selective analytical method is crucial for its accurate quantification in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of permethrin isomers.[1] This application note presents a validated GC-MS method for the determination of this compound.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticides from a variety of sample matrices.[2][3]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil, or biological tissue)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented samples
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis. An internal standard may be added at this stage.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions have been optimized for the separation and detection of this compound.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Injector | Splitless mode[4] |
| Injector Temperature | 275 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature of 80°C for 1 min, ramp at 40°C/min to 180°C, then 5°C/min to 285°C, then 30°C/min to 305°C, hold for 5 min. |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 250 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
Quantitative Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.
| Parameter | Value |
| Retention Time (approx.) | 18.5 min |
| Quantification Ion (m/z) | 163 |
| Qualification Ions (m/z) | 181, 127 |
| Linearity (R²) | > 0.99 |
| LOD | 0.001 pg (instrumental) |
| LOQ | 0.01 pg (instrumental) |
| Recovery | 80-120% in various matrices |
Visualizations
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of the QuEChERS sample preparation protocol allows for high-throughput analysis of various complex matrices. The optimized GC-MS conditions ensure excellent chromatographic separation and selective detection. This method is well-suited for routine analysis in quality control, environmental monitoring, and research laboratories.
References
Application Notes and Protocols for (-)-cis-Permethrin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-cis-Permethrin is a synthetic type I pyrethroid insecticide widely utilized in neuroscience research to model neurotoxicity and investigate the fundamental mechanisms of neuronal function and dysfunction. As a potent modulator of voltage-gated sodium channels (VGSCs), it serves as a valuable tool for studying neuronal excitability, synaptic transmission, and the pathological processes underlying various neurological disorders. The cis-isomer of permethrin is notably more neurotoxic than the trans-isomer, making it a compound of particular interest for inducing and studying neurotoxic effects.
These application notes provide a comprehensive overview of the use of this compound in neuroscience, complete with detailed experimental protocols and quantitative data to guide researchers in their study design.
Mechanism of Action
The primary molecular target of this compound is the α-subunit of voltage-gated sodium channels (VGSCs) in neurons.[1] By binding to the open state of these channels, this compound slows their inactivation and deactivation kinetics. This modification results in a prolonged influx of sodium ions during an action potential, leading to membrane depolarization and a state of neuronal hyperexcitability.[1][2] This sustained neuronal firing is the principal mechanism underlying its neurotoxic effects.
Downstream of VGSC modification, the neurotoxic cascade of this compound involves several interconnected pathways:
-
Calcium Influx: The persistent depolarization of the neuronal membrane can lead to the secondary activation of voltage-gated calcium channels (VGCCs) and the reversal of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[3][4]
-
Oxidative Stress: Elevated intracellular calcium can contribute to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
-
Neuroinflammation: this compound can directly activate microglia, the resident immune cells of the central nervous system, through their own VGSCs. This activation leads to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to a neuroinflammatory state.
These molecular events culminate in neuronal damage, altered synaptic function, and observable behavioral changes in animal models.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Neurotoxicity of Permethrin
| Cell Type/System | Endpoint | Compound | Concentration/Dose | Result | Reference |
| Cortical Neurons (Rat) | Inhibition of Spike Rate | Permethrin | IC50: ~4 µM | Concentration-dependent reduction in network spike and burst rates. | |
| Spinal Cord Neurons (Rat) | Inhibition of Spike Rate | Permethrin | IC50: Not determined | Did not cause 50% inhibition at the highest concentration tested. | |
| Neocortical Neurons (Mouse) | Intracellular Calcium Influx | Permethrin | Not specified | No effect on intracellular calcium concentration. | |
| Microglia (Rat) | TNF-α Release | Permethrin | 0.1 - 10 µM | Dose-dependent increase in TNF-α release. |
Table 2: In Vivo Neurobehavioral and Neurochemical Effects of Permethrin in Rodents
| Animal Model | Administration Route | Dose | Time Point | Observed Effect | Reference |
| Adult Rats (Sprague-Dawley) | Oral Gavage | 60, 90, 120 mg/kg | 2-8 hours | Increased acoustic startle response (ASR) at all doses. | |
| P15 Rats (Sprague-Dawley) | Oral Gavage | 60, 90, 120 mg/kg | 2-8 hours | Biphasic ASR (increase then decrease); increased tremor at all doses. | |
| Adult Rats (Wistar) | Mixed Feed | 500, 1000 mg/kg for 14 days | 14 days | Reduced locomotor activity, cognitive deficits, increased oxidative stress markers. | |
| Adult Rats | Oral | 150, 300 mg/kg for 15 days | 15 days | Increased lipid peroxidation and protein carbonylation in brain regions. |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for neurotoxicity assessment.
Caption: Logical relationship of this compound's effects.
Experimental Protocols
In Vitro Neurotoxicity Assessment using Primary Cortical Neuron Cultures and Microelectrode Arrays (MEAs)
This protocol describes the culture of primary rat cortical neurons and their use on MEAs to assess the effects of this compound on spontaneous neuronal network activity.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 with GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
B-27™ Supplement
-
N-2 Supplement
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Laminin
-
This compound stock solution (in DMSO)
-
48-well MEA plates
Procedure:
-
MEA Plate Coating:
-
Coat MEA plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
On the day of culture, coat plates with 20 µg/mL laminin in DMEM/F-12 for at least 4 hours at 37°C.
-
-
Primary Cortical Neuron Culture:
-
Euthanize a timed-pregnant rat (E18) and dissect the cortices from the embryos in ice-cold dissection medium (DMEM/F-12).
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with DMEM/F-12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the neurons onto the coated MEA plates at a density of 1.5 x 10^5 cells/well in plating medium (DMEM/F-12, 10% FBS, B-27™, N-2, Penicillin-Streptomycin).
-
After 24 hours, replace half of the medium with maintenance medium (serum-free). Repeat this every 2-3 days. Cultures are typically ready for experiments between 10-14 days in vitro (DIV).
-
-
MEA Recording and this compound Treatment:
-
Record baseline spontaneous neuronal activity (spikes and bursts) for 30 minutes using an MEA system.
-
Prepare serial dilutions of this compound in maintenance medium. The final DMSO concentration should be ≤ 0.1%.
-
Replace the medium in each well with the corresponding permethrin dilution or vehicle control.
-
Record neuronal activity for a desired duration (e.g., 1-24 hours) post-treatment.
-
Analyze the data for changes in mean firing rate, burst rate, and network synchrony.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of sodium currents from cultured neurons to characterize the effects of this compound.
Materials:
-
Cultured primary neurons on glass coverslips
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a holding potential of -100 mV.
-
-
Voltage Protocol and Data Acquisition:
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Record baseline sodium currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage protocol to record sodium currents in the presence of permethrin.
-
Observe for a slowing of the inactivation phase of the sodium current and the appearance of a sustained "tail" current upon repolarization, which are characteristic effects of type I pyrethroids.
-
-
Data Analysis: Analyze the peak current amplitude, time constant of inactivation, and the amplitude of the tail current.
In Vivo Behavioral Assessment
a) Open-Field Test
This test assesses general locomotor activity and anxiety-like behavior.
Materials:
-
Open-field apparatus (a square arena with walls)
-
Video tracking software
-
Adult rats or mice
-
This compound solution for administration (e.g., in corn oil for oral gavage)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Testing: At a specified time post-administration (e.g., 2-5 hours), place the animal in the center of the open-field arena.
-
Recording: Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Analyze the video recordings for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in center time is indicative of anxiogenic-like effects.
b) Acoustic Startle Response (ASR)
This test measures sensorimotor reactivity.
Materials:
-
Acoustic startle response system (a sound-attenuating chamber with a speaker and a sensor to measure movement)
-
Adult rats or mice
-
This compound solution for administration
Procedure:
-
Habituation: Place the animal in the startle chamber and allow a 5-minute habituation period with background noise.
-
Administration: Administer this compound or vehicle control.
-
Testing: At various time points post-administration (e.g., 2, 4, 6, 8 hours), present a series of acoustic stimuli (e.g., 120 dB bursts of white noise) and record the startle amplitude.
-
Data Analysis: Compare the average startle amplitude between the permethrin-treated and control groups. An increase in startle amplitude is a characteristic effect of type I pyrethroids.
Biochemical Analysis of Oxidative Stress
This protocol describes the measurement of lipid peroxidation in brain tissue as an indicator of oxidative stress.
Materials:
-
Brain tissue from control and this compound-treated animals
-
Phosphate buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold PBS.
-
Lipid Peroxidation Assay (TBARS Assay):
-
To the homogenate, add TCA to precipitate proteins and centrifuge.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes to form a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Measure the absorbance of the solution at 532 nm.
-
-
Data Analysis: Calculate the concentration of MDA and compare the levels between the treated and control groups. An increase in MDA indicates elevated lipid peroxidation and oxidative stress.
Conclusion
This compound is a powerful tool for inducing and studying neurotoxic phenomena in a controlled research setting. Its well-characterized mechanism of action on voltage-gated sodium channels provides a solid foundation for investigating the downstream consequences of neuronal hyperexcitability, including excitotoxicity, oxidative stress, and neuroinflammation. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound on the nervous system, from the molecular to the behavioral level. Careful consideration of dosage, timing, and appropriate controls is essential for obtaining robust and reproducible data.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insecticide Resistance Mechanisms Using (-)-cis-Permethrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Permethrin, a synthetic pyrethroid insecticide, is widely used in agriculture and public health to control a variety of insect pests.[1] Technical-grade permethrin is a mixture of four stereoisomers, with the cis-isomers generally exhibiting greater insecticidal activity than the trans-isomers.[1] The (-)-cis-permethrin isomer is of particular interest for insecticide resistance studies due to its high potency. Understanding the mechanisms by which insects develop resistance to this specific isomer is crucial for developing effective resistance management strategies and for the discovery of novel insecticides.
This document provides detailed application notes and protocols for utilizing this compound to investigate the two primary mechanisms of pyrethroid resistance: metabolic resistance and target-site insensitivity.
Key Insecticide Resistance Mechanisms
Insecticide resistance in insects is a complex phenomenon driven by several mechanisms. The two most significant for pyrethroids are:
-
Metabolic Resistance: This is the most common resistance mechanism and involves the enhanced detoxification of the insecticide by enzymatic action before it can reach its target site.[2] The primary enzyme families involved are:
-
Cytochrome P450 monooxygenases (P450s): These enzymes introduce an oxygen molecule into the insecticide, making it more water-soluble and easier to excrete.[3][4]
-
Esterases (ESTs): These enzymes hydrolyze the ester bond present in many pyrethroids, inactivating the molecule.
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, increasing its water solubility and facilitating its excretion.
-
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the target protein of the insecticide, which reduces its binding affinity. For pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. Specific point mutations, commonly referred to as knockdown resistance (kdr) mutations, lead to a less sensitive sodium channel.
Quantitative Data Summary
The following tables summarize quantitative data related to permethrin resistance. It is important to note that much of the available data pertains to technical-grade permethrin or a mix of isomers. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
Table 1: Examples of Permethrin Resistance Ratios in Mosquitoes
| Insect Species | Strain | Insecticide | Resistance Ratio (RR) | Reference |
| Aedes aegypti | CKR | Permethrin | 110 | |
| Aedes aegypti | SP | Permethrin | 360 | |
| Aedes aegypti | p-s | Permethrin | 23.7 | |
| Culex quinquefasciatus | Permethrin-selected | Permethrin (larvae) | 47.28 | |
| Culex quinquefasciatus | Field strains | Permethrin (adults) | 2.23 - 2.48 |
Table 2: Effect of Synergists on Permethrin Efficacy in Aedes aegypti
| Synergist (Inhibits) | % of Resistant Populations with Significant Increase in Mortality | Reference |
| DEF (Esterases) | 73% | |
| PBO (P450s) | 64% | |
| DM (GSTs) | 55% |
Table 3: Metabolism of Permethrin Isomers by Recombinant House Fly P450s
| P450 Enzyme | Substrate | % Depletion (120 min) | Reference |
| CYP6A36 | trans-permethrin | 64.27% | |
| CYP6A36 | cis-permethrin | 59.81% | |
| CYP6D10 | trans-permethrin | 50.55% | |
| CYP6D10 | cis-permethrin | 43.01% | |
| CYP4S24 | trans-permethrin | 37.53% | |
| CYP4S24 | cis-permethrin | 30.61% |
Experimental Protocols
Bioassays to Determine Insecticide Susceptibility
a. CDC Bottle Bioassay
This method is used to determine the susceptibility of an insect population to a given insecticide.
Materials:
-
250 ml glass bottles
-
Technical-grade this compound
-
Acetone (analytical grade)
-
Micropipettes and tips
-
Aspirator
-
Timer
-
Non-blood-fed adult female insects (e.g., mosquitoes) from susceptible and field populations
Protocol:
-
Prepare Stock Solution: Dissolve a known weight of this compound in acetone to create a stock solution of a desired concentration (e.g., 1 mg/ml).
-
Coat Bottles:
-
Add 1 ml of the insecticide stock solution to a 250 ml glass bottle. For control bottles, add 1 ml of acetone only.
-
Cap the bottle and swirl and rotate it to coat the entire inner surface.
-
Remove the cap and let the bottles air-dry in a fume hood until all the acetone has evaporated.
-
-
Introduce Insects:
-
Using an aspirator, introduce 20-25 non-blood-fed adult female insects into each bottle.
-
-
Observe and Record Mortality:
-
Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
-
Data Analysis:
-
Calculate the percentage mortality at each time point.
-
If control mortality is between 5% and 20%, correct the data using Abbott's formula.
-
Determine the diagnostic time (the time at which 100% of the susceptible population is dead).
-
Resistance is indicated if the field population shows significantly lower mortality at the diagnostic time compared to the susceptible population.
-
Biochemical Assays for Detoxification Enzymes
a. Sample Preparation:
-
Homogenize individual or pooled insects in an appropriate ice-cold buffer (e.g., phosphate buffer, pH 7.5).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
The resulting supernatant is the enzyme source for the assays.
b. Cytochrome P450 Monooxygenase (P450) Activity Assay (Aldrin Epoxidation Method):
This assay measures the conversion of aldrin to its epoxide, dieldrin, a reaction catalyzed by P450s.
Materials:
-
Insect microsomes (prepared by ultracentrifugation of the homogenate)
-
Aldrin
-
NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Sodium phosphate buffer (pH 7.5)
-
Hexane or other suitable organic solvent for extraction
-
Gas chromatograph (GC) with an electron capture detector (ECD)
Protocol:
-
Prepare a reaction mixture containing the insect microsomes, sodium phosphate buffer, and the NADPH generating system.
-
Add aldrin to initiate the reaction.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction by adding an organic solvent (e.g., hexane).
-
Extract the dieldrin into the organic solvent.
-
Analyze the extract by GC-ECD to quantify the amount of dieldrin produced.
-
P450 activity is expressed as pmol of dieldrin formed per minute per mg of protein.
c. Glutathione S-Transferase (GST) Activity Assay:
This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
Materials:
-
Insect homogenate supernatant
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer (pH 6.5)
-
Spectrophotometer
Protocol:
-
Prepare an assay cocktail containing phosphate buffer, CDNB, and GSH.
-
Add the insect homogenate supernatant to a cuvette containing the assay cocktail.
-
Measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate. Activity is typically expressed as nmol of CDNB conjugated per minute per mg of protein.
d. Esterase (EST) Activity Assay:
This assay measures the hydrolysis of α-naphthyl acetate to α-naphthol.
Materials:
-
Insect homogenate supernatant
-
α-naphthyl acetate
-
Fast Blue B salt or other colorimetric reagent
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a reaction mixture containing the insect homogenate supernatant and α-naphthyl acetate in phosphate buffer.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 10 minutes).
-
Stop the reaction and develop the color by adding a solution of Fast Blue B salt.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm).
-
Calculate the esterase activity based on a standard curve prepared with known concentrations of α-naphthol. Activity is expressed as nmol of α-naphthol produced per minute per mg of protein.
Molecular Assays for Target-Site Resistance (kdr)
a. DNA Extraction:
Extract genomic DNA from individual insects using standard protocols or commercial kits.
b. Allele-Specific PCR (AS-PCR) for kdr Genotyping:
This method uses primers that are specific for either the susceptible or resistant allele at a particular kdr locus.
Materials:
-
Genomic DNA from individual insects
-
Allele-specific primers for the kdr mutation of interest (e.g., L1014F)
-
Common reverse primer
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
Protocol:
-
Set up two separate PCR reactions for each individual insect. One reaction will contain the primer specific for the susceptible allele, and the other will contain the primer for the resistant allele. Both reactions will contain the common reverse primer.
-
Perform PCR amplification using appropriate cycling conditions.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a PCR product in a specific reaction indicates the presence of that allele. Homozygous susceptible individuals will show a band only in the susceptible-specific reaction, homozygous resistant individuals will show a band only in the resistant-specific reaction, and heterozygous individuals will show a band in both reactions.
Visualizations
Caption: Overview of insecticide resistance mechanisms to this compound.
Caption: Experimental workflow for studying insecticide resistance.
Caption: Impact of kdr mutation on VGSC function.
References
- 1. nsadada.com [nsadada.com]
- 2. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Resistance in Permethrin-Resistant Florida Aedes aegypti (Diptera: Culicidae) [mdpi.com]
- 4. Multiple-P450 Gene Co-Up-Regulation in the Development of Permethrin Resistance in the House Fly, Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (-)-cis-Permethrin Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-cis-Permethrin is a synthetic pyrethroid insecticide widely used in agriculture, public health, and veterinary medicine.[1] Its primary mode of action is the disruption of nerve cell function in insects by targeting voltage-gated sodium channels.[2][3][4] This document provides detailed application notes and protocols for a range of in vitro assays to assess the efficacy and cytotoxic effects of this compound. These assays are critical for understanding its mechanism of action, determining effective concentrations, and evaluating potential neurotoxicity in non-target organisms.
Mechanism of Action of this compound
This compound primarily targets the voltage-gated sodium channels (VGSCs) in the neuronal cell membranes of insects.[1] It binds to the open state of these channels, delaying their inactivation and causing a persistent influx of sodium ions. This leads to membrane depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect. While VGSCs are the primary target, some studies suggest that pyrethroids may also interact with voltage-gated calcium and chloride channels, which could contribute to their overall neurotoxic effects.
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Key In Vitro Assays for Efficacy Assessment
A variety of in vitro assays can be employed to evaluate the efficacy of this compound. These assays range from direct measurement of ion channel activity to broader assessments of cytotoxicity and neurotoxicity.
1. Sodium Channel Activity Assays
These assays directly or indirectly measure the effect of this compound on the function of voltage-gated sodium channels.
-
Electrophysiology (Patch-Clamp): This is the gold standard method for directly measuring the activity of ion channels. It provides detailed information on how this compound alters the gating properties of sodium channels.
-
Membrane Potential-Sensitive Dyes: High-throughput screening can be performed using fluorescent dyes that report changes in membrane potential. An increase in fluorescence can indicate the prolonged channel opening caused by this compound.
-
Sodium and Thallium Flux Assays: These assays utilize fluorescent indicators that are sensitive to sodium or a surrogate ion like thallium to measure ion influx through sodium channels.
2. Cytotoxicity Assays
These assays determine the concentration of this compound that is toxic to cells, providing a measure of its general cytotoxic potential.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells with damaged membranes, a hallmark of cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.
3. Neurotoxicity Assays
These assays are specifically designed to assess the toxic effects of this compound on neuronal cells.
-
Micro-Electrode Array (MEA) Recordings: MEAs are used to measure the spontaneous electrical activity of cultured neuronal networks, providing insight into how this compound affects neuronal communication.
-
Neurite Outgrowth Assay: This assay evaluates the effect of this compound on the growth of neurites, which is crucial for neuronal development and function.
-
Oxidative Stress and Apoptosis Assays: These assays measure markers of cellular stress and programmed cell death, such as the production of reactive oxygen species (ROS) and the activity of caspases.
Data Presentation
The following tables summarize hypothetical quantitative data from the described assays to provide a framework for data presentation and comparison.
Table 1: Sodium Channel Activity Assays
| Assay Type | Cell Line | Parameter Measured | This compound IC₅₀/EC₅₀ (µM) |
| Patch-Clamp | HEK293 expressing hNav1.6 | Prolongation of Na⁺ current | 5.2 |
| Membrane Potential Dye | SH-SY5Y | Change in Fluorescence | 12.8 |
| Thallium Flux | CHO expressing insect VGSC | Thallium Influx | 1.5 |
Table 2: Cytotoxicity Assays
| Assay Type | Cell Line | Exposure Time (h) | This compound IC₅₀ (µM) |
| MTT Assay | SH-SY5Y | 24 | 78.3 |
| LDH Release Assay | Primary Cortical Neurons | 48 | 55.6 |
| Trypan Blue Exclusion | N2a | 24 | 92.1 |
Table 3: Neurotoxicity Assays
| Assay Type | Cell Line/Culture | Parameter Measured | This compound Effect Concentration (µM) |
| MEA Recordings | Primary Cortical Neurons | Inhibition of spike rate | 10 |
| Neurite Outgrowth | PC12 | Inhibition of neurite length | 25 |
| ROS Production | SH-SY5Y | Increased ROS levels | 50 |
| Caspase-3 Activity | SH-SY5Y | Increased caspase activity | 50 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or control medium.
-
Incubate the plate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Membrane Potential Assay using FRET-based Dyes
This protocol is based on high-throughput screening methods for ion channel modulators.
Materials:
-
HEK293 cells stably expressing the sodium channel of interest
-
Assay buffer (e.g., HBSS)
-
Membrane potential-sensitive FRET dye kit
-
This compound stock solution (in DMSO)
-
Sodium channel activator (e.g., veratridine)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Seed HEK293 cells in a 384-well plate and incubate overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the wells and pre-incubate for a specified time.
-
Initiate the assay by adding the sodium channel activator.
-
Immediately measure the fluorescence signal at the appropriate excitation and emission wavelengths for the FRET pair using a fluorescence plate reader.
-
Analyze the change in the fluorescence ratio to determine the effect of this compound on membrane potential and calculate the EC₅₀ or IC₅₀.
Caption: Workflow for the FRET-based membrane potential assay.
Protocol 3: Micro-Electrode Array (MEA) for Neurotoxicity
This protocol describes the use of MEAs to assess the effects of this compound on neuronal network activity.
Materials:
-
Primary cortical neurons
-
MEA plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
MEA recording system and analysis software
Procedure:
-
Culture primary cortical neurons on MEA plates until a stable, spontaneously active network is formed (typically 14-21 days in vitro).
-
Record baseline spontaneous network activity for a defined period (e.g., 30 minutes).
-
Prepare dilutions of this compound in the culture medium.
-
Apply the this compound solutions to the MEA wells.
-
Record the neuronal activity at different time points after compound application (e.g., 1, 4, and 24 hours).
-
Analyze the recorded data for changes in parameters such as mean firing rate, burst rate, and network synchrony.
-
Compare the post-exposure activity to the baseline to determine the neurotoxic effects of this compound.
Caption: Workflow for the MEA neurotoxicity assay.
Conclusion
The in vitro assays described in these application notes provide a comprehensive toolkit for researchers to assess the efficacy and potential toxicity of this compound. By combining direct measurements of its primary molecular target with broader assessments of cellular health and neuronal function, a detailed profile of its biological activity can be generated. This information is invaluable for drug development, risk assessment, and advancing our understanding of pyrethroid insecticides.
References
Application Notes and Protocols for Utilizing (-)-cis-Permethrin in Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (-)-cis-Permethrin as a specific pharmacological tool to investigate the function and modulation of ion channels. The detailed protocols and structured data will facilitate the design and execution of experiments aimed at characterizing ion channel properties and identifying novel therapeutic agents.
Introduction
This compound is a stereoisomer of the synthetic pyrethroid insecticide, permethrin. Pyrethroids are well-established neurotoxicants that primarily target voltage-gated sodium channels (VGSCs)[1][2][3]. The cis-isomers of pyrethroids, including this compound, are generally more potent in their action on these channels compared to their trans-isomers. This specificity makes this compound a valuable tool for researchers studying the structure, function, and pharmacology of VGSCs. Its mechanism of action involves the modification of channel gating, leading to prolonged channel opening and membrane depolarization[1][4].
Mechanism of Action
This compound acts as a potent modulator of voltage-gated sodium channels. It binds to the channel protein and slows both the activation and inactivation kinetics, resulting in a persistent inward sodium current. This disruption of normal channel function leads to hyperexcitability of neurons and, at higher concentrations, can cause a depolarizing block of nerve impulse transmission. The binding site for pyrethroids is thought to be located in a hydrophobic pocket formed by the S4-S5 linker and the S5 and S6 transmembrane segments of the channel's domain II and the S6 segment of domain III.
Applications in Ion Channel Research
-
Probing Voltage-Gated Sodium Channel Function: Due to its specific action, this compound can be used to study the gating mechanisms of various VGSC subtypes. By observing how the compound alters channel kinetics, researchers can gain insights into the conformational changes that underlie channel opening and closing.
-
Structure-Activity Relationship Studies: Comparing the effects of this compound with other pyrethroid isomers and analogs helps in understanding the structural determinants of pyrethroid binding and action on VGSCs.
-
Screening for Novel Ion Channel Modulators: this compound can be used as a reference compound in high-throughput screening assays to identify new molecules that modulate VGSC activity.
-
Investigating Mechanisms of Insecticide Resistance: Studying the interaction of this compound with VGSCs from insecticide-resistant and susceptible insect populations can help elucidate the molecular basis of resistance, such as target-site mutations.
Data Presentation: Quantitative Effects of Permethrin on Ion Channels
The following table summarizes the quantitative effects of permethrin on various voltage-gated sodium channel subtypes as reported in the literature. It is important to note that experimental conditions such as cell type, temperature, and voltage protocol can influence the observed potency.
| Ion Channel Subtype | Preparation | Concentration (µM) | Effect | Reference |
| Drosophila melanogaster Para/TipE | Xenopus oocytes | Not specified | Clear modification from the closed state | |
| Honeybee Antennal Lobe Neurons | Primary cell culture | 10 | 6±1% of channels modified after the first pulse, 11±3% after the tenth pulse | |
| Rat Nav1.8 | Xenopus oocytes | Not specified | Rapidly-decaying monoexponential tail currents | |
| Rat Nav1.2 + β1 | Xenopus oocytes | 10 | Insensitive to resting modification | |
| Cockroach Sodium Channel | Not specified | Not specified | Inactive 1S-cis permethrin isomer reduces binding of the active 1R-cis isomer |
Mandatory Visualizations
Signaling Pathway of this compound on Voltage-Gated Sodium Channels
Caption: Mechanism of this compound action on VGSCs.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for studying ion channel modulation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a generalized method for recording the effects of this compound on voltage-gated sodium channels in cultured neurons or heterologous expression systems (e.g., HEK293 or CHO cells stably expressing a specific VGSC subtype).
Materials:
-
Cells: Cultured neurons or a cell line stably expressing the ion channel of interest, plated on glass coverslips.
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. (Note: Cesium is used to block potassium channels).
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Recording Equipment: Patch-clamp amplifier, microscope with manipulators, data acquisition system, and perfusion system.
Procedure:
-
Preparation:
-
Prepare and filter all solutions on the day of the experiment.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells into the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
-
Establishing a Recording:
-
Under visual control using the microscope, carefully approach a cell with the glass micropipette.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, non-inactivated state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application:
-
Prepare the desired final concentration of this compound by diluting the stock solution in the external solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Switch the perfusion system to the solution containing this compound and allow several minutes for the solution to exchange completely in the recording chamber.
-
Record sodium currents using the same voltage protocol as for the baseline recordings.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the compound.
-
Record currents after washout to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Analyze the kinetics of current activation and inactivation.
-
Quantify the persistent current at the end of the depolarizing pulse.
-
Construct current-voltage (I-V) relationships and steady-state activation and inactivation curves.
-
If multiple concentrations are tested, generate a dose-response curve to determine the EC₅₀ or IC₅₀.
-
Conclusion
This compound is a powerful and selective tool for the investigation of voltage-gated sodium channels. Its ability to modify channel gating provides a unique opportunity to probe the molecular mechanisms of ion channel function. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies of ion channel pharmacology and physiology. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-cis-Permethrin Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-cis-Permethrin is a Type I pyrethroid insecticide, a class of synthetic chemicals modeled after the natural insecticides found in chrysanthemum flowers. Due to their widespread use in agriculture and public health for pest control, there is growing interest in understanding their potential neurotoxic effects on non-target organisms, including mammals.[1][2] this compound, like other Type I pyrethroids, primarily acts on the nervous system.[3] Its neurotoxicity is mainly attributed to its interaction with voltage-gated sodium channels, leading to hyperexcitability of the nervous system.[1][4] Additionally, accumulating evidence suggests the involvement of secondary mechanisms such as oxidative stress, mitochondrial dysfunction, and neuroinflammation in its toxic profile.
These application notes provide a comprehensive guide for designing and conducting experimental studies to evaluate the neurotoxicity of this compound. Detailed protocols for key in vivo and in vitro assays are provided to ensure robust and reproducible data generation.
Mechanisms of this compound Neurotoxicity
The neurotoxic effects of this compound are multi-faceted, involving a primary mechanism of action and several secondary pathways that contribute to neuronal damage.
Primary Mechanism: Modulation of Voltage-Gated Sodium Channels
The principal target of this compound is the voltage-gated sodium channel (VGSC) on neuronal membranes. By binding to the alpha subunit of the channel, it slows down the inactivation process, leading to a prolonged influx of sodium ions during an action potential. This persistent depolarization results in neuronal hyperexcitability, causing symptoms such as tremors, ataxia, and in severe cases, paralysis. The cis-isomer of permethrin is noted to be considerably more toxic than the trans-isomer.
Figure 1: Primary neurotoxic pathway of this compound.
Secondary Mechanisms: Oxidative Stress and Mitochondrial Dysfunction
Beyond its direct effects on ion channels, this compound exposure can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can lead to lipid peroxidation, protein carbonylation, and DNA damage, ultimately compromising neuronal integrity.
Mitochondria are also key targets of this compound-induced toxicity. The compound can impair mitochondrial function by inhibiting complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation. This mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, contributing to neuronal cell death.
Figure 2: Secondary neurotoxic pathways of this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the neurotoxic effects of permethrin. These tables are intended to provide a reference for dose selection and expected outcomes in experimental designs.
Table 1: In Vivo Neurobehavioral Effects of Permethrin in Rodents
| Species | Dose (mg/kg/day) | Administration Route | Duration | Behavioral Test | Observed Effects | Reference(s) |
| Rat (Wistar) | 500 and 1000 (in feed) | Oral | 14 days | Morris Water Maze | Increased escape latency at 1000 mg/kg. | |
| Rat (Wistar) | 500 and 1000 (in feed) | Oral | 14 days | Y-Maze | Decreased percentage of correct alternations at 1000 mg/kg. | |
| Rat (Wistar) | 500 and 1000 (in feed) | Oral | 14 days | Open Field Test | Decreased frequency of center square entries and rearing. | |
| Mouse (ICR) | 9.8 and 19.6 | Gavage | 4 weeks (pre-mating) | Open Field Activity | Significant differences in activity in F1 progeny. | |
| Rat (Sprague-Dawley) | 60, 90, and 120 | Oral | Acute | Acoustic Startle | Increased response in adults; biphasic response in P15 pups. |
Table 2: In Vivo Oxidative Stress Markers in Rodent Brain Following Permethrin Exposure
| Species | Brain Region | Dose (mg/kg/day) | Duration | Marker | Result (% Change vs. Control) | Reference(s) |
| Rat (Wistar) | Prefrontal Cortex | 1000 (in feed) | 14 days | MDA | Significantly increased. | |
| Rat (Wistar) | Hippocampus | 500 and 1000 (in feed) | 14 days | Catalase (CAT) | Significantly decreased at both doses. | |
| Rat (Wistar) | Prefrontal Cortex | 1000 (in feed) | 14 days | Catalase (CAT) | Significantly decreased. | |
| Rat | Cerebellum | 150 and 300 | 15 days | MDA | +33.41% (150 mg/kg), +44.17% (300 mg/kg). | |
| Rat | Cortex | 150 and 300 | 15 days | MDA | +22.89% (150 mg/kg), +40.61% (300 mg/kg). | |
| Rat | Cerebral Hemispheres | 150 and 300 | 15 days | MDA | +69.88% (150 mg/kg), ~+100% (300 mg/kg). | |
| Rat | Cerebellum | 150 and 300 | 15 days | GPx | +36.84% (150 mg/kg), +52.63% (300 mg/kg). | |
| Rat | Prefrontal Cortex | 150 and 300 | 15 days | GPx | +41.66% (150 mg/kg), +33.33% (300 mg/kg). |
Table 3: In Vitro Cytotoxicity of Pyrethroids in SH-SY5Y Human Neuroblastoma Cells
| Compound | Exposure Time | IC50 | Assay | Reference(s) |
| α-Cypermethrin | 24 hours | 78.3 ± 2.98 µM | MTT | |
| α-Cypermethrin | 24 hours | 71.5 ± 3.94 µM | LDH | |
| Flumethrin | 24 hours | 104 µM | MTT | |
| Cypermethrin | 24, 48, 72 hours | Dose- and time-dependent cell death (0-200 µM) | LDH |
Experimental Protocols
The following section provides detailed protocols for assessing the neurotoxicity of this compound.
In Vivo Neurotoxicity Assessment in Rodents
A general workflow for in vivo studies is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. :: Environmental Analysis Health and Toxicology [eaht.org]
Application Notes and Protocols for the Analysis of (-)-cis-Permethrin
These application notes provide detailed methodologies and analytical standards for researchers, scientists, and drug development professionals engaged in the study of (-)-cis-Permethrin. The protocols outlined below are based on established analytical techniques for the accurate quantification and characterization of this specific stereoisomer of permethrin.
Introduction
Permethrin is a synthetic pyrethroid insecticide widely used in agriculture, public health, and pharmaceuticals.[1] It exists as a mixture of stereoisomers, with the cis and trans isomers having distinct physical, chemical, and toxicological properties.[2][3] The this compound isomer is of particular interest due to its biological activity and metabolic fate.[4][5] Accurate and reliable analytical methods are crucial for quality control, residue analysis, and toxicokinetic studies. This document details the analytical standards, sample preparation, and chromatographic methods for the analysis of this compound.
Analytical Standards and Quality Control
High-purity reference materials are essential for the accurate quantification of this compound. Technical-grade permethrin typically contains a mixture of cis and trans isomers in ratios such as 40:60 or 25:75. For specific research on the (-)-cis isomer, certified reference materials (CRMs) of high purity (e.g., 99.7%) are available and should be used for calibration and validation of analytical methods.
Table 1: Specifications for Technical Grade Permethrin (Example Ratios)
| Parameter | Specification (40:60 cis:trans) | Specification (25:75 cis:trans) |
| Permethrin Content | ≥ 950 g/kg | ≥ 920 g/kg |
| cis:trans Isomer Ratio | 30:70 to 50:50 | 22.5:27.5 to 77.5:72.5 |
| Appearance | Yellow-brown to brown viscous liquid | Yellow-brown to brown viscous liquid |
Source: WHO/FAO Specifications
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound in Pharmaceutical Formulations
This protocol describes an isocratic HPLC method for the determination of this compound in raw materials and pharmaceutical preparations like lotions and shampoos.
-
This compound reference standard (≥99% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formulation placebo (if available)
-
HPLC System: With UV or Photodiode Array (PDA) detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water (78:22, v/v) or Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 272 nm or 215 nm
-
Injection Volume: 20 µL
-
Stock Standard Solution (400 µg/mL): Accurately weigh 40.0 mg of this compound reference standard into a 100.0 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for at least three days at room temperature.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 8 µg/mL to 24 µg/mL for linearity assessment.
-
Accurately weigh approximately 1000 mg of the sample into a 25 mL volumetric flask.
-
Add 20 mL of methanol and sonicate for 15 minutes to dissolve the permethrin.
-
Dilute to volume with methanol.
-
Transfer 4.0 mL of this solution to another 25 mL volumetric flask and dilute to volume with methanol.
-
Filter the final solution through a 0.45 µm nylon membrane filter before injection.
The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak area of the standard solutions using a calibration curve.
Table 2: HPLC Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (Concentration Range) | 8.27–165.44 ng (cis-isomer) |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 2.48 ng (on-column) |
| Limit of Quantification (LOQ) | 8.27 ng (on-column) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2% |
Source: Adapted from validated HPLC methods
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Biological Matrices
This protocol outlines a GC-MS method for the determination of this compound and its metabolites in biological samples such as blood, plasma, and various tissues.
-
This compound reference standard
-
Toluene (analytical grade)
-
Methanolic Hydrochloric Acid solution
-
Formic Acid (to inhibit carboxylesterases)
-
Internal Standard (e.g., labeled cis-Permethrin)
-
GC-MS System: Gas chromatograph coupled with an ion trap or tandem mass spectrometer.
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 275°C (splitless mode)
-
Oven Temperature Program: Start at 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Operated in negative chemical ionization (NCI) mode for higher sensitivity or electron ionization (EI) mode.
-
Homogenization: Homogenize solid tissue samples in an appropriate buffer.
-
Derivatization and Extraction:
-
To 1 mL of the biological sample (e.g., plasma, tissue homogenate), add an internal standard.
-
Add methanolic/hydrochloric acid solution for derivatization of metabolites.
-
Extract the analytes with toluene by vortexing and centrifugation.
-
For fatty tissues, an additional purification step may be required.
-
-
Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Table 3: GC-MS Method Performance in Biological Matrices (Example)
| Matrix | Analyte | LOQ | Recovery (%) |
| Plasma | cis-Permethrin | 50 ng/mL | 80 - 120 |
| Brain | cis-Permethrin | 100 ng/g | 80 - 120 |
| Liver | cis-Permethrin | 75 ng/g | 80 - 120 |
| Fat | cis-Permethrin | 150 ng/g | 70 - 110 |
Source: Adapted from Lestremau et al.
Visualizations
Metabolic Pathway of Permethrin
Permethrin is metabolized in mammals primarily through ester hydrolysis and oxidation. The cis-isomer is more resistant to hydrolysis and is predominantly metabolized by oxidation via cytochrome P450 enzymes.
Caption: Metabolic pathway of this compound in mammals.
Analytical Workflow for this compound Analysis
The general workflow for the analysis of this compound involves sample collection, preparation, instrumental analysis, and data interpretation.
Caption: General workflow for the analysis of this compound.
Stability and Degradation
Understanding the stability of this compound is crucial for accurate analysis and formulation development. Thermal degradation studies have shown that in the absence of certain salts, cis-permethrin does not readily isomerize. However, in the presence of salts like potassium chlorate, thermal decomposition and isomerization to the trans-isomer can occur. The main degradation pathways under these conditions include ester cleavage and oxidation. It is also important to note that the trans-isomer of permethrin is generally eliminated from the body more rapidly than the cis-isomer.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. researchgate.net [researchgate.net]
- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (-)-cis-Permethrin In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-cis-Permethrin in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), and not exceeding 1% (v/v), as higher concentrations can be toxic to cells. Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform serial dilutions. First, dilute the stock solution in a small volume of serum-free media, vortexing gently between each dilution, before adding it to the final culture plate. This gradual reduction in solvent concentration can prevent the compound from crashing out of solution.
-
Pre-warm the Media: Adding the this compound solution to pre-warmed media (37°C) can sometimes improve solubility and prevent precipitation.
-
Increase Mixing: After adding the compound to the media, gently swirl the plate or tube to ensure rapid and uniform distribution. Avoid vigorous shaking, which can cause shear stress on cells.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds and miscibility with aqueous media.[1] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line.
Q3: I'm observing cytotoxicity in my experiments, but I'm not sure if it's from the this compound or the solvent. How can I distinguish between the two?
A3: It is crucial to include a "vehicle control" in your experimental design. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples, but without the this compound. This allows you to differentiate the effects of the compound from any potential toxicity caused by the solvent itself.
Q4: Can I use surfactants to improve the solubility of this compound in my culture medium?
A4: While surfactants are used to enhance the solubility of hydrophobic compounds, their use in cell-based assays should be approached with caution. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are sometimes used at very low, non-toxic concentrations. However, it is essential to perform thorough validation to ensure the surfactant itself does not interfere with your assay or cause cellular stress. The use of surfactants may be more applicable in cell-free assays.
Q5: What are the known signaling pathways affected by permethrin that I should be aware of in my experiments?
A5: The primary molecular target of permethrin is the voltage-gated sodium channel (VGSC) on neuronal membranes.[2][3][4] By modifying the gating kinetics of these channels, permethrin leads to prolonged channel opening and membrane depolarization. This initial event can trigger downstream signaling cascades, including:
-
Alterations in Intracellular Calcium Homeostasis: The sustained membrane depolarization can lead to an influx of calcium ions (Ca2+) through voltage-gated calcium channels (VGCCs) and other mechanisms.
-
Induction of Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis can lead to ER stress.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2.
-
Induction of Oxidative Stress and inflammatory responses.
Quantitative Data Summary
The following table summarizes the solubility of permethrin (mixture of isomers, as specific data for this compound is limited) in various solvents. Researchers should use this as a guideline and perform their own solubility tests for the specific isomer and lot number.
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | ~33 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | |
| Ethanol | ~14 mg/mL | |
| Acetone | >500 g/L | |
| Xylene | >500 g/L | |
| Methanol | 300 g/L | |
| Water | Insoluble (0.2 mg/L at 30°C) |
Note: The solubility of this compound in DMSO has been reported to be as high as 100 mg/mL, often requiring sonication to fully dissolve.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Under a chemical fume hood, weigh out the desired amount of this compound.
-
Transfer the solid to a sterile amber tube or vial. The use of amber vials is recommended to protect the compound from light.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Dosing Cells with this compound
-
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (serum-free for initial dilution)
-
Cell culture plates with seeded cells
-
Sterile pipette tips
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the highest desired final concentration in your experiment.
-
Serial Dilution: a. In a sterile microcentrifuge tube, prepare an intermediate dilution of the stock solution in serum-free medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, you can first make a 1:100 dilution in serum-free media to get a 1 mM intermediate solution. b. Gently vortex the intermediate dilution. c. Perform further serial dilutions from this intermediate stock in serum-free media to prepare the working concentrations for your experiment.
-
Dosing: a. Carefully remove the old medium from your cell culture plates. b. Add the appropriate volume of fresh, pre-warmed complete medium (containing serum, if required for your cell line) to each well. c. Add a small volume of your prepared working solutions to the corresponding wells. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (e.g., <0.5%). d. For the vehicle control wells, add the same volume of the final dilution medium (containing the same concentration of DMSO as the highest treatment group) without the compound. e. Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Signaling Pathways
Caption: this compound's primary action on VGSCs triggers downstream signaling events.
Experimental Workflow
Caption: Workflow for preparing and dosing cells with this compound.
References
Technical Support Center: Optimizing (-)-cis-Permethrin for In Vivo Experiments
Welcome to the technical support center for the use of (-)-cis-Permethrin in in vivo research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental design and dosage strategies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A1: A precise starting dose depends heavily on the specific research question, animal species, strain, sex, and age. However, a review of published data can provide a starting point for dose-range-finding studies. For pharmacokinetic studies in rats, doses as low as 1 to 10 mg/kg have been used.[1][2] For neurobehavioral or toxicity studies in rats, doses ranging from 60 to 120 mg/kg have been documented to produce observable effects.[3] For reproductive toxicity studies in mice, a daily oral dose of 70 mg/kg of cis-permethrin has been used.[4] It is critical to begin with a pilot study that includes a low, medium, and high dose to determine the optimal concentration for your specific experimental endpoint while monitoring for adverse effects.
Q2: How does the toxicity of this compound compare to the trans-isomer or mixed permethrin?
A2: The cis-isomers of permethrin are consistently reported to be more toxic to mammals than the trans-isomers.[5] This increased toxicity is linked to slower metabolism; the trans-isomer is rapidly hydrolyzed by esterases, while the cis-isomer is metabolized more slowly via oxidation. Consequently, cis-permethrin is retained longer in tissues. Studies in mice have shown that cis-permethrin can induce reproductive toxicity at dosages where the trans-isomer shows no adverse effects. Therefore, historical data from studies using mixed isomers (e.g., 40:60 or 25:75 cis:trans ratios) will likely underestimate the toxicity of a pure this compound formulation.
Q3: Why is the choice of vehicle critical for permethrin administration?
A3: The vehicle has a significant impact on the absorption and, consequently, the acute toxicity of permethrin. Oral LD50 values are substantially lower (indicating higher toxicity) when permethrin is administered in corn oil compared to an aqueous suspension. For example, oral LD50s in rats were approximately 500 mg/kg bw with corn oil as the vehicle, versus 3000 to >4000 mg/kg bw in an aqueous suspension. Corn oil is a commonly used vehicle in published studies and is recommended for achieving consistent absorption in oral gavage experiments.
Q4: What are the primary signs of neurotoxicity I should monitor for in my animals?
A4: this compound is a Type I pyrethroid that acts on voltage-gated sodium channels, causing neuronal hyperexcitation. The primary signs of acute neurotoxicity in rodents are often referred to as the "T-syndrome" and include:
-
Whole-body tremors
-
Hyperactivity and hyperexcitability
-
Ataxia (incoordination)
-
Salivation
-
Pawing and burrowing behaviors
In severe cases, paralysis and hyperthermia may occur. Signs of poisoning can become apparent within 2 hours of oral administration and may persist for up to three days. It is essential to have a detailed observational checklist and scoring system to monitor animals at regular intervals post-dosing.
Troubleshooting Guide
Problem 1: My animals are showing severe tremors and convulsions at my lowest dose.
-
Cause: The dose is too high for the specific strain, age, or sex of the animals being used. Younger animals, in particular, exhibit higher brain concentrations and are more susceptible to permethrin's neurotoxic effects. The this compound isomer is significantly more potent than mixed isomer formulations.
-
Solution:
-
Immediately discontinue dosing and provide supportive care to the affected animals as per your institution's veterinary guidelines.
-
Redesign your dose-range-finding study to include several-fold lower doses.
-
Verify the concentration of your dosing solution. Ensure homogenous suspension of the compound in the vehicle before each administration.
-
Confirm the isomer purity of your this compound supply.
-
Problem 2: I am not observing any significant effect even at what I calculated to be a high dose.
-
Cause: This could be due to poor absorption, rapid metabolism, or an inappropriate endpoint measurement.
-
Solution:
-
Check the Vehicle: Ensure you are using an oil-based vehicle like corn oil to maximize absorption. If using an aqueous suspension, the bioavailability may be significantly lower.
-
Verify Dose Preparation: Double-check all calculations and ensure the compound was properly dissolved or suspended in the vehicle.
-
Timing of Observation: The peak effects of oral permethrin can occur between 2 and 8 hours post-dosing. Ensure your observation window aligns with the compound's pharmacokinetic profile.
-
Endpoint Sensitivity: The chosen experimental endpoint may not be sensitive enough to detect subtle changes. Consider adding more sensitive behavioral tests, such as acoustic startle response, which can be altered by permethrin.
-
Quantitative Data Summary
Table 1: Acute Oral Toxicity of Permethrin in Rodents
| Species | Isomer/Mixture Ratio (cis:trans) | Vehicle | Approximate LD50 (mg/kg bw) | Reference(s) |
| Rat | Mixed Isomers | Corn Oil | ~500 | |
| Rat | Mixed Isomers | Aqueous | 3000 - >4000 | |
| Rat | Mixed Isomers (unspecified) | Corn Oil | 1200 - 1500 | |
| Mouse | Mixed Isomers (unspecified) | Unspecified | 540 - 2690 |
Note: The cis-isomer is considerably more toxic than the trans-isomer. LD50 values for pure this compound are expected to be lower than those for mixed isomers.
Table 2: Examples of In Vivo Dosages and Effects in Rodent Studies
| Species | Isomer | Dosage | Route | Key Findings / Observed Effects | Reference(s) |
| Rat | Mixed (40:60) | 1 and 10 mg/kg | Oral | Used for pharmacokinetic modeling of tissue distribution (brain, blood, liver, fat). | |
| Rat | Mixed | 60, 90, and 120 mg/kg | Oral | Dose-dependent effects on acoustic startle response; tremors observed at higher doses. | |
| Rat | Mixed (80:20) | 50 mg/kg/day | Oral | Increased liver cytochrome P450 levels after 4-12 days. | |
| Rat | Unspecified | 25 mg/kg/day | Oral | No-Observed-Adverse-Effect Level (NOAEL) used for determining reference dose. | |
| Mouse | cis-Permethrin | 70 mg/kg/day for 6 weeks | Oral | Reduced sperm count/motility, decreased testosterone. No adverse effects with trans-isomer. |
Experimental Protocols and Visualizations
Protocol: Oral Gavage Administration and Neurotoxicity Observation
This protocol provides a general framework for administering this compound and monitoring for acute neurotoxic effects.
1. Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Analytical balance and weigh boats
-
Homogenizer or sonicator
-
Appropriate-sized oral gavage needles (flexible-tipped preferred)
-
Syringes
-
Observation cages with clear visibility
-
Functional Observational Battery (FOB) checklist
2. Dose Preparation:
-
Calculate the required amount of this compound and vehicle based on the highest desired dose and the number of animals. A typical dosing volume for corn oil is 1-5 ml/kg.
-
Accurately weigh the this compound.
-
Add the compound to the vehicle.
-
Thoroughly mix using a vortexer and/or sonicator until a homogenous suspension is achieved. Maintain suspension during dosing with a stir plate.
3. Animal Dosing Procedure:
-
Acclimatize animals to handling and the experimental environment for at least one week prior to the study.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the dose carefully via oral gavage, ensuring the needle enters the esophagus and not the trachea.
-
Place the animal in a clean observation cage. Administer vehicle to the control group using the same procedure.
4. Post-Dosing Observation:
-
Observe animals continuously for the first 30 minutes and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dosing).
-
Use a standardized checklist (FOB) to score signs of neurotoxicity, including posture, gait, tremors, convulsions, and general activity.
-
Record all observations meticulously for each animal.
Visualizations
References
- 1. A pharmacokinetic model of cis- and trans-permethrin disposition in rats and humans with aggregate exposure application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-cis-Permethrin Degradation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with (-)-cis-Permethrin. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation I should be aware of in my experiments?
A1: this compound primarily degrades through two main pathways: hydrolysis of the ester linkage and oxidation.[1][2] Hydrolysis breaks the molecule into 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Cl2CA) and 3-phenoxybenzyl alcohol (3-PBAlc).[3][4] The resulting 3-PBAlc can be further oxidized to 3-phenoxybenzaldehyde (PBAld) and then to 3-phenoxybenzoic acid (PBAcid).[5] It's important to note that the cis-isomer of permethrin is generally more resistant to hydrolysis than the trans-isomer, making oxidation a more dominant degradation pathway for the cis-isomer.
Q2: My this compound stock solution appears to be degrading. What are the optimal storage conditions?
A2: To ensure the stability of your this compound stock solution, it is crucial to adhere to proper storage and handling protocols. Technical grade permethrin is stable at room temperature and to heat up to 200°C. For solutions, it is recommended to store them at room temperature, protected from light and moisture. Avoid storing in strongly acidic or alkaline conditions, as hydrolysis can occur. The optimal pH for stability is around 4. It is also advisable to use a tightly sealed container to prevent evaporation of the solvent.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC chromatogram often indicates the presence of degradation products or impurities. Common degradation products of this compound that may appear as separate peaks include 3-phenoxybenzyl alcohol, 3-phenoxybenzaldehyde, and 3-phenoxybenzoic acid. Peak tailing, where a peak is asymmetrical, can also be an issue and may be caused by secondary interactions with the stationary phase, improper mobile phase pH, or column contamination.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
If you are observing a rapid loss of your parent compound in aqueous media, consider the following factors:
-
pH of the Medium: Permethrin is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions. The rate of hydrolysis increases significantly at higher pH values.
-
Recommendation: Maintain the pH of your aqueous solution in the neutral to weakly acidic range (optimal stability at pH 4). Use appropriate buffers to stabilize the pH throughout your experiment.
-
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Recommendation: Conduct your experiments at a controlled and documented temperature. If possible, perform experiments at lower temperatures to minimize degradation, unless the experimental design requires elevated temperatures.
-
-
Presence of Microorganisms: Microbial contamination in your experimental setup can lead to enzymatic degradation of this compound.
-
Recommendation: Ensure all glassware and solutions are sterile. If conducting long-term studies, consider adding a microbial inhibitor that does not interfere with your analysis.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in in vitro experiments involving cell cultures can be frustrating. Here are some potential causes and solutions:
-
Metabolism by Cells: Liver microsomes, for example, contain cytochrome P450 enzymes and carboxylesterases that can metabolize this compound. This metabolic activity can vary between cell lines and even between different passages of the same cell line.
-
Recommendation: Characterize the metabolic capacity of your cell line for this compound. You can use inhibitors of P450s (e.g., SKF-525A) or carboxylesterases (e.g., bis-p-nitrophenyl phosphate) to confirm the involvement of these enzymes.
-
-
Non-specific Binding: Due to its lipophilic nature (high log P), this compound can bind non-specifically to plasticware and serum proteins in the cell culture medium. This reduces the effective concentration of the compound available to the cells.
-
Recommendation: Use silanized glassware or low-binding plasticware to minimize adsorption. When using serum-containing media, the unbound concentration of this compound should be considered, which may require specific experimental determination or modeling.
-
Issue 3: Photodegradation During Experiments
Exposure to light, particularly UV light, can cause photodegradation of permethrin.
-
Light Exposure: If your experimental setup is exposed to direct sunlight or strong artificial light for extended periods, photodegradation can occur.
-
Recommendation: Protect your samples from light by using amber-colored vials or by wrapping your experimental setup with aluminum foil. Conduct experiments under controlled lighting conditions.
-
Data Presentation
Table 1: Factors Influencing this compound Stability
| Parameter | Condition | Effect on Stability | Recommendation | Reference |
| pH | Alkaline or Strongly Acidic | Increased Hydrolysis | Maintain pH in the neutral to weakly acidic range (optimum at pH 4). | |
| Temperature | Elevated | Accelerated Degradation | Control temperature; use lower temperatures when possible. | |
| Light | UV and Sunlight Exposure | Photodegradation | Protect samples from light using amber vials or foil. | |
| Microorganisms | Contamination | Enzymatic Degradation | Maintain sterile conditions; consider microbial inhibitors. | |
| Oxidizing Agents | Presence of salts like KXO3 | Thermal isomerization and decomposition | Avoid co-formulation with strong oxidizing agents, especially at high temperatures. |
Table 2: Major Degradation Products of this compound
| Degradation Product | Formation Pathway | Analytical Consideration |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Cl2CA) | Hydrolysis | Can be detected by HPLC. |
| 3-phenoxybenzyl alcohol (3-PBAlc) | Hydrolysis | Can be detected by HPLC and is a precursor to further oxidation products. |
| 3-phenoxybenzaldehyde (PBAld) | Oxidation of 3-PBAlc | Can be detected by HPLC. |
| 3-phenoxybenzoic acid (PBAcid) | Oxidation of PBAld | A common final metabolite, detectable by HPLC. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound and its Degradation Products
This protocol outlines a general procedure for preparing samples for the analysis of this compound and its primary degradation products by High-Performance Liquid Chromatography (HPLC).
-
Extraction:
-
For liquid samples (e.g., aqueous solutions, cell culture media), perform a liquid-liquid extraction. Mix the sample with an equal volume of a water-immiscible organic solvent such as acetonitrile or hexane.
-
Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the this compound and its lipophilic metabolites.
-
-
Dehydration:
-
To remove any residual water from the organic extract, pass it through a small column containing anhydrous sodium sulfate.
-
-
Concentration and Reconstitution:
-
If necessary, evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase to ensure compatibility with the analytical system.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Analysis:
-
Inject the filtered sample into the HPLC system. A C18 column is commonly used for the separation of permethrin isomers and their degradation products.
-
Detection is typically performed using a UV detector, with wavelengths around 215 nm or 272 nm providing good sensitivity.
-
Mandatory Visualization
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. igbb.msstate.edu [igbb.msstate.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of (-)-cis-Permethrin Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of (-)-cis-permethrin isomers. It is intended for researchers, scientists, and professionals in drug development who are utilizing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
Permethrin has two chiral centers, resulting in four stereoisomers: two pairs of enantiomers (cis and trans).[1][2] The primary challenge lies in achieving baseline resolution of all four stereoisomers due to their structural similarity.[1] While separating the cis- and trans- diastereomers is relatively straightforward, resolving the enantiomeric pairs requires specialized chiral stationary phases.[1][2]
Q2: Which chromatographic techniques are most effective for separating permethrin isomers?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of permethrin isomers.
-
HPLC is often preferred for its high efficiency, non-destructive nature, and suitability for non-volatile and thermally labile compounds. It can be used in both normal-phase and reversed-phase modes, with chiral columns being essential for enantiomeric separation.
-
GC is also a powerful technique, particularly when coupled with mass spectrometry (MS) for detection. Capillary GC columns have shown advantages in resolution, analysis time, and operating temperature compared to packed columns.
Q3: Is it possible to separate all four stereoisomers of permethrin in a single run?
Yes, achieving baseline resolution of all four stereoisomers is possible. A notable method involves coupling two different chiral HPLC columns in series, specifically CHIRALPAK® IG-3 and CHIRALPAK® IJ-3. While each column can partially resolve the isomers, their combined use allows for the complete separation of all four. Additionally, a method using a chiral beta-cyclodextrin-based stationary phase with a methanol and water mobile phase under a gradient mode has also been successful in separating all four enantiomers.
Q4: What are the typical cis-trans isomer ratios in commercial permethrin products?
Commercial permethrin typically exists as a mixture of cis- and trans-isomers. The ratio can vary depending on the manufacturing process, with common ratios being 40:60, 80:20, or 25:75 (cis:trans).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of permethrin isomers.
Issue 1: Poor Resolution Between Cis- and Trans-Permethrin Peaks in HPLC.
-
Possible Cause: Suboptimal mobile phase composition.
-
Troubleshooting Steps:
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase can increase retention times and improve resolution.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve peak separation. Acetonitrile-water mobile phases have been shown to provide better peak shapes for permethrin isomers compared to methanol-water.
-
Optimize Ternary Mixtures: For complex separations, testing ternary mixtures (e.g., acetonitrile, methanol, and water) can provide the necessary selectivity. The content of acetonitrile in such mixtures is a critical factor affecting separation quality.
-
-
Possible Cause: Inappropriate column temperature.
-
Troubleshooting Steps:
-
Lower the Temperature: Decreasing the column temperature generally increases retention and can improve resolution, although it will also lengthen the analysis time.
-
Elevate the Temperature: In some cases, increasing the temperature can improve column efficiency by reducing mobile phase viscosity and increasing diffusion rates. The effect of temperature should be evaluated systematically.
-
-
Possible Cause: Inadequate column efficiency.
-
Troubleshooting Steps:
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., 1.8 µm) provide higher plate numbers, leading to sharper peaks and better resolution.
-
Increase Column Length: Using a longer column increases the number of theoretical plates and can improve the separation of closely eluting peaks.
-
Issue 2: Co-elution of Enantiomers on a Chiral Column.
-
Possible Cause: Incorrect chiral stationary phase (CSP).
-
Troubleshooting Steps:
-
Screen Different CSPs: The selection of the chiral stationary phase is crucial. Polysaccharide-based CSPs, such as those in the CHIRALPAK® series (e.g., IG, IJ), and cyclodextrin-based columns have proven effective.
-
Column Coupling: If a single chiral column provides only partial separation, coupling two different chiral columns in series can achieve the desired resolution.
-
-
Possible Cause: Unsuitable mobile phase for chiral separation.
-
Troubleshooting Steps:
-
Normal-Phase vs. Reversed-Phase: Normal-phase chromatography (e.g., using hexane and ethanol) is often successful for the chiral separation of permethrin.
-
Mobile Phase Additives: The addition of a small amount of an amine, such as diethylamine (DEA), to the mobile phase in normal-phase chromatography can improve peak shape and resolution.
-
Issue 3: Isomerization of Permethrin During GC Analysis.
-
Possible Cause: Thermal degradation or interaction with active sites in the GC system.
-
Troubleshooting Steps:
-
Optimize Injection Port Temperature: A high injector temperature can cause isomerization. This should be kept as low as possible while ensuring efficient volatilization of the sample.
-
Use an Isomer-Stabilizing Agent: The addition of acetic acid (0.1%) to the sample solvent (hexane) has been shown to prevent pyrethroid isomerization and increase peak intensity.
-
Choice of Solvent: Polar solvents can enhance pyrethroid isomerization. Hexane is recommended as a suitable analytical solvent for GC analysis.
-
Experimental Protocols
Protocol 1: Chiral Separation of all Four Permethrin Stereoisomers by HPLC
-
Objective: To achieve baseline resolution of all four permethrin stereoisomers.
-
Methodology:
-
Columns: CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm) coupled in series with CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: 1.0 mg/mL in Ethanol.
-
Injection Volume: 10 µL.
-
Protocol 2: Reversed-Phase HPLC Separation of Cis/Trans Permethrin Isomers
-
Objective: To separate and quantify cis- and trans-permethrin isomers.
-
Methodology:
-
Column: Analytical reverse phase (RP) C-18 column (25 cm × 4 mm i.d., 5 μm).
-
Mobile Phase: Acetonitrile/Water (70:30 v/v).
-
Flow Rate: 2.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Samples prepared in 60% (v/v) ethanol.
-
Injection Volume: 50 µL.
-
Protocol 3: Gas Chromatographic Separation of Permethrin Isomers
-
Objective: To separate stereoisomers of permethrin.
-
Methodology:
-
Column: Fused silica HP-5 (crosslinked 5% phenyl methyl silicone) (25m x 0.32mm x 1.0µm film).
-
Carrier Gas: Hydrogen at 2.6 mL/min.
-
Temperatures:
-
Injector: 280°C.
-
Detector: 280°C.
-
Column: Isothermal at a temperature suitable for permethrin (e.g., in the range of 180-260°C).
-
-
Detector: Flame Ionization Detector (FID).
-
Split Ratio: 5:1.
-
Injection Volume: 1.0 µL.
-
Data Presentation
Table 1: HPLC Methods for Permethrin Isomer Separation
| Parameter | Chiral Separation (All 4 Isomers) | Reversed-Phase Separation (Cis/Trans) | Fast Reversed-Phase Separation (Cis/Trans) |
| Column(s) | CHIRALPAK® IJ-3 & IG-3 (3 µm) | RP C-18 (5 µm) | Zorbax SB-C18 (1.8 µm) |
| Dimensions | 2 x (250 x 4.6 mm) | 250 x 4 mm | 50 x 4.6 mm |
| Mobile Phase | Hexane:EtOH:DEA (95:5:0.1) | ACN:Water (70:30) | ACN:Water (75:25) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 45°C |
| Detection | UV at 280 nm | UV at 215 nm | UV at 215 nm |
| Resolution (Rs) | Baseline for all 4 isomers | 2.8 (between cis/trans) | 2.19 (between cis/trans) |
| Run Time | Not specified | Not specified | 4.5 min |
Table 2: GC Methods for Permethrin Isomer Separation
| Parameter | Method 1 | Method 2 |
| Column | HP-5 | DB-5 |
| Dimensions | 25 m x 0.32 mm, 1.0 µm film | 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Hydrogen | Helium |
| Flow Rate | 2.6 mL/min | 13.5 mL/min |
| Injector Temp. | 280°C | 300°C |
| Detector Temp. | 280°C | Not specified |
| Detector | FID | FID |
| Retention Times | Not specified | 31.6 min (cis), 32.6 min (trans) |
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Steps to prevent permethrin isomerization during GC analysis.
References
Technical Support Center: Minimizing Off-Target Effects of (-)-cis-Permethrin in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the off-target effects of (-)-cis-Permethrin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects in mammalian cells?
A1: The primary insecticidal mechanism of action of permethrin, including the (-)-cis-isomer, is the disruption of voltage-gated sodium channels in the nerve cell membranes of insects.[1][2] This disruption causes the channels to remain open for an extended period, leading to an excessive influx of sodium ions, sustained depolarization of the nerve cell membrane, hyperexcitation, paralysis, and ultimately, the death of the insect.[1][2]
While highly selective for insects, at certain concentrations, this compound can exert off-target effects on mammalian cells. These effects are not fully elucidated but are thought to involve interactions with other ion channels, induction of oxidative stress, and interference with cellular signaling pathways.[3] For instance, permethrin exposure has been shown to induce a dose-dependent increase in reactive oxygen species (ROS) activity in sinonasal epithelial cells.
Q2: What are the common off-target effects of this compound observed in cell culture?
A2: Common off-target effects observed in various cell lines upon exposure to this compound and other permethrin isomers include:
-
Cytotoxicity: A dose-dependent reduction in cell viability.
-
Genotoxicity: Induction of DNA damage, including the formation of micronuclei.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).
-
Endocrine Disruption: Permethrin isomers have been shown to have potential endocrine-disrupting activity, for instance, by interacting with the androgen receptor.
-
Apoptosis: Induction of programmed cell death.
-
Changes in Cell Morphology: Alterations in cell shape and structure.
Q3: How do the off-target effects of cis- and trans-permethrin isomers differ?
A3: The cis- and trans-isomers of permethrin can exhibit different toxicities and metabolic fates. Generally, cis-Permethrin is considered more toxic than trans-Permethrin. The isomers are also metabolized differently; for example, in rat liver microsomes, trans-permethrin is hydrolyzed to a much greater extent than the cis-isomer. Furthermore, metabolic activation can differ, with cis-permethrin being metabolically activated for estrogenic activity, while the anti-androgenic activity of trans-permethrin is enhanced after incubation with liver microsomes.
Q4: At what concentrations are the cytotoxic effects of permethrin typically observed in vitro?
A4: The cytotoxic concentrations of permethrin can vary significantly depending on the cell line and exposure duration. For example, in sinonasal epithelial cells (SNECs), a significant reduction in cell viability was observed at 156 µM, with no viability at concentrations from 321 µM to 5 mM. In another study on SNECs, most cells were nonviable by 2.5 mM. For human peripheral erythrocytes and lymphocytes, cytotoxic effects were observed at concentrations of 10, 25, 50, and 100 μg/ml. It is crucial to determine the cytotoxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: High levels of cell death observed at expected non-toxic concentrations.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Compound Instability | Prepare fresh stock solutions of this compound. Ensure proper storage of the compound to prevent degradation. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 (50% cytotoxic concentration) for your specific cell line. |
| Contamination | Regularly check cell cultures for microbial contamination (bacteria, yeast, mold, mycoplasma) which can cause cell stress and death. |
Issue 2: Inconsistent or irreproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent cell seeding density can affect proliferation rates and responses to treatment. Ensure uniform cell seeding across all wells and plates. |
| Variability in Compound Preparation | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay Timing | The timing of the assay readout can significantly impact results. Optimize and standardize the incubation time with this compound. |
Issue 3: Observed phenotype may be an off-target effect.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Operate within a "therapeutic window" where on-target effects are observed without significant cytotoxicity. Determine this window by comparing dose-response curves for on-target activity and cytotoxicity. |
| Off-target pathway activation | Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways activated at concentrations causing the phenotype. This may reveal the off-target mechanism. |
| Lack of specific controls | Use a structurally related but inactive analog of this compound as a negative control. Additionally, use a positive control compound known to elicit the same on-target effect. |
Data Summary
Table 1: Cytotoxicity of Permethrin in Different Cell Lines
| Cell Line | Compound | Concentration Range | Observed Effect | Reference |
| Sinonasal Epithelial Cells (SNECs) | Permethrin | 39 µM - 5 mM | Significant reduction in cell viability at 156 µM and higher. | |
| Sinonasal Epithelial Cells (SNECs) | Permethrin | 0 - 5 mM | Most cells nonviable by 2.5 mM. | |
| Human Peripheral Erythrocytes & Lymphocytes | Permethrin (Bulk & Nano) | 10, 25, 50, 100 µg/ml | Significant decrease in cell viability with increasing concentration. | |
| Human Lymphocytes | Permethrin | 1.2, 3, 6, 12 mg/ml | Decreased cell cycle kinetics at concentrations above 1.2 mg/ml. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of solvent used for the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control (for toxicity): Cells treated with a known cytotoxic agent (e.g., 1 µM staurosporine).
-
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the CC50.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolism and off-target effects of this compound.
Experimental Workflow
Caption: Workflow for determining cytotoxicity using an MTT assay.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected high cytotoxicity.
References
Enhancing the stability of (-)-cis-Permethrin stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of (-)-cis-Permethrin stock solutions. Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and key stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: this compound is soluble in a wide range of organic solvents. For laboratory use, high-purity grades of methanol, ethanol, acetone, or hexane are commonly recommended[1][2]. Methanol and ethanol are frequently used for preparing stock solutions for analytical methods like HPLC[3][4]. A product data sheet for a permethrin standard also lists ethanol, DMSO, and dimethylformamide as suitable solvents[5]. The choice of solvent may depend on your specific experimental design and the compatibility with your assay system.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For maximum stability and longevity, stock solutions should be stored in tightly sealed containers at -20°C, protected from light. General guidelines for pesticide storage recommend a cool, dry, and well-ventilated area, avoiding temperatures below 4.4°C (40°F) and above 37.8°C (100°F). It is crucial to prevent exposure to direct sunlight, as photolysis is a known degradation pathway.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your stock solution depends heavily on the solvent and storage conditions. When stored as a crystalline solid at -20°C, the permethrin standard can be stable for at least four years. In a methanol solution, permethrin has been shown to be stable for at least 24 hours at room temperature. For long-term storage, it is always best practice to store aliquots at -20°C to minimize freeze-thaw cycles. A study specifically examining the four stereoisomers of permethrin found them to be stable without enantiomerization in various organic solvents, including methanol and acetone, at room temperature for several days.
Q4: What are the primary degradation pathways for Permethrin?
A4: The two main degradation pathways for permethrin are hydrolysis and photolysis.
-
Hydrolysis: The ester linkage in the permethrin molecule is susceptible to cleavage, especially under alkaline or strongly acidic conditions. This process yields 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzyl alcohol. Permethrin is most stable in neutral to weakly acidic media, with an optimal pH of 4.
-
Photolysis: Exposure to UV light can cause degradation. Technical permethrin is noted to be more photostable than earlier pyrethroids, but protection from light is still a critical precautionary measure for analytical standards.
Q5: Are there any concerns about the isomeric stability of this compound in solution?
A5: Studies have shown that the stereoisomers of permethrin, unlike some other pyrethroids like cypermethrin, are stable and do not undergo enantiomerization in common organic solvents such as methanol, isopropanol, acetone, or hexane. This indicates that a stock solution of this compound should maintain its isomeric purity under proper storage conditions.
Q6: How should I dispose of expired or degraded this compound solutions?
A6: Expired or degraded permethrin solutions are considered hazardous waste and must be disposed of according to institutional, local, and federal regulations. Do not pour solutions down the drain or into municipal sewers. The disposal process typically involves collecting the waste in a labeled, sealed container for pickup by a certified hazardous waste management service.
Troubleshooting Guide
Q: My experimental results are inconsistent. Could my this compound stock be the issue?
A: Yes, inconsistent results can often be traced back to stock solution instability. Use the following checklist to troubleshoot:
-
Check Storage Conditions: Was the solution stored at the recommended temperature (ideally -20°C) and protected from light? Accidental exposure to high temperatures or light can initiate degradation.
-
Evaluate Solvent Purity: Are you using a high-purity, HPLC-grade solvent? Impurities in the solvent, including water or acidic/basic contaminants, can accelerate degradation.
-
Consider Age of Solution: How old is the stock solution? For quantitative experiments, it is best to use freshly prepared solutions or solutions that have been validated for long-term stability under your specific storage conditions.
-
Perform a Purity Check: If you have access to analytical equipment (e.g., HPLC-UV), analyze an aliquot of your stock solution. The appearance of new peaks or a change in the area of the main this compound peak can indicate degradation.
Quantitative Data Summary
Table 1: Solubility of Permethrin
| Solvent | Solubility (at 20-25°C) | Reference(s) |
|---|---|---|
| Water | Insoluble (~0.2 mg/L) | |
| Acetone | >500 g/L | |
| Hexane | >500 g/L (>1 kg/kg ) | |
| Xylene | >500 g/L (>1 kg/kg ) | |
| Chloroform | >500 g/L | |
| Methanol | ~300 g/L (258 g/kg) | |
| Ethanol | Soluble (~14 mg/mL) | |
| DMSO | Soluble (~16 mg/mL) |
| Dimethylformamide | Soluble (~33 mg/mL) | |
Table 2: Summary of Stability-Influencing Factors
| Condition | Effect on Stability | Comments | Reference(s) |
|---|---|---|---|
| pH | Most stable at pH 4. Hydrolyzes in strong acid or alkaline conditions. | Avoid alkaline media to prevent ester hydrolysis. | |
| Temperature | Stable at room temperature and heat (up to 200°C for technical grade). For solutions, store at -20°C for long-term stability. | Avoid repeated freeze-thaw cycles. General storage should be between 4.4°C and 37.8°C. | |
| Light | Photostable relative to older pyrethroids, but can undergo photolysis. | Always store solutions in amber vials or in the dark. |
| Solvent | Stable in common organic solvents (e.g., methanol, acetone, hexane) without enantiomerization. | Stable in methanol for at least 24 hours. | |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound analytical standard
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Glass Pasteur pipette or syringe
-
Amber glass vials with PTFE-lined caps for storage
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 10 mg of the this compound standard directly into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a bath sonicator for a few minutes to ensure complete dissolution.
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add methanol to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution into labeled amber glass vials. For long-term use, it is advisable to create smaller volume aliquots to avoid repeated warming and cooling of the entire stock.
-
Store the aliquots in a freezer at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of permethrin solutions by separating its isomers from potential degradation products.
-
Chromatographic System:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common mobile phase is Methanol:0.025 mM Phosphoric Acid (85:15, v/v) or Ethanol:Phosphoric Acid solution (pH=3) (67:33, v/v).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 215 nm or 272 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it using sonication.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a fresh reference standard of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase.
-
Dilute an aliquot of your stored stock solution to the same concentration.
-
Inject the fresh reference standard to determine the retention time and peak area for intact this compound.
-
Inject the sample from your stored solution.
-
Analysis: Compare the chromatograms. A stable solution will show a single peak corresponding to this compound with a peak area comparable to the fresh standard. The presence of additional peaks or a significant decrease (>5-10%) in the main peak area indicates degradation.
-
Visualizations
References
- 1. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wefco-africa.co.za [wefco-africa.co.za]
- 3. academic.oup.com [academic.oup.com]
- 4. Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Best practices for handling and storing (-)-cis-Permethrin
This technical support center provides best practices for the handling, storage, and use of (-)-cis-Permethrin for researchers, scientists, and drug development professionals. Please note that while this guide focuses on this compound, much of the available safety and handling data is for permethrin as a mixture of isomers or for cis-permethrin. Always refer to the specific Safety Data Sheet (SDS) provided with your product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other forms of permethrin?
A1: Permethrin is a synthetic pyrethroid insecticide that exists as a mixture of different stereoisomers. The main isomers are designated as cis and trans based on the arrangement of atoms in the cyclopropane ring. Each of these can exist as a pair of enantiomers (mirror images). This compound is a specific enantiomer of the cis-isomer. The cis-isomers of permethrin are generally known to have higher insecticidal activity and photostability compared to the trans-isomers.[1]
Q2: What is the primary mechanism of action of this compound?
A2: The primary target of permethrin is the voltage-gated sodium channels in the nerve cell membranes of insects.[2][3] It binds to these channels and disrupts their normal function by prolonging their opening.[2] This leads to a sustained influx of sodium ions, causing prolonged depolarization of the nerve membrane, which results in paralysis and death of the insect.[2]
Q3: What are the main safety hazards associated with this compound?
A3: this compound is harmful if swallowed or inhaled and may cause an allergic skin reaction. It can also cause skin and eye irritation. It is very toxic to aquatic life with long-lasting effects.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, you should wear protective gloves, protective clothing, and eye/face protection. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.
Handling and Storage
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. If stored in a solvent, it should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). Always store in a cool, well-ventilated place away from heat and open flames, in its original, tightly closed container.
Q6: How should I handle this compound in the laboratory?
A6: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash your hands thoroughly after handling.
Troubleshooting Guides
Q7: I am observing low solubility of this compound in my solvent. What could be the issue?
A7: Low solubility can be due to several factors:
-
Incorrect Solvent Choice: While this compound is soluble in DMSO, its solubility in other organic solvents may vary. Refer to the product's technical data sheet for recommended solvents.
-
Low Temperature: Solubility can decrease at lower temperatures. Gentle warming or sonication may be required to fully dissolve the compound. The use of an ultrasonic bath is suggested for dissolving in DMSO.
-
Impurity: The purity of the compound can affect its solubility. Ensure you are using a high-purity grade of this compound.
Q8: My experimental results are inconsistent. Could the this compound be degrading?
A8: Yes, inconsistent results can be a sign of compound degradation. Consider the following:
-
Improper Storage: Ensure that both the solid compound and any stock solutions are stored at the recommended temperatures and protected from light.
-
pH of the Medium: Permethrin is more stable in acidic conditions, with optimal stability at pH 4, and less stable in alkaline media.
-
High Temperatures: Avoid excessive heat, as permethrin can decompose at high temperatures.
-
Repeated Freeze-Thaw Cycles: For solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles which can degrade the compound.
Q9: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?
A9: Off-target effects can arise from several sources:
-
Metabolites: The metabolic products of permethrin can have their own biological activity. For example, some metabolites have been shown to be estrogenic in fish.
-
Oxidative Stress: Permethrin can induce oxidative stress in cells, which can trigger various signaling pathways.
-
Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) in your final assay medium is not causing toxicity or other effects on your cells.
Data Presentation
Table 1: Physical and Chemical Properties of cis-Permethrin
| Property | Value | Reference |
| Appearance | White to Off-White Solid | |
| Melting Point | 63-65 °C | |
| Storage Temperature | approx. 4°C |
Table 2: Solubility of Permethrin and this compound
| Solvent | Solubility | Compound Form | Reference |
| Water | 0.01 mg/L (at 20°C) | Permethrin (technical) | |
| Acetone | >500 g/L (at 20°C) | Permethrin (technical) | |
| Chloroform | Slightly Soluble | cis-Permethrin | |
| Methanol | Slightly Soluble | cis-Permethrin | |
| DMSO | 100 mg/mL | This compound |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 391.29 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to make 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 391.29 g/mol x 1000 mg/g = 3.91 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance in a fume hood.
-
Dissolve in DMSO: Add the weighed this compound to a sterile tube. Add the desired volume of sterile DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for a short period until the solution is clear.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: (-)-cis-Permethrin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving (-)-cis-Permethrin. Our goal is to help you avoid contamination and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during analysis, and how can I prevent it?
A1: The primary cause of isomerization of this compound to its trans-isomer is exposure to high temperatures, particularly in the injector port of a gas chromatograph (GC). To minimize this, use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. Additionally, the presence of certain salts, such as potassium chlorate (KClO3) or sodium chlorate (NaClO3), can catalyze thermal isomerization, even in the solid phase at high temperatures (e.g., 210°C).[1][2][3] It is also advisable to avoid certain solvents like methanol and isopropanol during sample preparation if isomerization is a concern, as they have been shown to cause rapid enantiomerization in similar pyrethroids. N-hexane is a recommended solvent for extraction and analysis due to the stability of permethrin in it.
Q2: How should I store my this compound samples and standards to ensure stability?
A2: For optimal stability, this compound should be stored in a cool, well-ventilated place, away from light and humidity.[4] Technical permethrin is generally stable at room temperature and to light.[4] It exhibits greater stability in acidic to neutral media, with an optimal pH of 4, and is susceptible to hydrolysis under alkaline conditions. For long-term storage, refrigeration is recommended.
Q3: What are the best practices for selecting and preparing laboratory ware to avoid contamination?
A3: Due to the high potential for absorption of permethrin onto plastic surfaces and the risk of leaching of plastic additives into organic solvents, it is highly recommended to use glass containers for all experiments. To prevent cross-contamination from glassware, a rigorous cleaning protocol is essential. This should include washing with a suitable detergent, followed by multiple rinses with tap and then high-purity water. For trace analysis, a final rinse with a high-purity solvent (e.g., acetone or the solvent to be used in the analysis) is recommended. If organic residues are persistent, soaking in an oxidizing agent like a chromic acid solution or a base bath (e.g., saturated KOH in ethanol) can be effective, followed by thorough rinsing.
Troubleshooting Guides
Chromatography Issues
Problem: My HPLC chromatogram shows poor resolution between this compound and other peaks.
-
Possible Cause 1: Inappropriate Mobile Phase. The composition of the mobile phase is critical for achieving good separation.
-
Solution: Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact resolution. Ensure the mobile phase components are of high purity and are properly degassed.
-
-
Possible Cause 2: Column Temperature. Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Solution: Experiment with adjusting the column temperature. Lowering the temperature often increases retention and can improve the resolution of closely eluting peaks.
-
-
Possible Cause 3: Incorrect Flow Rate. The flow rate of the mobile phase influences the time analytes spend in the column.
-
Solution: In most cases, decreasing the flow rate will lead to narrower peaks and better resolution, although this will increase the analysis time.
-
Problem: I am observing significant peak tailing for my this compound peak in HPLC.
-
Possible Cause 1: Secondary Interactions with the Column. Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., below 3) to suppress the ionization of silanol groups. Adding a buffer to the mobile phase can also help. Alternatively, use a highly end-capped column designed to minimize silanol interactions.
-
-
Possible Cause 2: Column Contamination or Degradation. Accumulation of matrix components on the column frit or a void at the head of the column can distort peak shape.
-
Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, replacing the column is often the only solution.
-
-
Possible Cause 3: Sample Overload. Injecting too much analyte can saturate the stationary phase, leading to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Sample Preparation Issues
Problem: I am seeing extraneous peaks in my chromatograms that are not present in my standards.
-
Possible Cause 1: Contamination from Labware. Leaching of plasticizers, antioxidants, or other additives from plastic containers (e.g., centrifuge tubes, pipette tips) is a common source of contamination.
-
Solution: As a best practice, use glass labware for all sample preparation steps. If plasticware is unavoidable, perform a blank extraction with your solvent to check for leachable compounds.
-
-
Possible Cause 2: Solvent Impurities. The solvents used for extraction and dilution may contain impurities that interfere with the analysis.
-
Solution: Use high-purity, HPLC, or GC-grade solvents. Always run a solvent blank to check for background contamination.
-
-
Possible Cause 3: Matrix Interferences. The sample matrix itself (e.g., soil, water, biological tissue) can contain compounds that co-elute with this compound.
-
Solution: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid partitioning, to remove interfering substances.
-
Data Presentation
Table 1: Stability of Permethrin Isomers in Soil at Different Temperatures
| Temperature (°C) | Half-life of cis-Permethrin (days) | Half-life of trans-Permethrin (days) | Reference |
| 10 | 55 | 14 | |
| 25 | 12 | 5 | |
| 40 | 27 | 4 |
Table 2: Common Interfering Substances in Environmental Samples
| Sample Matrix | Potential Interfering Substances | Recommended Action |
| Water | Other pesticides (e.g., glyphosate, buprofezin), metal ions (Na+, K+, Zn2+, Ba2+, Ca2+) | Use a selective analytical method (e.g., MS/MS) and consider a sample cleanup step like SPE. |
| Soil | Humic and fulvic acids, other organic contaminants | Perform a thorough extraction and cleanup procedure, potentially including gel permeation chromatography (GPC). |
| Food | Lipids, pigments, other pesticides | Use a cleanup method appropriate for the food type, such as QuEChERS with a d-SPE step for lipid removal. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the quantification of permethrin isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 215 nm.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Preventing Contamination from Laboratory Glassware
This protocol is designed for cleaning glassware for trace organic analysis.
-
Initial Cleaning:
-
Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.
-
Wash with a laboratory detergent (e.g., Alconox) in hot water, using a suitable brush to scrub all surfaces.
-
-
Rinsing:
-
Rinse thoroughly with tap water at least six times.
-
Rinse with high-purity deionized water at least six times.
-
-
Solvent Rinse (in a fume hood):
-
Rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic traces.
-
-
Drying:
-
Allow the glassware to air dry on a rack or in a drying oven. Loosely cover openings with solvent-rinsed aluminum foil.
-
-
For Persistent Contamination:
-
If organic residues remain, soak the glassware in a base bath (e.g., saturated KOH in ethanol).
-
If inorganic residues are present, a soak in a dilute acid bath (e.g., 0.5% nitric acid) can be effective.
-
Always follow with thorough water and solvent rinses.
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Sources of experimental contamination.
Caption: Logic for troubleshooting chromatography.
References
Technical Support Center: Refining Extraction Protocols for (-)-cis-Permethrin from Tissue Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of (-)-cis-Permethrin from various tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent and effective methods for extracting this compound from tissue samples are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the tissue type, the required level of cleanliness of the extract, and the available equipment.
Q2: I am observing low recovery of this compound. What are the likely causes?
A2: Low recovery of this compound can stem from several factors. Inefficient extraction due to an inappropriate solvent or insufficient homogenization is a common cause. Degradation of the analyte during sample storage or processing can also lead to lower yields. Additionally, strong binding of this compound to matrix components, particularly in high-fat tissues, can hinder its extraction. Finally, losses during the cleanup or concentration steps can also contribute to low recovery.
Q3: What are matrix effects and how can they impact my results?
A3: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of co-extracted components from the sample matrix.[1] These effects can either suppress or enhance the signal, leading to inaccurate quantification of this compound. Matrix effects are a significant concern in complex biological samples and can vary depending on the tissue type and the analytical technique used.[1]
Q4: How can I minimize matrix effects in my analysis of this compound?
A4: To mitigate matrix effects, several strategies can be employed. A robust sample cleanup procedure using techniques like dispersive solid-phase extraction (dSPE) or SPE is crucial to remove interfering substances. The use of matrix-matched calibration standards, prepared in a blank extract of the same tissue type, can help to compensate for signal suppression or enhancement. Additionally, employing advanced analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can improve selectivity and reduce the impact of matrix interferences.
Q5: Are there specific considerations for extracting this compound from fatty tissues like adipose or brain?
A5: Yes, fatty tissues present unique challenges due to the high lipid content, which can interfere with extraction and analysis. For such matrices, a cleanup step specifically targeting lipid removal is often necessary. This may involve the use of sorbents like C18 or Z-Sep in the cleanup phase of a QuEChERS protocol or a tailored SPE procedure. A dedicated purification step may be required for fat samples where permethrin is likely to accumulate.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient initial extraction. | Ensure the tissue is thoroughly homogenized. Optimize the extraction solvent; for pyrethroids, acetonitrile or toluene are often effective.[2] Increase the shaking or vortexing time during extraction. |
| Analyte degradation. | Keep samples frozen (-20°C or lower) until analysis. Minimize the time samples are at room temperature during processing. For blood samples, the addition of 1% v/v formic acid has been shown to improve stability.[2] | |
| Incomplete elution from SPE cartridge. | Ensure the SPE cartridge is not drying out before elution. Use an appropriate elution solvent and volume. Consider a step-wise elution with solvents of increasing polarity. | |
| Matrix effects (signal suppression). | Implement a more rigorous cleanup step. Use matrix-matched standards for calibration. Consider using an isotopically labeled internal standard for this compound if available. | |
| High Variability in Replicate Samples | Inconsistent sample homogenization. | Ensure a consistent and thorough homogenization procedure for all samples. For larger tissue samples, consider taking multiple smaller subsamples for extraction. |
| Inconsistent solvent volumes. | Use calibrated pipettes for all solvent and reagent additions. | |
| Variable matrix effects between samples. | Ensure consistent cleanup procedures across all samples. If variability persists, consider further optimization of the cleanup step. | |
| Contamination or Ghost Peaks in Chromatogram | Contaminated glassware or reagents. | Thoroughly clean all glassware with a suitable solvent. Use high-purity solvents and reagents. Run a solvent blank to check for contamination. |
| Carryover from previous injections. | Run a solvent blank after a high-concentration sample to check for carryover. If observed, optimize the wash steps of the autosampler. | |
| Poor Peak Shape in Chromatography | Co-elution of interfering compounds. | Optimize the chromatographic conditions (e.g., temperature gradient, mobile phase composition) to improve separation. Enhance the sample cleanup procedure to remove interfering matrix components. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and column. Consider using analyte protectants in the final extract. |
Quantitative Data Summary
The following tables summarize key quantitative data for the extraction of this compound from various tissue types using different methodologies.
Table 1: Recovery of this compound
| Tissue Type | Extraction Method | Average Recovery (%) | Reference |
| Adipose | QuEChERS | 75 - 93 | |
| Rat Tissues (general) | LLE with Toluene | 80 - 120 | |
| Liver | LLE | 47 - 136 | |
| Brain | LLE | 47 - 136 | |
| Muscle | LLE | 80 - 120 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Tissue Type | Extraction Method | LOD | LOQ | Reference |
| Adipose | QuEChERS | - | 0.5 mg/kg (for permethrin) | |
| Muscle | LLE with Toluene | - | 50 ng/g | |
| Brain | LLE with Toluene | - | 100 ng/g | |
| Testes | LLE with Toluene | - | 100 ng/g | |
| Blood | LLE | - | 4 - 80 ng/mL (for permethrin isomers) | |
| Liver | LLE | - | 4 - 80 ng/mL (for permethrin isomers) |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Adipose Tissue
This protocol is adapted from a method developed for the analysis of pesticides in adipose tissue.
1. Sample Preparation and Extraction:
-
Weigh 0.5 g of homogenized adipose tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube.
-
Add 150 mg of primary secondary amine (PSA) sorbent, 900 mg of anhydrous MgSO₄, and 150 mg of C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Liver Tissue
This protocol is based on a method for the determination of permethrin and its metabolites in various rat tissues.
1. Sample Homogenization and Derivatization:
-
Weigh 1 g of liver tissue and homogenize in an appropriate buffer.
-
Add a methanolic/hydrochloric acid solution to derivatize the analytes.
2. Liquid-Liquid Extraction:
-
To the homogenized and derivatized sample, add 5 mL of toluene.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at ≥3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper toluene layer to a clean tube.
-
Repeat the extraction with another 5 mL of toluene.
-
Combine the toluene extracts.
3. Extract Concentration:
-
Evaporate the combined toluene extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Brain Tissue
This protocol is a synthesized procedure based on general principles of SPE for pyrethroids in complex matrices.
1. Sample Homogenization and Extraction:
-
Homogenize 1 g of brain tissue in 5 mL of acetonitrile.
-
Centrifuge at ≥3000 x g for 10 minutes.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and hexane.
3. Extract Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for instrumental analysis.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low recovery issues.
References
Calibration curve issues in (-)-cis-Permethrin quantification
Technical Support Center: (-)-cis-Permethrin Quantification
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the quantification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my calibration curve for this compound showing poor linearity (R² < 0.99)?
A1: Poor linearity is a common issue that can arise from several sources, ranging from sample preparation to instrument limitations. A non-linear curve can lead to inaccurate quantification.
Troubleshooting Steps:
-
Concentration Range: You may be operating outside the linear dynamic range of your detector.[1]
-
High Concentrations: Detector saturation can cause the curve to plateau.[1] Prepare a new set of standards with the highest concentration diluted by 50% or more.
-
Low Concentrations: At very low levels, instrument noise or analyte adsorption to vials and instrument components can cause deviations.[1][2][3] Ensure your lowest standard is significantly above the method's limit of detection (LOD).
-
-
Standard Preparation: Errors in the preparation of stock solutions or serial dilutions are a primary cause of non-linearity.
-
Verify the purity and stability of your this compound reference standard.
-
Re-prepare the calibration standards using freshly calibrated pipettes and high-purity solvents. Ensure the analyte is fully dissolved at each step.
-
-
Instrumental Issues:
-
GC Systems: Active sites in the GC inlet liner or the start of the analytical column can cause adsorption of the analyte, particularly at low concentrations, leading to a curve that is flat at the low end. Consider using a deactivated liner or trimming the first few centimeters of the column.
-
Detector Settings: Ensure the detector (e.g., ECD, MS) is operating under optimal and stable conditions. Detectors like ECDs are known to have a more limited linear range compared to others.
-
-
Curve Fit: A linear, 1/x weighted regression is often appropriate. However, if non-linearity is predictable and consistently observed, a quadratic fit may be considered. This approach must be validated to ensure accuracy across the calibration range.
Q2: I'm observing high variability (%RSD > 15%) in replicate injections of the same standard. What's the cause?
A2: Poor reproducibility points to inconsistencies in the analytical process.
Troubleshooting Steps:
-
Injection System: The autosampler is a common source of variability.
-
Check for air bubbles in the syringe and sample vials.
-
Ensure the syringe is washing properly between injections to prevent carryover.
-
Verify the injection volume is consistent.
-
-
Instrument Stability:
-
Allow the instrument (GC or HPLC) to reach thermal and electronic stability before starting the analysis sequence. This can take 30 minutes or more.
-
Monitor system pressure throughout the run. Fluctuations can indicate leaks or pump problems.
-
-
Sample Evaporation: If using volatile solvents, evaporation from vials in the autosampler tray can concentrate the sample over time. Use vial caps with high-quality septa to minimize this effect.
Q3: My blank injections show a peak at the retention time of this compound. How can I resolve this?
A3: A peak in the blank indicates contamination or carryover.
Troubleshooting Steps:
-
Identify the Source:
-
Carryover: Inject a solvent blank immediately after a high-concentration standard. If the peak appears, it's likely carryover from the injector.
-
System Contamination: If the peak is present in all blanks, the contamination may be in the solvent, vials, syringe, or the chromatographic system itself.
-
-
Remediation:
-
Injector Cleaning: For GC, clean or replace the inlet liner and septum. For HPLC, perform a needle wash with a strong solvent.
-
Solvent Check: Prepare a fresh batch of mobile phase or solvent using new, high-purity reagents.
-
System Flush: Flush the column with a strong solvent to remove contaminants.
-
Q4: My results are different when analyzing this compound in a sample matrix (e.g., plasma, soil) compared to a simple solvent. Why is this happening?
A4: This is likely due to matrix effects, where co-extracted components from the sample interfere with the analyte's ionization or detection, causing signal suppression or enhancement.
Troubleshooting Steps:
-
Sample Preparation: Improve the sample cleanup procedure to remove more interfering components. Techniques like solid-phase extraction (SPE) can be highly effective.
-
Matrix-Matched Calibration: This is the most common way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract (a sample known to be free of the analyte). This ensures that the standards and the samples experience the same matrix effects.
-
Stable Isotope-Labeled Internal Standard: If available, using a stable isotope-labeled version of this compound is the ideal solution. The internal standard co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
Experimental Protocols
Protocol: Generating a Calibration Curve for this compound by GC-MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument and matrix.
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol, ethyl acetate). Sonicate for 10-15 minutes to ensure complete dissolution. This is your primary stock solution.
-
-
Intermediate Stock Solution (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the same solvent.
-
-
Working Calibration Standards:
-
Perform serial dilutions from the 10 µg/mL intermediate stock to prepare a series of at least 5-7 calibration standards. An example range could be 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
If using an internal standard, spike each standard with a constant concentration.
-
-
GC-MS Instrument Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C
-
Ion Source: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher selectivity. Monitor characteristic ions for this compound.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the calibration standards from the lowest concentration to the highest.
-
Inject a solvent blank after the highest standard to check for carryover.
-
Inject quality control (QC) samples and unknown samples.
-
-
Data Processing:
-
Integrate the peak area for the this compound peak in each chromatogram.
-
Plot the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often used to improve accuracy at the lower end of the curve.
-
The coefficient of determination (R²) should ideally be ≥ 0.995.
-
Data Presentation
Table 1: Typical Calibration Curve Performance Parameters for this compound
| Parameter | Method | Typical Acceptance Criteria | Potential for Issues |
| Linearity (R²) | GC-MS, HPLC-UV | ≥ 0.995 | Poor standard prep, detector saturation |
| Calibration Range | Instrument Dependent | Should bracket expected sample concentrations | Non-linearity at upper/lower ends |
| %RSD of Replicates | GC-MS, HPLC-UV | ≤ 15% (≤ 20% at LLOQ) | Injector variability, system instability |
| Accuracy (%RE) | GC-MS, HPLC-UV | Within ±15% of nominal (±20% at LLOQ) | Matrix effects, standard degradation |
| Limit of Quantification (LOQ) | Instrument Dependent | S/N Ratio ≥ 10 | High background noise, poor sensitivity |
Visualizations
Workflow for Troubleshooting Poor Linearity
The following diagram outlines a logical workflow for diagnosing and resolving non-linear calibration curves.
Caption: A troubleshooting workflow for diagnosing poor calibration curve linearity.
Experimental Workflow for Generating a Calibration Curve
This diagram illustrates the standard procedure for creating a calibration curve for analysis.
Caption: Standard experimental workflow for calibration curve generation.
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of (-)-cis-Permethrin
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of (-)-cis-Permethrin, a stereoisomer of the synthetic pyrethroid permethrin. The following sections present a comparative summary of analytical performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The quantification of this compound is primarily achieved through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and the need for chiral separation to resolve the specific (-)-cis-isomer from other stereoisomers. The table below summarizes the quantitative performance of various validated methods.
| Analytical Method | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) |
| GC-MS | Rat Blood, Brain, Liver, etc. | Not specified | 80 - 120% | Not specified | 50 ng/mL (parent compound) |
| GC-NCI-MS | Rat Plasma and Brain | Not specified | Not specified | Not specified | 0.2 ng/mL |
| HPLC-UV | Pharmaceutical Formulations | > 0.99 | Not specified | < 3% | Not specified |
| LC-MS/MS | Rat Biological Matrices | Not specified | 47 - 136% | < 15% | 4 - 80 ng/mL |
| Chiral HPLC | Standard Solution | Not specified | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Reproducibility is key in analytical science. This section provides detailed protocols for the most common methods used for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Matrices[1][2]
This method is suitable for the simultaneous determination of cis- and trans-permethrin and their metabolites in various biological samples.
-
Sample Preparation:
-
Homogenize solid samples (e.g., liver, brain) if necessary.
-
To a 1 mL aliquot of the sample (or 1 g of homogenized tissue), add a methanolic/hydrochloric acid solution for derivatization.
-
Extract the analytes with toluene.
-
For complex matrices like fat, a dedicated purification step may be required.[1]
-
-
Instrumentation:
-
Gas chromatograph coupled with an ion trap tandem mass spectrometer.
-
-
Chromatographic Conditions:
-
The specific column, temperature program, and carrier gas flow rate should be optimized for the separation of permethrin isomers.
-
-
Detection:
-
Mass spectrometry is used for detection and quantification, providing high selectivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Pharmaceutical Formulations[3]
A robust method for the quantification of permethrin isomers in pharmaceutical products like lotions and shampoos.
-
Sample Preparation:
-
Accurately weigh about 1000 mg of the sample (lotion or shampoo).
-
Add 20 mL of methanol and sonicate for 15 minutes.
-
Dilute to a final volume of 25 mL with methanol in a volumetric flask.
-
Take a 4 mL aliquot of this solution and dilute it to 25 mL with methanol.
-
Filter the final solution through a 0.45 µm nylon membrane before injection.
-
-
Instrumentation:
-
An isocratic HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C-18 Nova-Pak (4 µm, 15 cm x 0.39 cm).
-
Mobile Phase: Methanol-water (78:22, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 272 nm.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Stereoisomer Separation
To specifically quantify this compound, a chiral separation method is necessary to resolve all four stereoisomers of permethrin.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Columns (Coupled in series): CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm) and CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm).
-
Mobile Phase: Hexane-Ethanol-DEA (95:5:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 25°C.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key steps in the analytical workflows.
Caption: Workflow for GC-MS analysis of this compound in biological samples.
Caption: Workflow for HPLC-UV analysis of this compound in pharmaceutical formulations.
Caption: Logical relationship for chiral HPLC separation of permethrin stereoisomers.
References
A Comparative Analysis of the Neurotoxic Effects of (-)-cis-Permethrin and Deltamethrin
A definitive guide for researchers and drug development professionals on the distinct neurotoxic profiles of two common pyrethroid insecticides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
(-)-cis-Permethrin and deltamethrin are two synthetic pyrethroid insecticides widely utilized in agriculture and public health. While both compounds exert their primary neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), their distinct chemical structures lead to significant differences in their toxicological profiles and downstream cellular consequences. This guide provides a comprehensive comparison of their neurotoxic effects, incorporating quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers in understanding their mechanisms of action and potential therapeutic implications.
Classification and Symptomatology: Type I vs. Type II Pyrethroids
Pyrethroids are broadly categorized into two types based on their chemical structure and the resulting poisoning syndromes in mammals. This compound is a Type I pyrethroid, which lacks an α-cyano group and typically induces a "T-syndrome" characterized by tremors, hypersensitivity, and ataxia. In contrast, deltamethrin is a Type II pyrethroid, containing an α-cyano group, which is associated with a more severe "CS-syndrome" involving choreoathetosis, salivation, and seizures.
Comparative Acute Toxicity
The acute toxicity of these compounds, often measured by the median lethal dose (LD50), highlights the more potent neurotoxicity of deltamethrin. However, it is crucial to note that LD50 values can be significantly influenced by the administration vehicle due to the lipophilic nature of pyrethroids.
| Compound | Species | Route of Administration | Vehicle | LD50 | Reference |
| Deltamethrin | Rat (male) | Oral | Oily vehicle | ~50 mg/kg | [1] |
| Rat (female) | Oral | Oily vehicle | ~30 mg/kg | [1] | |
| Rat | Oral | Aqueous suspension | >5000 mg/kg | [1] | |
| Rabbit | Dermal | - | >2000 mg/kg | ||
| This compound | Rat | Oral | Corn oil | 60 mg/kg (for a 40:60 cis:trans mixture) | |
| Rabbit | Dermal | - | >2000 mg/kg |
Primary Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary molecular target for both this compound and deltamethrin is the α-subunit of voltage-gated sodium channels in neuronal membranes. By binding to these channels, pyrethroids modify their gating properties, leading to a prolongation of the sodium current, membrane depolarization, and repetitive neuronal firing. This hyperexcitability of the nervous system is the foundational mechanism of their insecticidal and neurotoxic action.
Deltamethrin, a Type II pyrethroid, induces a more persistent prolongation of the sodium current compared to Type I pyrethroids like permethrin. This prolonged channel opening is a key factor contributing to the more severe neurotoxic symptoms associated with deltamethrin.
Figure 1: Simplified signaling pathway of pyrethroid action on voltage-gated sodium channels.
Downstream Neurotoxic Effects
Beyond their direct action on sodium channels, both pyrethroids trigger a cascade of secondary cellular events that contribute to their overall neurotoxicity. These include oxidative stress, neuroinflammation, and apoptosis.
Oxidative Stress and Mitochondrial Dysfunction
Pyrethroid exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems, resulting in oxidative stress. This can damage vital cellular components, including lipids, proteins, and DNA. Furthermore, pyrethroids have been shown to impair mitochondrial function, which can exacerbate oxidative stress and trigger apoptotic pathways.
Neuroinflammation
A growing body of evidence indicates that pyrethroids can induce neuroinflammation by activating microglia, the resident immune cells of the central nervous system. Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which can contribute to neuronal damage. Studies have shown that both permethrin and deltamethrin can directly activate microglia via their interaction with microglial VGSCs. Deltamethrin-induced neuroinflammation may also be a consequence of endoplasmic reticulum (ER) stress.
Figure 2: Signaling pathway of pyrethroid-induced neuroinflammation.
Apoptosis
Both this compound and deltamethrin can induce programmed cell death, or apoptosis, in neuronal cells. This can be triggered by various factors, including excessive intracellular calcium influx, mitochondrial dysfunction, and ER stress.
Experimental Protocols
A variety of experimental techniques are employed to study the neurotoxic effects of pyrethroids. Below are outlines of key methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of pyrethroids on the electrical properties of individual neurons, particularly the function of voltage-gated sodium channels.
Objective: To characterize the modulation of sodium channel currents by this compound and deltamethrin.
Methodology:
-
Cell Culture: HEK293T or ND7/23 cells are cultured and transfected with plasmids encoding the specific human Nav subtypes (e.g., Nav1.7, Nav1.8, Nav1.9) to be studied.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solution Preparation: The external solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.3. The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to a pH of 7.3.
-
Drug Application: this compound or deltamethrin is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external solution. The test compound is applied to the cells via a perfusion system.
-
Data Analysis: The effects of the compounds on sodium channel currents, including peak current amplitude, persistent current, and tail currents, are measured and analyzed.
References
A Comparative Efficacy Analysis of (-)-cis-Permethrin and Other Pyrethroid Insecticides
This guide provides a detailed comparison of the insecticidal efficacy of (-)-cis-Permethrin against other common pyrethroid insecticides. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to Pyrethroid Insecticides
Pyrethroids are a major class of synthetic insecticides that mimic the chemical structure and insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers.[1] They are highly effective against a broad spectrum of insect pests and are widely used in agriculture, public health, and residential pest control.[2][3] The primary mode of action for pyrethroid insecticides is the disruption of the nervous system in insects.[4]
Permethrin, a widely used pyrethroid, exists as a mixture of four stereoisomers: two cis and two trans isomers. The cis-isomers, including this compound, are generally recognized as being more biologically active and toxic to insects than their trans-counterparts.[5] This guide will focus on the efficacy of this specific isomer in comparison to other pyrethroids such as deltamethrin, cypermethrin, and bifenthrin.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Pyrethroid insecticides exert their neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nerve cells of insects. These channels are crucial for the generation and propagation of nerve impulses. Pyrethroids bind to the open state of the VGSCs, preventing them from closing in a timely manner. This prolonged opening of the sodium channels leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect.
Type I pyrethroids, like permethrin, typically cause repetitive nerve impulses, while Type II pyrethroids, which contain an alpha-cyano group (e.g., deltamethrin, cypermethrin), cause a more prolonged depolarization of the nerve membrane.
Comparative Efficacy: Quantitative Data
The efficacy of an insecticide is commonly quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose of a substance required to kill 50% of a test population, and it is a standard measure of acute toxicity. A lower LD50 value indicates a higher toxicity.
The following tables summarize the available data on the acute toxicity of this compound and other pyrethroids against various insect species. It is important to note that the toxicity of a pyrethroid can be influenced by factors such as the insect species, its developmental stage, and the method of application.
Table 1: Comparative Toxicity of Pyrethroids to Terrestrial and Aquatic Insects (Topical Application)
| Insecticide | Insect Species | Type | LD50 (µg/g) | 95% Confidence Limit |
| Permethrin | European corn borer | Terrestrial | 0.28 | 0.23-0.34 |
| Housefly | Terrestrial | 0.65 | 0.54-0.78 | |
| Convergent lady beetle | Terrestrial | 0.32 | 0.23-0.45 | |
| Black fly | Aquatic | 0.05 | 0.04-0.06 | |
| Caddisfly | Aquatic | 0.04 | 0.03-0.05 | |
| Mayfly | Aquatic | 0.02 | 0.01-0.03 | |
| Damselfly | Aquatic | 0.07 | 0.05-0.09 | |
| Water scavenger beetle | Aquatic | 0.16 | 0.12-0.21 | |
| Cypermethrin | European corn borer | Terrestrial | 0.04 | 0.03-0.05 |
| Housefly | Terrestrial | 0.04 | 0.03-0.05 | |
| Convergent lady beetle | Terrestrial | 0.07 | 0.06-0.09 | |
| Black fly | Aquatic | 0.01 | 0.01-0.02 | |
| Caddisfly | Aquatic | 0.01 | 0.01-0.02 | |
| Mayfly | Aquatic | 0.01 | 0.01-0.02 | |
| Damselfly | Aquatic | 0.03 | 0.02-0.04 | |
| Water scavenger beetle | Aquatic | 0.02 | 0.01-0.03 | |
| Bifenthrin | European corn borer | Terrestrial | 0.02 | 0.01-0.03 |
| Housefly | Terrestrial | 0.02 | 0.01-0.03 | |
| Convergent lady beetle | Terrestrial | 0.04 | 0.03-0.05 | |
| Black fly | Aquatic | 0.01 | 0.01-0.02 | |
| Caddisfly | Aquatic | 0.01 | 0.01-0.02 | |
| Mayfly | Aquatic | 0.01 | 0.01-0.02 | |
| Damselfly | Aquatic | 0.01 | 0.01-0.02 | |
| Water scavenger beetle | Aquatic | 0.01 | 0.01-0.02 |
Data sourced from a comparative toxicity study by an unspecified author.
The data in Table 1 indicates that cypermethrin and bifenthrin are generally more toxic to both terrestrial and aquatic insects than permethrin when applied topically.
Table 2: Oral Toxicity of Permethrin and Cypermethrin in Rats
| Insecticide | Animal | Oral LD50 (mg/kg) |
| Permethrin | Neonatal Rat | Lower than adult |
| Adult Rat | 430 - 4000 | |
| Cypermethrin | Neonatal Rat | Lower than adult |
| Adult Rat | 187 - 326 |
Data compiled from multiple sources.
Cypermethrin is shown to be more acutely toxic than permethrin in rats, and neonatal rats are more sensitive to both compounds than adults. The wide range in the LD50 for permethrin in adult rats is attributed to factors such as the carrier vehicle used in the study.
Experimental Protocols for Efficacy Testing
The assessment of insecticide efficacy relies on standardized bioassay procedures. The following are detailed protocols for common methods used in the evaluation of pyrethroid insecticides.
Topical Application Bioassay
This method is highly precise and allows for the administration of a known dose of insecticide directly to each insect.
Objective: To determine the dose-response relationship and calculate the LD50 of an insecticide.
Materials:
-
Technical grade insecticide (e.g., this compound)
-
Volatile solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Test insects (e.g., houseflies, mosquitoes, cockroaches)
-
Holding containers (e.g., petri dishes, vials)
-
CO2 or chilling plate for insect immobilization
-
Fume hood
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of the insecticide in the chosen solvent. Create a series of serial dilutions to obtain a range of concentrations that will produce a range of mortality from 0% to 100%.
-
Insect Immobilization: Anesthetize the test insects using a brief exposure to CO2 or by placing them on a chilling plate.
-
Application of Insecticide: Using a calibrated microapplicator, apply a small, measured droplet (typically 0.1-1.0 µL) of the insecticide solution to a specific location on the insect's body, usually the dorsal thorax.
-
Control Group: Treat a control group of insects with the solvent alone to account for any mortality due to the solvent or handling.
-
Observation: Place the treated insects in holding containers with access to food and water (if applicable) and maintain them under controlled environmental conditions (temperature, humidity, light).
-
Mortality Assessment: Record mortality at predetermined time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make coordinated movements when prodded.
-
Data Analysis: Analyze the mortality data using probit analysis to determine the LD50 value and its 95% confidence limits.
Contact Bioassay (Adult Vial Test)
This method assesses the toxicity of an insecticide through tarsal contact with a treated surface.
Objective: To determine the concentration-response relationship and calculate the LC50 of an insecticide.
Materials:
-
Technical grade insecticide
-
Volatile solvent (e.g., acetone)
-
Glass vials or bottles (e.g., 20 ml scintillation vials)
-
Pipettes
-
Vial roller or rotator
-
Test insects
-
Fume hood
Procedure:
-
Preparation of Vials: Prepare a stock solution of the insecticide in the solvent. Pipette a known volume (e.g., 0.5 ml) of the desired insecticide concentration into each vial.
-
Coating the Vials: Roll the vials on a vial roller until the solvent has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control vials using the solvent only.
-
Insect Exposure: Introduce a known number of test insects into each treated and control vial.
-
Observation: Secure the vials with a cap that allows for air exchange and place them in an upright position at a controlled temperature.
-
Mortality Assessment: Record mortality at specified time intervals.
-
Data Analysis: Use the mortality data to calculate the LC50 value through probit analysis.
Discussion and Conclusion
The available data indicates that pyrethroid insecticides exhibit a range of toxicities, with this compound being a potent isomer of permethrin. In general, Type II pyrethroids such as cypermethrin and deltamethrin, which contain an alpha-cyano group, tend to show higher insecticidal activity compared to Type I pyrethroids like permethrin. For instance, cypermethrin has been shown to be more toxic than permethrin to a variety of organisms. Similarly, deltamethrin is recognized for its high potency and rapid knockdown effect.
The choice of insecticide for a particular application will depend on a variety of factors including the target pest, the environment, and the desired residual activity. While this compound is a highly effective insecticide, other pyrethroids may offer advantages in terms of potency or persistence in certain situations.
Further research directly comparing the efficacy of purified this compound with other pyrethroids across a wider range of insect species and under various environmental conditions would be beneficial for a more complete understanding of its relative performance. The standardized bioassay protocols outlined in this guide provide a framework for conducting such comparative studies.
References
Cross-Validation of (-)-cis-Permethrin Analysis: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of active pharmaceutical ingredients and potential contaminants is paramount. Permethrin, a widely used synthetic pyrethroid insecticide, exists as a mixture of stereoisomers, with the (-)-cis-Permethrin isomer exhibiting distinct toxicological and pharmacological properties. Consequently, the cross-validation of analytical results for this compound using different techniques is crucial to ensure data integrity and reliability. This guide provides a comparative overview of common analytical techniques employed for the analysis of this compound, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the quantification of this compound is contingent on various factors, including the sample matrix, required sensitivity, and the need for isomeric separation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent methods. The following table summarizes their key quantitative performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | 5.40 ng for cis-isomer[1] | 50 ng/mL in fluids, 50-100 ng/g in solid matrices[2] | 4 to 80 ng/mL for permethrin isomers[3] |
| Limit of Detection (LOD) | 1.78 ng for cis-isomer[1] | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Recovery | Not explicitly stated for this compound | 80% to 120%[2] | 47% to 136% |
| **Linearity (R²) ** | 0.9999 | Not explicitly stated | >0.999 |
| Precision (%RSD) | <2.0% | Not explicitly stated | <15% |
| Analysis Time | 4.5 min | Long run times (e.g., 30 min) can occur | Not explicitly stated |
| Isomeric Separation | Capable of separating all four stereoisomers with coupled chiral columns. Can separate cis and trans isomers. | Capable of separating cis and trans isomers. | Capable of separating cis and trans isomers. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
This method is designed for the separation of all four stereoisomers of permethrin, allowing for the specific quantification of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Columns: CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm) coupled in series with CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm).
-
Mobile Phase: Hexane:Ethanol:Diethylamine (95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1.0 mg/mL of the sample in Ethanol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Matrices
This protocol is suitable for the determination of cis- and trans-permethrin in various biological samples.
-
Instrumentation: Gas chromatograph coupled with an ion trap mass spectrometer.
-
Derivatization: Samples are derivatized using a methanolic/hydrochloric acid solution.
-
Extraction: Liquid-liquid extraction with toluene.
-
Purification: A dedicated purification step may be required for complex matrices like fat.
-
GC Conditions: Specific column and temperature program are not detailed but would be optimized for the separation of permethrin isomers.
-
MS Detection: Ion trap tandem mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices
This method offers high sensitivity and selectivity for the quantification of permethrin isomers and their metabolites in biological samples.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Sample Preparation: Liquid-liquid extraction. A purification step is generally not required except for complex matrices.
-
LC Column: Sunfire C8 (20 mm x 2.1 mm i.d., 3.5 µm) or Supelco Express C18 (50 mm x 2.1 mm i.d., 2.7 µm).
-
Mobile Phase: A gradient of (A) 0.5% formic acid in DI water and (B) methanol.
-
MS/MS Detection: Positive electrospray ionization (ESI) mode, monitoring the transition 391.07 m/z → 183.20 m/z.
Visualizing the Cross-Validation Workflow and Analytical Logic
To facilitate a clearer understanding of the experimental and logical processes involved in the cross-validation of this compound results, the following diagrams are provided.
References
- 1. Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of maternal and foetal distribution of cis- and trans-permethrin isomers and their metabolites in pregnant rats by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Bioassay Comparability: A Guide to Inter-Laboratory Validation for (-)-cis-Permethrin
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of bioassay data is paramount. This is particularly critical for compounds like (-)-cis-Permethrin, where the specific stereoisomer dictates its biological activity and toxicological profile. While no formal, publicly available inter-laboratory validation studies for this compound bioassays have been identified, this guide provides a framework for achieving reliable and comparable results by drawing on validated analytical methods for permethrin isomers and comparative studies of related insecticide bioassays.
The core principle of inter-laboratory validation is to establish the reproducibility of an analytical method or bioassay across different laboratories, ensuring that results are independent of the testing site. This guide will delve into the critical components of achieving this for this compound bioassays, from the foundational analytical methods to the bioassay protocols themselves.
The Bedrock of Reliability: Validated Analytical Methods
Before any biological assay can be validated, the method for quantifying the analyte must be robust and reliable. Several studies have detailed validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the separation and quantification of permethrin isomers. These methods are essential for preparing accurate dosing solutions and for analyzing samples from bioassays.
Below is a summary of performance data from validated analytical methods for permethrin, which can serve as a benchmark for laboratories working with this compound.
Table 1: Performance Characteristics of Validated Analytical Methods for Permethrin Isomers
| Method | Analyte(s) | Linearity Range | Precision (RSD%) | Accuracy/Recovery (%) |
| Isocratic HPLC | cis- & trans-permethrin | 0.8 - 2.4 µg/mL | Instrumental: 0.22 - 1.81% Repeatability: 0.2 - 2.39% Intermediate: 0.44 - 1.87% | 99.34 - 101.86% |
| UPLC | cis- & trans-permethrin | Not Specified | Not Specified | 50%, 100%, 150% levels |
| RP-HPLC | cis- & trans-permethrin | 0.5 - 50 µg/mL | < 2.0% | 99.24 - 100.72% |
Data synthesized from multiple sources.
Experimental Protocols: A Blueprint for Consistency
Detailed and standardized protocols are the cornerstone of reducing inter-laboratory variability. Here, we provide a representative protocol for an analytical method and a common bioassay for insecticide susceptibility.
Protocol 1: Isocratic HPLC Method for Permethrin Isomer Quantification
This protocol is based on a validated method for the determination of permethrin in pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C-18 Nova-Pak column (4 µm particle size, 15 cm x 0.39 cm)
-
Column oven
2. Reagents and Solutions:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: Methanol-water (78:22, v/v)
-
Standard Solution: Prepare a stock solution of permethrin (e.g., 40.0 mg in 100.0 mL methanol) and create a series of dilutions for linearity assessment.
3. Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the unknown samples.
-
Identify and quantify the cis- and trans-permethrin peaks based on retention times and the calibration curve.
Protocol 2: WHO Cone Bioassay for Insecticide Susceptibility
This is a standard method used to assess the efficacy of insecticides on surfaces, such as insecticide-treated nets, against mosquitoes.
1. Materials:
-
WHO plastic cones
-
Insecticide-treated surface (e.g., filter paper treated with a known concentration of this compound in a suitable solvent)
-
Susceptible strain of mosquitoes (e.g., Anopheles gambiae)
-
Aspirator
-
Holding cups with access to a sugar solution
2. Procedure:
-
Attach the cones to the treated surface.
-
Introduce a known number of non-blood-fed female mosquitoes (e.g., 5-10) into each cone using an aspirator.
-
Expose the mosquitoes for a defined period (e.g., 3 minutes).
-
After exposure, transfer the mosquitoes to clean holding cups.
-
Provide access to a 10% sugar solution.
-
Record knockdown at 60 minutes (KD60) and mortality at 24 hours (M24).
-
Include a control group exposed to an untreated surface.
-
Maintain temperature and humidity at controlled levels (e.g., 27°C ± 2°C and 75% ± 10% relative humidity).
Visualizing the Path to Validation and Mechanism of Action
To better understand the processes involved in inter-laboratory validation and the biological basis of this compound bioassays, the following diagrams are provided.
Caption: Workflow for Inter-Laboratory Bioassay Validation.
Caption: Mechanism of Action of this compound.
Sources of Inter-Laboratory Variability and Mitigation Strategies
Comparative studies of insecticide bioassays have identified several factors that can contribute to differing results between laboratories.[1] Understanding these is crucial for designing a robust inter-laboratory validation study for a this compound bioassay.
-
Insecticide Preparation and Application: Inaccuracies in coating surfaces or preparing solutions can lead to variations in the actual dose insects are exposed to.[2]
-
Biological Variables: The age, nutritional status, and genetic background of the insects can significantly impact their susceptibility.[3]
-
Environmental Conditions: Minor differences in temperature, humidity, and light exposure can affect insect physiology and behavior.
-
Operator Technique: Subtle variations in how technicians handle insects and perform the assay can introduce variability.[4]
To mitigate these, strict adherence to a standardized operating procedure (SOP), the use of a common, well-characterized insect strain, and rigorous environmental controls are essential.
Conclusion
While a dedicated inter-laboratory validation study for this compound bioassays is not yet available in the public domain, a robust framework for achieving comparable and reliable data exists. By leveraging validated analytical methods for accurate quantification, adhering to detailed and standardized bioassay protocols, and being cognizant of the potential sources of variability, the scientific community can move towards greater consistency in the biological assessment of this important compound. The principles and protocols outlined in this guide provide a solid foundation for any laboratory aiming to produce high-quality, reproducible data for this compound bioassays and for the design of future inter-laboratory validation studies.
References
- 1. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 2. Exploring sources of inaccuracy and irreproducibility in the CDC bottle bioassay through direct insecticide quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardization of laboratory bioassays for the study of Triatoma sordida susceptibility to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zlmsg.ch [zlmsg.ch]
Benchmarking (-)-cis-Permethrin: A Comparative Analysis of its Neurotoxic Activity
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic activity of (-)-cis-Permethrin against a panel of well-characterized neurotoxins known to target voltage-gated sodium channels (VGSCs). The objective is to offer a clear, data-driven benchmark of this compound's potency and mechanism of action for researchers, scientists, and drug development professionals. This document summarizes acute toxicity data, outlines detailed experimental protocols for key in vitro assays, and visualizes the distinct mechanisms of action and experimental workflows.
Executive Summary
This compound, a Type I pyrethroid insecticide, exerts its neurotoxic effects by modifying the function of voltage-gated sodium channels, leading to neuronal hyperexcitability. To contextualize its activity, this guide compares it with deltamethrin (a Type II pyrethroid), tetrodotoxin, saxitoxin, and batrachotoxin—all potent neurotoxins with distinct modulatory effects on VGSCs. While all these compounds disrupt normal nerve function by targeting the same ion channel, their binding sites, mechanisms of action, and resulting toxicological profiles differ significantly. This guide presents a comparative analysis of their in vivo and in vitro toxicities, providing a valuable resource for neurotoxicological research and drug development.
Quantitative Comparison of Neurotoxin Activity
The following tables summarize the acute toxicity (LD50) and in vitro potency (IC50) of this compound and the selected neurotoxins. It is important to note that LD50 values can vary based on the route of administration and the vehicle used. For the most accurate comparison, data from studies using similar methodologies should be considered.
Table 1: Comparative Acute Toxicity (LD50)
| Compound | Chemical Class | Species | Route of Administration | LD50 (mg/kg) |
| This compound | Type I Pyrethroid | Rat | Oral (in corn oil) | ~60 |
| Deltamethrin | Type II Pyrethroid | Rat | Oral (in oily vehicle) | ~30-50 |
| Tetrodotoxin | Guanidinium Toxin | Mouse | Oral | ~0.232 |
| Saxitoxin | Guanidinium Toxin | Mouse | Oral | ~0.263 |
| Batrachotoxin | Steroidal Alkaloid | Mouse | Intravenous | ~0.002-0.003 |
Table 2: Comparative In Vitro Potency (IC50) on Voltage-Gated Sodium Channels
| Compound | Target Channel | Cell Type/Preparation | IC50 |
| This compound | NaV1.6 | Mammalian Cell Line | Not uniformly established |
| Deltamethrin | NaV1.6 | Mammalian Cell Line | Not uniformly established |
| Tetrodotoxin | TTX-sensitive NaV channels | Various Neuronal Cells | Low nM range (e.g., ~18.6 nM on hNaV1.7)[1] |
| Saxitoxin | TTX-sensitive NaV channels | Various Neuronal Cells | Low nM range (e.g., ~2.8 nM on rNaV1.4)[1] |
| Batrachotoxin | NaV channels | Rat Brain Synaptosomes | ~0.25 µM |
Mechanisms of Action on Voltage-Gated Sodium Channels
While all the compared neurotoxins target VGSCs, their specific binding sites and effects on channel gating differ, leading to distinct physiological responses.
-
This compound (Type I Pyrethroid): Binds to the open state of VGSCs, prolonging the influx of sodium ions by delaying channel inactivation. This results in repetitive neuronal firing and is characteristic of the "T-syndrome" (tremors).
-
Deltamethrin (Type II Pyrethroid): Also binds to the open state of VGSCs but causes a more persistent channel opening than Type I pyrethroids. The presence of an α-cyano group contributes to a more severe "CS-syndrome" (choreoathetosis and salivation).
-
Tetrodotoxin (TTX) and Saxitoxin (STX): These act as pore blockers. They bind to site 1 on the extracellular side of the VGSC, physically occluding the channel and preventing sodium ion influx, which leads to flaccid paralysis.[2][3]
-
Batrachotoxin (BTX): Binds to site 2 within the inner pore of the VGSC, causing the channel to open at more negative membrane potentials and remain persistently open by preventing inactivation. This leads to a massive, uncontrolled influx of sodium ions and irreversible depolarization.[2]
Signaling Pathway Diagrams
Caption: Mechanisms of action of this compound, TTX/STX, and Batrachotoxin on VGSCs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurotoxicity of this compound and other neurotoxins.
In Vivo Acute Oral Toxicity (LD50) Determination
This protocol is based on the OECD Guideline 425 for Acute Oral Toxicity: Up-and-Down Procedure.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Materials:
-
Test substance (e.g., this compound)
-
Vehicle (e.g., corn oil)
-
Healthy, young adult rodents (preferably female rats), fasted prior to dosing
-
Oral gavage needles
-
Animal housing and observation equipment
Procedure:
-
Dose Selection: A starting dose is chosen a step below the best preliminary estimate of the LD50.
-
Dosing: A single animal is dosed with the starting dose via oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for at least 14 days.
-
Sequential Dosing:
-
If the first animal survives, the next animal is given a higher dose.
-
If the first animal dies, the next animal receives a lower dose.
-
-
Dosing Intervals: Animals are dosed sequentially, usually at 48-hour intervals.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
In Vitro Cytotoxicity Assays
Objective: To assess cell metabolic activity as an indicator of cell viability following exposure to a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Treatment: Expose the cells to various concentrations of the neurotoxin for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce MTT to formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Objective: To quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to neurotoxin exposure.
Materials:
-
Neuronal cells grown on coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Fluorescence microscopy system with an appropriate filter set
-
Perfusion system
Procedure:
-
Dye Loading: Incubate the cells with Fura-2 AM, which is a cell-permeable dye.
-
De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage.
-
Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring emission at ~510 nm.
-
Neurotoxin Application: Apply the neurotoxin via the perfusion system.
-
Data Acquisition: Continuously record the fluorescence ratio to monitor changes in [Ca2+]i over time.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
Whole-Cell Voltage Clamp Electrophysiology
Objective: To measure the effect of neurotoxins on the kinetics of voltage-gated sodium channels.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or a cell line expressing a specific NaV subtype like NaV1.6)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiology.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -100 mV) and apply a series of depolarizing voltage steps to elicit sodium currents.
-
Baseline Recording: Record baseline sodium currents in the absence of the neurotoxin.
-
Neurotoxin Application: Perfuse the cell with an extracellular solution containing the neurotoxin at the desired concentration.
-
Post-Toxin Recording: Record sodium currents in the presence of the neurotoxin using the same voltage protocol.
-
Data Analysis: Analyze the changes in current amplitude, activation and inactivation kinetics, and voltage-dependence of the sodium channels.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro neurotoxicity assessment.
Conclusion
This guide provides a comparative framework for evaluating the neurotoxic activity of this compound. By benchmarking its effects against well-established neurotoxins that target voltage-gated sodium channels, researchers can gain a clearer understanding of its relative potency and specific mechanism of action. The provided data tables, detailed experimental protocols, and visual diagrams serve as a valuable resource for designing and interpreting neurotoxicity studies, ultimately contributing to a more comprehensive risk assessment and the development of safer chemical compounds. Further research focusing on obtaining directly comparable IC50 values under standardized electrophysiological conditions will be crucial for refining this comparative analysis.
References
(-)-cis-Permethrin: A Comparative Guide for Toxicological Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-cis-Permethrin as a toxicological reference standard against other relevant pyrethroids. The data presented is intended to assist researchers in selecting the most appropriate reference standards for their studies and to provide detailed experimental context.
Introduction
This compound is a stereoisomer of the synthetic pyrethroid insecticide permethrin. Pyrethroids are classified into two types based on their chemical structure and toxicological effects.[1] Permethrin, lacking an α-cyano group, is a Type I pyrethroid.[2][3] The cis-isomers of pyrethroids are generally more toxic than their trans-counterparts.[2][4] Specifically, this compound exhibits greater mammalian toxicity compared to trans-permethrin. This heightened and stereospecific toxicity makes this compound a critical reference standard in neurotoxicity and general toxicological studies.
Comparative Toxicological Data
The following table summarizes the acute toxicity (LD50) of this compound and other selected pyrethroids. It is important to note that LD50 values can vary based on factors such as the animal model, route of administration, and the vehicle used for delivery.
| Compound | Type | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Type I | Mouse (oral) | Not Specified | 100 | |
| trans-Permethrin | Type I | Rat (oral) | Aqueous Suspension | >4000 | |
| Permethrin (mixture) | Type I | Rat (oral) | Corn Oil | 430 - 4000 | |
| Permethrin (mixture) | Mouse (oral) | Not Specified | 500 | ||
| Cypermethrin | Type II | Rat (oral) | Not Specified | 205 | |
| Deltamethrin | Type II | Rat (oral) | Not Specified | Varies with temp. |
Mechanism of Action: Disruption of Voltage-Gated Sodium Channels
The primary mechanism of neurotoxicity for pyrethroids involves their interaction with voltage-gated sodium channels in nerve cell membranes. This compound, like other Type I pyrethroids, binds to these channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in repetitive neuronal firing, which manifests as tremors and hyperexcitability, a characteristic known as the "T-syndrome". Type II pyrethroids, which contain an α-cyano group, induce a different set of symptoms known as the "CS-syndrome," characterized by choreoathetosis and salivation.
The following diagram illustrates the mechanism of action of this compound on a voltage-gated sodium channel.
Caption: Mechanism of this compound Neurotoxicity.
Experimental Protocols
In Vitro Neurotoxicity Assessment using Primary Cortical Neurons
This protocol outlines a method for assessing the neurotoxicity of this compound and its alternatives using primary cortical neuron cultures.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat pups.
-
Cells are plated on poly-D-lysine coated multi-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
After 7-10 days in vitro, when a mature neuronal network has formed, the cells are treated with various concentrations of this compound or other test pyrethroids.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
The final concentration of the vehicle should not exceed 0.1% to avoid solvent-induced toxicity.
3. Neurotoxicity Assays:
-
MTT Assay for Cell Viability:
-
After 24 hours of compound exposure, the culture medium is replaced with a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for 2-4 hours at 37°C.
-
The MTT solution is then removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
-
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
After 24 hours of exposure, the culture supernatant is collected.
-
The amount of LDH released from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Cytotoxicity is expressed as a percentage of the maximum LDH release control.
-
-
Microelectrode Array (MEA) for Electrophysiological Activity:
-
Neurons are cultured on MEA plates.
-
After establishing a stable baseline of spontaneous electrical activity, the cells are exposed to the test compounds.
-
Changes in mean firing rate, burst rate, and network synchrony are recorded and analyzed to assess the functional effects of the compounds on the neuronal network.
-
4. Data Analysis:
-
Dose-response curves are generated for each compound and assay.
-
IC50 (for inhibition of viability or function) or EC50 (for induction of cytotoxicity) values are calculated to compare the potency of the different pyrethroids.
Analytical Methodology for Pyrethroid Quantification
Accurate quantification of pyrethroids in biological and environmental samples is crucial for toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable method.
1. Sample Preparation (e.g., for plasma samples):
-
A solid-phase extraction (SPE) method is employed for sample cleanup and concentration.
-
Plasma samples are first diluted and then loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed to remove interferences.
-
The pyrethroids are then eluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
An Agilent 7890B GC coupled with a 5977A MS detector or an equivalent system can be used.
-
A capillary column suitable for pesticide analysis (e.g., HP-5ms) is employed.
-
The oven temperature is programmed to achieve optimal separation of the pyrethroid isomers.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification is performed using an internal standard method.
Conclusion
This compound serves as an essential reference standard in toxicological research due to its potent and specific neurotoxic effects. Its comparison with other pyrethroids, particularly its trans-isomer and Type II pyrethroids, highlights the structural determinants of pyrethroid toxicity. The provided data and experimental protocols offer a framework for researchers to conduct robust and comparative toxicological assessments. When using this compound, it is crucial to consider its high toxicity and to handle it with appropriate safety precautions. Researchers should also be aware of the variability in toxicological data due to different experimental conditions and choose the most relevant comparators for their specific research questions.
References
- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Different effects of Type I and Type II pyrethroids on erythrocyte plasma membrane properties and enzymatic activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
Comparative Genomics of (-)-cis-Permethrin Resistance in Insect Populations: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the genomic mechanisms underlying resistance to (-)-cis-Permethrin, a type I pyrethroid insecticide, across various insect populations. It is intended for researchers, scientists, and drug development professionals working in entomology, vector control, and insecticide development. The guide synthesizes experimental data on target-site insensitivity and metabolic resistance, offering detailed protocols for key analytical methods and visualizing complex biological pathways and workflows.
Quantitative Comparison of Resistance Mechanisms
The development of insecticide resistance is a multifactorial phenomenon. Below, we compare key quantitative indicators of resistance across different mosquito species, including lethal dose levels, the prevalence of target-site mutations, and the upregulation of detoxification genes.
Table 1: Comparative Permethrin Susceptibility (LD50/LC50) in Mosquito Vectors
Lethal Dose (LD50/LC50) values are a standard measure of insecticide susceptibility. A higher LD50/LC50 value in a given population compared to a susceptible reference strain indicates resistance. The Resistance Ratio (RR) quantifies this difference.
| Species | Strain/Population | LD50 / LC50 | Resistance Ratio (RR) | Reference |
| Culex quinquefasciatus | S-Lab (Susceptible) | - | - | [1] |
| HAmCq(G8) (Resistant) | - | >1 (Larvae & Adults) | [1] | |
| MAmCq(G6) (Resistant) | - | >1 (Larvae & Adults) | [1] | |
| Pasco, FL (Field Resistant) | ~56 ng/mg | ~40 | [2] | |
| Keller, FL (Field Resistant) | ~49 ng/mg | ~34.9 | [2] | |
| Aedes albopictus | VCRU (Susceptible) | - | - | |
| SG2 (Resistant) | - | 99 | ||
| Col. 5 de Febrero, Mexico (Field) | - | 2.00 | ||
| Puerto Madero, Mexico (Field) | - | 1.18 | ||
| Anopheles gambiae | Kisumu (Susceptible) | - | - | |
| VK-Per (Resistant) | LT50 = 122 min (Females) | - | ||
| Southern Benin Populations | High Resistance (Mortality <90% at 10x dose) | - |
Note: LD50 (Lethal Dose, 50%) is typically measured by topical application (ng/insect), while LC50 (Lethal Concentration, 50%) is used for larval bioassays (concentration in water). LT50 (Lethal Time, 50%) measures the time to kill 50% of the population at a fixed dose. Direct comparison of absolute values should be done with caution due to methodological differences.
Table 2: Frequency of Knockdown Resistance (kdr) Alleles in Mosquito Populations
Knockdown resistance (kdr) is caused by single nucleotide polymorphisms (SNPs) in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. The L1014F/S mutation is a well-characterized kdr allele.
| Species | Population | kdr Allele | Frequency (%) | Reference |
| Anopheles gambiae s.l. | Southern Benin | L1014F | 75 - 100% | |
| Côte d'Ivoire | L1014F (kdr 995F) | 71.2 - 79.3% | ||
| Côte d'Ivoire | L1014S (kdr 995S) | 2.3 - 5.7% | ||
| Culex quinquefasciatus | Florida, USA | L1014F | Strong correlation with resistance |
Table 3: Upregulation of Detoxification Genes in Permethrin-Resistant Strains
Metabolic resistance often involves the overexpression of detoxification enzymes. This table highlights the fold change in gene expression for key cytochrome P450 (CYP) genes in resistant strains compared to susceptible counterparts, as determined by RNA-Seq or qPCR.
| Species | Strain | Gene | Fold Change (Resistant vs. Susceptible) | Reference |
| Aedes aegypti | CKR (Resistant) | CYP6BB2, CYP6Z8, CYP9M5, CYP9M6 | Overexpressed | |
| Puerto Rico (Resistant) | CYP6Z7, CYP9J2, CYP6BB2, CYP6M9, CYP9F2 | Overexpressed | ||
| Anopheles gambiae | VK-Per (Resistant) | CYP6P3 | 11.6 | |
| Culex quinquefasciatus | HAmCqG8 (Resistant) | CYP325K3v1, CYP4D42v2, CYP9J45, etc. | >2 |
Key Experimental Protocols
Accurate and reproducible data are fundamental to comparative genomics. The following sections detail the standard methodologies for assessing insecticide resistance.
Insecticide Susceptibility Bioassays
Objective: To determine the susceptibility or resistance of an insect population to a specific insecticide by measuring mortality after a defined exposure.
A. WHO Tube Test Protocol (for stable insecticides)
-
Preparation: Impregnated papers with a diagnostic concentration of permethrin (e.g., 0.75% for mosquitoes) are obtained from WHO or prepared in-house. Control papers are impregnated with the solvent only (e.g., silicone oil).
-
Mosquito Handling: Collect 20-25 non-blood-fed female insects, 2-5 days old, per test tube. Four replicates should be run for the insecticide exposure and two for the control.
-
Exposure: Introduce mosquitoes into the exposure tubes (lined with insecticide-impregnated paper) and control tubes. Position the tubes vertically for a 60-minute exposure period under controlled temperature (27°C ± 2°C) and humidity (75% ± 10%).
-
Recovery: After 60 minutes, transfer the mosquitoes to clean holding tubes lined with untreated paper. Provide access to a 10% sugar solution.
-
Mortality Reading: Record mortality 24 hours post-exposure. Mosquitoes unable to stand or fly are considered dead.
-
Interpretation:
-
98-100% mortality: Population is susceptible.
-
90-97% mortality: Resistance is suspected; further investigation is needed.
-
<90% mortality: Population is resistant.
-
B. Synergist Bioassay Protocol
Objective: To investigate the role of metabolic enzyme families (e.g., P450s, esterases) in resistance.
-
Synergists: Utilize specific enzyme inhibitors:
-
Piperonyl Butoxide (PBO): Inhibits P450 monooxygenases.
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
-
Diethyl Maleate (DEM): Inhibits glutathione S-transferases (GSTs).
-
-
Procedure: The protocol follows the WHO Tube Test, but with a pre-exposure step.
-
Pre-exposure: Expose mosquitoes to a tube lined with synergist-impregnated paper (e.g., 4% PBO) for 60 minutes.
-
Insecticide Exposure: Immediately transfer the pre-exposed mosquitoes to a tube with permethrin-impregnated paper for the standard 60-minute exposure.
-
Analysis: Compare the 24-hour mortality of the synergist-exposed group to a group exposed only to permethrin. A significant increase in mortality in the synergized group indicates that the inhibited enzyme family plays a role in resistance.
Molecular Genotyping of kdr Mutations
Objective: To detect the presence and frequency of specific kdr alleles in individual insects.
Allele-Specific PCR (AS-PCR) Protocol
-
DNA Extraction: Extract genomic DNA from individual insects (or a specific body part like a leg) using standard methods (e.g., DNAzol, Chelex, or commercial kits).
-
Primer Design: Design allele-specific primers. For a given SNP, this typically involves four primers: two outer primers that flank the mutation site and two inner, allele-specific primers, where the 3' end corresponds to the SNP.
-
PCR Amplification:
-
Set up two separate PCR reactions per individual for each kdr locus (e.g., one for the susceptible allele, one for the resistant allele).
-
Alternatively, use a cocktail of all four primers in a single reaction. The size of the resulting amplicons will differentiate between homozygous susceptible, homozygous resistant, and heterozygous genotypes.
-
Typical PCR Conditions:
-
Initial Denaturation: 94-95°C for 5 min.
-
35-40 Cycles:
-
Denaturation: 94°C for 30 sec.
-
Annealing: 48-60°C for 30-40 sec (temperature is primer-dependent).
-
Extension: 72°C for 40 sec.
-
-
Final Extension: 72°C for 10 min.
-
-
-
Visualization: Analyze PCR products using agarose gel electrophoresis. The presence and size of the bands will determine the genotype of each individual.
Comparative Transcriptomics (RNA-Seq)
Objective: To compare gene expression profiles between resistant and susceptible insect populations to identify genes (e.g., detoxification enzymes) that are constitutively overexpressed or induced upon insecticide exposure.
-
Sample Collection & Phenotyping: Collect insects from resistant and susceptible populations. Phenotype individuals using a WHO bioassay to confirm their status.
-
RNA Extraction: Extract high-quality total RNA from pools of individuals (e.g., 3-5 insects per biological replicate) for each group (resistant, susceptible, and controls). Use a kit like the RNeasy Mini Kit (Qiagen). Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
Library Preparation:
-
Prepare barcoded sequencing libraries from the total RNA. Kits like the ScriptSeq or QuantSeq FWD are commonly used for this purpose.
-
This process typically involves mRNA isolation (poly-A selection), cDNA synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing: Sequence the pooled, barcoded libraries on a high-throughput platform like the Illumina NovaSeq (e.g., 2x125 bp paired-end reads).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality reads and adapters.
-
Mapping: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like edgeR or DESeq2 in R to compare gene counts between resistant and susceptible groups. Identify genes with a statistically significant fold change (e.g., log2(Fold Change) > 1) and a low false discovery rate (FDR < 0.01).
-
-
Functional Annotation: Use databases like Gene Ontology (GO) and KEGG to determine the biological functions and pathways associated with the differentially expressed genes.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes involved in the study of permethrin resistance.
Caption: Metabolic resistance pathway for permethrin detoxification in insects.
Caption: Experimental workflow for comparative transcriptomics (RNA-Seq).
Caption: Logical relationship of major permethrin resistance mechanisms.
References
Safety Operating Guide
Proper Disposal of (-)-cis-Permethrin: A Guide for Laboratory Professionals
The safe and compliant disposal of (-)-cis-Permethrin is critical for ensuring laboratory safety and environmental protection. As a toxic pyrethroid insecticide, improper disposal of excess, rinsate, or contaminated materials is a violation of federal law and poses significant risks.[1][2][3] This guide provides detailed procedures for researchers and laboratory personnel to manage this compound waste, from initial handling to final disposition.
Immediate Safety and Spill Response
Effective waste management begins with proactive safety measures and a clear plan for accidental releases. In the event of a spill, immediate containment is crucial to prevent environmental contamination, particularly of municipal sewers and open bodies of water.[1]
Personal Protective Equipment (PPE): Before handling this compound waste or responding to a spill, personnel must wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[2] If inhalation of vapors or mists is possible, a self-contained breathing apparatus should be used.
Spill Containment and Cleanup:
-
Small Spills: Absorb the material with a non-combustible absorbent like vermiculite, sand, or pet litter. Sweep or wipe up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a strong detergent and water, collecting the cleaning runoff with absorbent material for disposal as well.
-
Large Spills: Stop the flow of the material if it can be done without risk. Dike the spilled material to prevent it from spreading. Transfer the contained liquid and contaminated soil or materials into drums for disposal in accordance with hazardous waste regulations.
Waste Characterization and Handling
This compound and materials contaminated with it are classified as hazardous waste. It is characterized as being harmful if swallowed, inhaled, or absorbed through the skin, and is very toxic to aquatic life with long-lasting effects.
| Property | Description | Citation |
| Waste Type | Toxic Pesticide Waste | |
| Primary Hazards | Harmful if swallowed, inhaled, or absorbed through skin; May cause an allergic skin reaction. | |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects; Severe Marine Pollutant. | |
| UN Number | UN 3082 | |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (Permethrin) | |
| Hazard Class | 9 |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. On-site chemical neutralization is not recommended without specific, validated protocols and regulatory approval.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all waste, including excess chemical, heavily contaminated labware, and spill cleanup materials, in its original container or a designated, compatible, and properly labeled hazardous waste container.
-
-
Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound."
-
Store the sealed container in a cool, dry, well-ventilated, and locked area away from incompatible materials like strong oxidizers. Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Container Management:
-
Do not reuse empty containers that held this compound.
-
For empty containers, triple rinse (or the equivalent) with a suitable solvent. The rinsate is also considered hazardous waste and must be collected for disposal.
-
Puncture or otherwise render the cleaned container unusable to prevent reuse.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Waste must be handled, transported, and disposed of in accordance with all local, state, and federal regulations.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance
Improper disposal of pesticide wastes is a violation of Federal law. It is the responsibility of the generator (the laboratory) to ensure that all activities comply with federal, state, and local laws and regulations. For specific guidance, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative of the nearest EPA Regional Office.
References
Personal protective equipment for handling (-)-cis-Permethrin
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling (-)-cis-Permethrin in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment.
Hazard Identification and Quantitative Data
This compound is a synthetic pyrethroid insecticide. It is classified as harmful if swallowed or inhaled and may cause an allergic skin reaction.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3] The cis-isomer is noted to be considerably more toxic than the trans-isomer.[4] Exposure can lead to symptoms such as headache, dizziness, fatigue, excessive salivation, and muscle weakness.
| Property | Data | Reference |
| Chemical Name | 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, (3-phenoxyphenyl)methyl ester | |
| Appearance | Amber liquid with an aromatic solvent odor (for mixtures); Solid (for pure cis-Permethrin) | |
| Acute Oral LD50 (rat) | 224 mg/kg (for cis-Permethrin); 1,030 mg/kg (for cis/trans mixture) | |
| Acute Dermal LD50 (rabbit) | >2000 mg/kg (for cis/trans mixture) | |
| Inhalation LC50 (rat) | 25.7 mg/L (4 hr) (for cis/trans mixture); 1.5 mg/l (ATE for cis-Permethrin) | |
| Melting Point | 63 °C (for cis-Permethrin) | |
| Boiling Point | 290 °C (for cis-Permethrin) | |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for Permethrin. The FAO/WHO established an acceptable daily intake of 0.05 mg/kg bw in 1987. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. All PPE should be inspected before use to ensure it is clean and free of defects.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves are mandatory. • Recommended Materials: Silver Shield®/4H®, Viton, Barrier®, Neoprene, or PVC (10-20 mil thickness for better resistance). Nitrile rubber gloves are also commonly used. • Practice: Wash the outside of gloves before removing them. Dispose of single-use gloves immediately after contamination is suspected. |
| Eye & Face Protection | Safety glasses with side shields, chemical goggles, or a face shield are required to protect against splashes or aerosols. |
| Body Protection | • Lab Coat/Coveralls: Wear a lab coat or chemical-resistant coveralls buttoned to the neck and wrist. • Apron: For mixing, decanting, or when there is a significant splash risk, wear a chemical-resistant apron over the lab coat or coveralls. • Footwear: Closed-toe shoes are required for all laboratory work. For larger-scale work or spill response, use chemical-resistant boots with pant legs worn outside the boots. |
| Respiratory Protection | • Engineering Controls: Handle this compound in a properly functioning laboratory chemical fume hood to minimize inhalation exposure. • Respirator: If engineering controls are insufficient or during a large spill, a full-facepiece air-purifying respirator (APR) with organic vapor cartridges and P100 prefilters should be used. For firefighting, a self-contained breathing apparatus (SCBA) is necessary. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory environment.
I. Pre-Handling Preparations
-
Risk Assessment: Review the Safety Data Sheet (SDS) and understand the specific hazards.
-
Designate Work Area: If possible, designate a specific area within a chemical fume hood for handling highly toxic chemicals.
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
-
Verify Safety Equipment: Ensure an eyewash station, safety shower, and appropriate spill cleanup materials are readily accessible.
-
Work with a Buddy: Never work alone when handling highly toxic materials.
II. During Handling
-
Use Engineering Controls: All work with this compound that may generate dust or aerosols must be conducted in a chemical fume hood.
-
Avoid Contamination: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.
-
Safe Transfer: When transferring liquids, keep containers below eye level to prevent splashes to the face.
III. Post-Handling Procedures
-
Decontamination: Clean the designated work area after each procedure.
-
PPE Removal: Remove PPE immediately after handling the product. Wash the outside of gloves before removing them. Remove clothing immediately if the pesticide gets inside. Contaminated work clothing should not be allowed out of the workplace.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or leaving the lab.
-
Storage: Store this compound in its original, clearly labeled container in a cool, dry, and well-ventilated place, away from excessive heat or fire. Store locked up.
Emergency and Disposal Plans
I. Spill Response Protocol
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb liquid spills with an inert material like dry sand, earth, or pet litter.
-
For solid spills, gently moisten the material or use a HEPA-filter vacuum to avoid generating dust.
-
Sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a strong detergent and water, and collect the cleaning materials for disposal.
-
-
Major Spill:
-
Evacuate the area and alert emergency responders.
-
Isolate the spill area. For a liquid spill, the recommended isolation distance is 50 meters (150 feet).
-
Prevent the spill from entering drains, sewers, or water bodies. Contain the liquid by diking the area if necessary.
-
II. Disposal Plan Pesticide wastes are considered toxic and hazardous.
-
Product Disposal: Unused or excess this compound must be disposed of as hazardous waste. Do not dispose of it in drains or sewers.
-
Container Disposal: Do not reuse empty containers. Triple rinse or pressure rinse the container, adding the rinsate to the application mixture or holding it for later disposal. Puncture the container to prevent reuse and dispose of it at an authorized landfill or via a recycling program like ACRC.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department, State Pesticide or Environmental Control Agency, or the EPA for specific guidance.
Mandatory Visualization
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
